1-(3,4,5-Trimethoxybenzyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVYSWOILUFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966502 | |
| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52146-35-7 | |
| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52146-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((3,4,5-Trimethoxyphenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052146357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((3,4,5-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323LI0RD6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Basic Properties of 1-(3,4,5-Trimethoxybenzyl)piperazine
Executive Summary
This technical guide provides an in-depth analysis of the core physicochemical and basic properties of 1-(3,4,5-Trimethoxybenzyl)piperazine. This molecule is a significant piperazine derivative, recognized both as a key impurity of the anti-anginal drug Trimetazidine and as a compound with its own intrinsic biological activities[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's chemical identity, synthesis, stability, and pharmacological context. Crucially, this guide furnishes detailed, field-proven experimental protocols for the determination of its fundamental basic properties, namely pKa and aqueous solubility, to ensure reproducible and reliable characterization in a laboratory setting.
Structural and Chemical Identity
This compound is structurally defined by a piperazine ring attached to a benzyl group, which is substituted with three methoxy groups at the 3, 4, and 5 positions[1]. These structural features, particularly the basic nitrogens of the piperazine moiety and the lipophilic trimethoxybenzyl group, govern its chemical behavior and biological interactions[1][2].
| Identifier | Value | Source(s) |
| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | [4] |
| Synonyms | N-(3,4,5-Trimethoxybenzyl)piperazine, Trimetazidine Impurity A | [3][4][5] |
| CAS Number | 52146-35-7 | [1][4][6][7] |
| Molecular Formula | C₁₄H₂₂N₂O₃ | [1][4][6] |
| Molecular Weight | 266.34 g/mol (free base) | [4][6][7][8] |
| Appearance | Pale yellow powder | [1] |
Core Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The basicity, solubility, and lipophilicity are foundational parameters for drug design and development.
| Property | Value / Expected Behavior | Comments | Source(s) |
| Basicity (pKa) | Two pKa values expected. Estimated based on piperazine (pKa₁ ≈ 9.7, pKa₂ ≈ 5.4). | The two nitrogen atoms of the piperazine ring are basic centers. Experimental determination is required for an accurate value. | [9] |
| Solubility | Soluble in Ethanol/Water mixtures. The dihydrochloride salt is expected to have higher aqueous solubility. | The free base is likely to have low aqueous solubility. Solubility is enhanced in co-solvent systems. | [1][10] |
| Lipophilicity (LogP) | XLogP3 (Computed): 1.6 | The trimethoxy groups contribute to the compound's lipophilicity, which influences membrane permeability and biological activity. This is a calculated value. | [4][8] |
Basicity (pKa)
The basicity of this compound is conferred by the two nitrogen atoms in the piperazine ring. As a substituted piperazine, it is expected to have two distinct pKa values. For the parent piperazine molecule, these values are approximately 9.73 (pKa₁) and 5.35 (pKa₂) at 298K[9]. The N-benzyl substituent will modulate these values. Understanding the pKa is essential as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane transport, and receptor binding interactions[9]. An experimental protocol for its determination is provided in Section 7.1.
Solubility Profile
Aqueous solubility is a critical determinant of bioavailability and formulation feasibility. While specific quantitative data for the free base is not widely published, its organic structure suggests limited solubility in water. The use of co-solvents, such as an ethanol/water mixture (9:1), has been noted to improve solubility[1]. For many amine-containing compounds, forming a salt, such as the dihydrochloride salt, is a common strategy to significantly increase aqueous solubility[10]. A protocol for determining aqueous solubility is detailed in Section 7.2.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an oily (octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes. The three methoxy groups on the benzyl ring enhance the lipophilicity of the molecule[1][2]. The computed XLogP3 value is 1.6, suggesting a moderate degree of lipophilicity[4][8].
Synthesis and Purification Strategies
The synthesis of this compound is well-documented, with two primary routes being prevalent in research and industrial applications.
Reductive Amination
This is often the preferred method for large-scale synthesis due to its streamlined nature and higher yields[1]. The process involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of a reducing agent and catalyst.
Caption: Workflow for shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1-2 mL) of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4). Causality: Using excess solid ensures that an equilibrium between the undissolved solid and the saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. Causality: Continuous agitation and a sufficient incubation period are necessary to ensure the system reaches thermodynamic equilibrium.
-
Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticulates. Causality: This is a critical step to ensure that only the dissolved compound is measured, preventing overestimation of solubility.
-
Quantification: Prepare a standard calibration curve of the compound in the mobile phase. Dilute the filtered sample appropriately and quantify its concentration using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or µM.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and pharmaceutical sciences. Its fundamental properties—a dibasic nature derived from the piperazine core, moderate lipophilicity enhanced by the trimethoxybenzyl group, and specific solubility characteristics—are critical to its behavior. A thorough understanding and precise experimental determination of these properties, using robust protocols as outlined in this guide, are essential for its application as a research tool, a building block in synthesis, or a reference standard in quality control. [1][2]
References
- This compound | 52146-35-7 | Benchchem.
- Buy this compound | 52146-35-7 - Smolecule. (2023-08-15).
- 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0 - Sigma-Aldrich.
- This compound | LGC Standards.
- 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. (2005-06-27).
- Synthesis of trimetazidine hydrochloride impurity B by conventional method - JOCPR.
- This compound hydrochloride ≥95% | Sigma-Aldrich.
- 1-(2,4,5-Trimethoxy-benzyl)-piperazine - PubChem.
- What is the chemical structure and properties of 1-(2,4,5-trimethoxy-benzyl)-piperazine?
- 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem.
- 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 - ChemicalBook. (2025-01-27).
- This compound dihydrochloride | 107049-57-0 | IT145544 - Biosynth.
- This compound dihydrochloride | CAS 52146-35-7 | SCBT.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 52146-35-7 [smolecule.com]
- 3. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 4. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. 1-(3,4,5-トリメトキシベンジル)ピペラジン 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-(2,4,5-Trimethoxy-benzyl)-piperazine | C14H22N2O3 | CID 770173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uregina.ca [uregina.ca]
- 10. swgdrug.org [swgdrug.org]
1-(3,4,5-Trimethoxybenzyl)piperazine discovery and history
An In-Depth Technical Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine: From Discovery to Modern Applications
Abstract
This compound is a piperazine derivative of significant interest in medicinal chemistry and pharmaceutical sciences.[1][2] While historically recognized primarily as a process impurity and positional isomer of the anti-anginal drug Trimetazidine, recent investigations have unveiled its own distinct pharmacological profile, including antiarrhythmic and analgesic properties.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. We delve into detailed synthesis protocols, compare methodologies, and explore its mechanism of action, particularly its role as an N-type calcium channel inhibitor. This document serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the study of piperazine-based compounds and related therapeutic areas.
Introduction and Historical Context
The piperazine nucleus is a privileged scaffold in drug discovery, forming the core of numerous clinically significant drugs with a wide range of biological activities.[3] The discovery and development of this compound are intrinsically linked to its more famous positional isomer, Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine). Trimetazidine was developed as a coronary vasodilator and anti-anginal agent that optimizes myocardial energy metabolism.[4][5][6]
This compound, with the chemical formula C₁₄H₂₂N₂O₃, initially emerged as an impurity in the synthesis of Trimetazidine.[7] Its characterization was crucial for the quality control and regulatory approval of Trimetazidine, driving the need for its isolated synthesis and analytical standardization.[7][8] However, beyond its status as an impurity, the unique 3,4,5-trimethoxy substitution pattern on the benzyl ring prompted further investigation into its own bioactivity, revealing a pharmacological profile distinct from its 2,3,4-isomer.
Synthesis Methodologies
The synthesis of this compound is primarily achieved through two well-established chemical routes: nucleophilic substitution and reductive amination. The choice of method often depends on the desired scale, yield, purity requirements, and available starting materials.
Method 1: Nucleophilic Substitution
This classical approach involves the direct condensation of a 3,4,5-trimethoxybenzyl halide with piperazine. The reaction proceeds via an SN2 mechanism where the secondary amine of the piperazine ring acts as a nucleophile, displacing the halide from the benzyl group.
-
Reactant Preparation: In a round-bottom flask, dissolve anhydrous piperazine (2.0 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of Benzyl Halide: To the stirred solution, add 3,4,5-trimethoxybenzyl chloride (1.0 equivalent) dropwise at room temperature. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often included to neutralize the hydrochloric acid byproduct formed during the reaction.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture and filter to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified using column chromatography on silica gel or by recrystallization to yield this compound as a pale yellow powder.[2]
Method 2: Reductive Amination
Reductive amination offers a more streamlined and often higher-yielding alternative.[1] This method involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperazine to form an intermediate iminium ion, which is then immediately reduced in situ to the final amine product.
-
Reactant Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) and piperazine (1.5 equivalents) in a polar solvent such as methanol or ethanol in a hydrogenation reactor.[1]
-
Catalyst Addition: Add a catalytic amount of a reducing agent catalyst, typically 5% Palladium on Carbon (Pd/C) or Raney Nickel.[1]
-
Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen gas, and pressurize with hydrogen to the desired pressure (e.g., 10 bar). Heat the mixture to 50-70°C.[6]
-
Reaction Monitoring: Maintain the reaction under these conditions for several hours until hydrogen uptake ceases, indicating reaction completion.
-
Work-up and Isolation: Cool the reaction vessel, vent the hydrogen gas, and filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by standard techniques if necessary, although this method often produces a product of high purity directly.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is a critical decision in process chemistry, balancing efficiency with practical considerations.
| Feature | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | 3,4,5-trimethoxybenzyl chloride, piperazine | 3,4,5-trimethoxybenzaldehyde, piperazine |
| Key Reagents | DIPEA (base) | H₂, Pd/C or Raney Ni (catalyst) |
| Typical Yield | Moderate (~40-50%)[1] | High (~65-75%)[1] |
| Purity | Moderate (requires extensive purification) | High (often requires minimal purification) |
| Advantages | Utilizes readily available starting materials. | Higher yields, fewer side reactions, suitable for large-scale production.[1] |
| Limitations | Requires hazardous benzyl halides, labor-intensive purification.[1] | Requires specialized hydrogenation equipment. |
Physicochemical Properties and Characterization
A thorough understanding of the compound's physical and chemical properties is essential for its application in research and development.
| Property | Value |
| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine[9] |
| CAS Number | 52146-35-7[7][9][10] |
| Molecular Formula | C₁₄H₂₂N₂O₃[1][7][9][10] |
| Molecular Weight | 266.34 g/mol [7][9][10] |
| Appearance | Pale yellow powder[1] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and THF. |
Pharmacological Profile and Mechanism of Action
While initially studied as an impurity, this compound has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development.[2]
Key Biological Activities
-
N-type Calcium Channel Inhibition: The most significant reported activity is its function as an N-type calcium channel inhibitor.[2] These channels are critical for neurotransmitter release at synapses and play a key role in pain signaling pathways.[2]
-
Analgesic Effects: Stemming from its calcium channel blocking activity, the compound has shown anti-hyperalgesic effects, particularly in models of neuropathic pain.[2]
-
Antiarrhythmic Properties: It has also demonstrated efficacy in preclinical models of cardiac arrhythmia.[2]
Proposed Mechanism of Action in Pain Signaling
The analgesic properties of this compound are believed to be mediated by its inhibition of N-type calcium channels in nociceptive neurons.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 52146-35-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2,3,4-三甲氧基苄基)哌嗪二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]
- 7. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Spectroscopic Data for 1-(3,4,5-Trimethoxybenzyl)piperazine: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1-(3,4,5-Trimethoxybenzyl)piperazine, a key intermediate and reference standard in pharmaceutical research. As an impurity of the anti-anginal drug Trimetazidine, its unambiguous identification is critical for quality control and regulatory compliance.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required for the comprehensive characterization of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Rationale
This compound (CAS: 52146-35-7) possesses a distinct molecular architecture comprising a piperazine ring N-substituted with a 3,4,5-trimethoxybenzyl group.[3] This structure, with its unique combination of an aromatic ring, methoxy groups, a benzylic methylene bridge, and a saturated heterocyclic amine, gives rise to a characteristic spectroscopic fingerprint. Each analytical technique interrogates the molecule from a different perspective, and their combined data provides a self-validating system for structural confirmation.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing the number and connectivity of distinct proton and carbon environments.
-
IR Spectroscopy identifies the specific functional groups present by probing their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation of the molecule.
The molecular formula is C₁₄H₂₂N₂O₃, corresponding to an average molecular weight of 266.34 g/mol .[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled detail about the molecular skeleton.[5] For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. The following table outlines the predicted ¹H NMR data in a common deuterated solvent like Chloroform-d (CDCl₃).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.45 | Singlet (s) | 2H | Ar-H | The two protons on the aromatic ring are chemically equivalent due to symmetrical substitution, resulting in a singlet. Their position in a highly electron-rich (due to three OMe groups) ring shifts them upfield. |
| ~ 3.84 | Singlet (s) | 9H | Ar-(OCH₃ )₃ | The nine protons of the three methoxy groups are equivalent and appear as a strong singlet. A chemical shift around 3.8 ppm is characteristic for methoxy protons attached to an aromatic ring.[4] |
| ~ 3.45 | Singlet (s) | 2H | Ar-CH₂ -N | The benzylic protons adjacent to the nitrogen atom are deshielded and appear as a singlet. |
| ~ 2.85 | Triplet (t) | 4H | -N-CH₂ -CH₂-NH- | Protons on the piperazine ring adjacent to the secondary amine. The signal is typically a triplet due to coupling with the neighboring CH₂ group. |
| ~ 2.45 | Triplet (t) | 4H | Ar-CH₂-N-CH₂ - | Protons on the piperazine ring adjacent to the benzylic nitrogen. This environment is distinct from the other piperazine protons, resulting in a separate signal. |
| ~ 1.70 | Broad Singlet (br s) | 1H | N-H | The proton on the secondary amine often appears as a broad singlet and its chemical shift can be variable and concentration-dependent. It may exchange with trace water in the solvent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 153.5 | C -OMe (C3, C5) | Aromatic carbons directly attached to electron-donating methoxy groups are significantly deshielded. |
| ~ 137.0 | C -OMe (C4) | The para-carbon bearing a methoxy group. |
| ~ 133.0 | Ar-C -CH₂ (C1) | The quaternary aromatic carbon attached to the benzylic group. |
| ~ 105.5 | Ar-C H (C2, C6) | Aromatic carbons bearing hydrogen atoms, shifted upfield due to the ortho/para directing effects of OMe. |
| ~ 63.0 | Ar-C H₂-N | The benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring. |
| ~ 61.0 | Ar-OC H₃ (p-OMe) | The carbon of the para-methoxy group. |
| ~ 56.5 | Ar-OC H₃ (m-OMe) | Carbons of the two equivalent meta-methoxy groups. |
| ~ 54.0 | Piperazine C H₂ | Piperazine carbons adjacent to the benzylic nitrogen. |
| ~ 46.0 | Piperazine C H₂ | Piperazine carbons adjacent to the secondary amine. |
Experimental Protocol: NMR Analysis
A standardized protocol ensures reproducibility and data quality.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their environment, providing a characteristic fingerprint. For piperazine and its derivatives, key vibrational modes are well-documented.[6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3250 | N-H Stretch | Secondary Amine (Piperazine) | Medium |
| 3050 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Weak |
| 2950 - 2800 | C-H Stretch (sp³) | Aliphatic C-H (CH₂, CH₃) | Strong |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium |
| 1510 - 1490 | C=C Stretch | Aromatic Ring | Medium |
| 1250 - 1230 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) | Strong |
| 1130 - 1120 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) | Strong |
| 1190 - 1100 | C-N Stretch | Aliphatic Amine | Medium |
| 850 - 830 | C-H Bend (Out-of-plane) | 1,2,3,5-tetrasubstituted benzene | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Scan: Place the KBr pellet holder (without the sample pellet) in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Label the significant peaks and correlate them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.[5] Electrospray Ionization (ESI), a soft ionization technique, is ideal for confirming the molecular weight, while Electron Ionization (EI) induces more extensive fragmentation, revealing the core structural components.
Predicted Mass Spectrum Data (ESI and EI)
-
Molecular Formula: C₁₄H₂₂N₂O₃
-
Monoisotopic Mass: 266.16 Da
-
Electrospray Ionization (ESI-MS): This technique is expected to show a prominent protonated molecular ion.
-
[M+H]⁺: m/z 267.17
-
-
Electron Ionization (EI-MS): This technique will show the molecular ion and characteristic fragment ions.
-
Molecular Ion (M⁺): m/z 266
-
Key Fragments: The most probable cleavage is the benzylic C-N bond, which is the weakest bond. This fragmentation pathway is highly diagnostic for this class of compounds.
-
| m/z (charge/mass ratio) | Ion | Fragment Lost | Rationale |
| 266 | [C₁₄H₂₂N₂O₃]⁺ | - | Molecular Ion (M⁺) |
| 181 (Base Peak) | [C₁₀H₁₃O₃]⁺ | •C₄H₉N₂ (Piperazinyl) | Benzylic Cleavage: Formation of the highly stable 3,4,5-trimethoxybenzyl cation (or its tropylium ion equivalent). This is expected to be the most abundant fragment ion (the base peak). |
| 85 | [C₄H₉N₂]⁺ | •C₁₀H₁₃O₃ | Piperazinyl fragment resulting from benzylic cleavage. |
| 56 | [C₃H₆N]⁺ | - | A common fragment from the cleavage of the piperazine ring itself. |
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Chromatography (Optional but Recommended): Inject the sample into an HPLC system (e.g., using a C18 column) to ensure purity before the sample enters the mass spectrometer.
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-500.
-
Data Interpretation: Identify the [M+H]⁺ peak to confirm the molecular weight.
Sources
- 1. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
Physical and chemical characteristics of 1-(3,4,5-Trimethoxybenzyl)piperazine
An In-depth Technical Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores its chemical reactivity and pharmacological context, offering insights grounded in established scientific data. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure reproducibility and trustworthiness in a research setting.
Introduction
This compound is a disubstituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. Structurally, it features a piperazine ring attached to a benzyl group, which is symmetrically substituted with three methoxy groups at the 3, 4, and 5 positions. This substitution pattern is crucial, as it enhances the molecule's lipophilicity and modulates its biological activity.[1][2] The compound is recognized both as a versatile synthetic building block and as a known impurity of Trimetazidine, a widely used anti-anginal drug.[3] This dual identity necessitates a thorough understanding of its properties for quality control in pharmaceutical manufacturing and for its exploration as a potential therapeutic agent in its own right. This guide synthesizes critical data to serve as a foundational resource for laboratory applications and further research.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental for its application in research and development. These parameters influence everything from reaction kinetics and purification strategies to formulation and bioavailability.
Compound Identification
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 52146-35-7 | [1][2][3][4] |
| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | [2][5] |
| Molecular Formula | C₁₄H₂₂N₂O₃ | [1][2][3][5] |
| Molecular Weight | 266.34 g/mol | [2][3][5] |
| Synonyms | N-(3,4,5-Trimethoxybenzyl)piperazine, Trimetazidine Impurity A | [2][3][5] |
| InChI Key | OVEVYSWOILUFMF-UHFFFAOYSA-N | [1][2] |
Chemical Structure
The structural arrangement of the trimethoxybenzyl moiety and the piperazine ring dictates the molecule's chemical behavior and biological interactions.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state and solubility are critical for handling, storage, and experimental design.
| Property | Value/Description | Source(s) |
| Appearance | Pale yellow powder | [1] |
| Form | Solid / Powder | [4] |
| Solubility | Soluble in methanol. The dihydrochloride salt is very soluble in water and soluble in methanol. | [6] |
| Storage Class | Combustible Solid (Class 11) | [4][7] |
The presence of the three electron-donating methoxy groups increases the compound's lipophilicity, a key factor influencing its ability to cross biological membranes.[1][2] The basic nitrogen atoms of the piperazine ring allow for the formation of salts, such as the dihydrochloride salt, which typically exhibit greater aqueous solubility.[4][8]
Synthesis and Purification
The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Synthesis Route 1: Nucleophilic Substitution
This is a common and direct approach involving the reaction between a benzyl halide and piperazine.
-
Principle : This reaction is a standard SN2 nucleophilic substitution. The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 3,4,5-trimethoxybenzyl chloride. An excess of piperazine can be used to act as both reactant and base, but the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is more efficient for neutralizing the hydrochloric acid byproduct and preventing the formation of the disubstituted byproduct.[1]
-
Protocol :
-
Dissolve piperazine (1.2 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.
-
To this stirring suspension, add a solution of 3,4,5-trimethoxybenzyl chloride (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 50°C) and monitor its progress by Thin-Layer Chromatography (TLC) using a mobile phase like hexane:ethyl acetate (1:2).[1]
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product is then subjected to purification.
-
Synthesis Route 2: Reductive Amination
This alternative route offers a streamlined process starting from the corresponding aldehyde.
-
Principle : This method involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the final amine product. Common reducing agents include hydrogen gas with a catalyst (e.g., Palladium on carbon, Pd/C) or hydride reagents like sodium triacetoxyborohydride.[1]
-
Protocol :
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) and piperazine (1.1 equivalents) in a suitable polar solvent like methanol or ethanol.[1]
-
Introduce a catalyst, such as 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to yield the crude product.
-
Caption: Workflow for synthesis via reductive amination.
Purification
Achieving high purity (>98%) is critical for analytical and pharmaceutical applications.
-
Recrystallization : This is an effective method for purifying the final product. A common solvent system is an ethanol/water mixture. The crude product is dissolved in hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[1]
-
Silica Gel Chromatography : For removing closely related impurities, column chromatography is the method of choice. A gradient of ethyl acetate in hexane is typically used to elute the product from the silica gel column.[1]
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is required to unambiguously confirm the structure and assess the purity of this compound.
Analytical Workflow
The following workflow represents a self-validating system for the characterization of the synthesized compound.
Caption: A self-validating workflow for compound characterization.
Expected Spectroscopic Data
The table below summarizes the expected data from key analytical techniques.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~6.5 ppm (s, 2H) : Aromatic protons. δ ~3.8 ppm (s, 9H) : Methoxy protons (3 equivalent groups).[1] δ ~3.4 ppm (s, 2H) : Benzylic CH₂ protons. δ ~2.8 ppm (t, 4H) : Piperazine CH₂ protons adjacent to substituted N. δ ~2.4 ppm (t, 4H) : Piperazine CH₂ protons adjacent to NH. δ ~1.9 ppm (s, 1H) : Piperazine NH proton. | The singlet for aromatic protons is due to the symmetrical substitution. The nine methoxy protons are chemically equivalent. The signals for the piperazine ring appear as triplets due to coupling with adjacent CH₂ groups. |
| ¹³C NMR | δ ~153 ppm : Aromatic carbons attached to methoxy groups. δ ~136 ppm : Quaternary aromatic carbon. δ ~105 ppm : Aromatic C-H carbons. δ ~63 ppm : Benzylic carbon. δ ~60 ppm : Methoxy carbons. δ ~54 ppm : Piperazine carbons adjacent to substituted N. δ ~46 ppm : Piperazine carbons adjacent to NH. | The chemical shifts are characteristic for the respective carbon environments. The symmetry of the aromatic ring simplifies the spectrum. |
| Mass Spec. (LC-MS) | m/z ~267.1 [M+H]⁺ : Molecular ion peak (protonated). | Confirms the molecular weight of the compound (266.34 g/mol ).[1] |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch) : Secondary amine of piperazine. ~2950-2800 (C-H stretch) : Aliphatic and methoxy C-H. ~1600, 1580, 1475 (C=C stretch) : Aromatic ring.[9] ~1250-1000 (C-O stretch) : Ether linkages of methoxy groups.[9] ~1350-1000 (C-N stretch) : Amine C-N bonds.[9] | Each peak corresponds to the vibrational frequency of specific functional groups present in the molecule, providing a structural fingerprint. |
Chemical Reactivity and Potential Applications
This compound possesses several reactive sites that allow it to serve as a versatile intermediate for synthesizing more complex molecules.[1]
-
Reactions at the Piperazine Nitrogen : The secondary amine is nucleophilic and can undergo various reactions, including acylation with acid chlorides to form amides, or further alkylation to create quaternary ammonium salts.[2]
-
Aromatic Ring Reactions : The electron-rich nature of the trimethoxy-substituted benzene ring makes it susceptible to electrophilic substitution, although the conditions must be carefully controlled to avoid side reactions.
-
Oxidation/Reduction : The compound can be oxidized to form corresponding quinones or reduced to yield amines under specific conditions.[1]
In the field of drug development, this compound is not only studied as a process-related impurity but also for its intrinsic biological activities. Research indicates that it exhibits properties such as:
-
Calcium Channel Inhibition : It acts as an N-type calcium channel inhibitor, a mechanism relevant for pain management.[2]
-
Antiarrhythmic and Analgesic Effects : Studies have shown its potential effectiveness in models of cardiac arrhythmia and neuropathic pain.[2]
-
Cardioprotective Potential : Some research suggests it may protect against oxidative stress and improve myocardial metabolism.[1]
Conclusion
This compound is a well-defined chemical entity with significant relevance in pharmaceutical science. Its synthesis is achievable through robust and scalable methods like nucleophilic substitution and reductive amination. A comprehensive suite of analytical techniques, including NMR, MS, and IR spectroscopy, provides a reliable framework for its structural confirmation and purity assessment. The chemical reactivity inherent in its structure makes it a valuable precursor for the synthesis of diverse molecular libraries. While often viewed through the lens of being a Trimetazidine impurity, its own demonstrated biological activities warrant further investigation, positioning it as a compound of interest for future drug discovery and development programs.
References
- Benchchem. (n.d.). This compound | 52146-35-7.
- Smolecule. (2023, August 15). Buy this compound | 52146-35-7.
- Biosynth. (n.d.). This compound dihydrochloride | 107049-57-0.
- ChemicalBook. (2025, January 27). 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7.
- Sigma-Aldrich. (n.d.). This compound hydrochloride ≥95%.
- PubChem. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095.
- SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method.
- Sigma-Aldrich. (n.d.). 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97%.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 52146-35-7 [smolecule.com]
- 3. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 4. 1-(3,4,5-トリメトキシベンジル)ピペラジン 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. 1-(2,3,4-三甲氧基苄基)哌嗪二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. biosynth.com [biosynth.com]
- 9. jocpr.com [jocpr.com]
The Versatile Scaffold: A Technical Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine in Synthetic Chemistry
Abstract
This technical guide provides an in-depth exploration of 1-(3,4,5-trimethoxybenzyl)piperazine, a pivotal building block in modern medicinal chemistry. We delve into its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven synthetic protocols. We will explore the causality behind experimental choices, providing a robust, self-validating system for its use in the laboratory.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of clinically approved drugs targeting a wide array of biological pathways.[1] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular libraries, and their basicity enhances aqueous solubility, a crucial pharmacokinetic parameter.[1] The this compound molecule leverages this versatile core, incorporating a trimethoxybenzyl group that is itself a key pharmacophore found in several bioactive compounds. The three methoxy groups enhance lipophilicity and can participate in key binding interactions with biological targets.[2][3] This guide will illuminate the synthetic pathways originating from this valuable building block.
Physicochemical Properties and Synthesis of the Core Scaffold
Before its application as a synthetic intermediate, a thorough understanding of the synthesis and properties of this compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂O₃ | [2] |
| Molecular Weight | 266.34 g/mol | [4] |
| CAS Number | 52146-35-7 | [4] |
| Appearance | Pale yellow powder | [2] |
Synthesis of this compound
There are two primary, industrially relevant methods for the synthesis of this building block: Nucleophilic Substitution and Reductive Amination. The choice between these routes often depends on the scale of the synthesis, availability of starting materials, and desired purity profile.
This method involves the reaction of 3,4,5-trimethoxybenzyl chloride with an excess of piperazine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct without competing in the primary reaction.[2]
-
Causality of Experimental Choices:
-
Excess Piperazine: Minimizes the formation of the di-substituted byproduct, 1,4-bis(3,4,5-trimethoxybenzyl)piperazine.
-
DIPEA as a Base: Its steric hindrance prevents it from acting as a nucleophile, thus not competing with the piperazine. It effectively scavenges the HCl generated.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to facilitate the SN2 reaction.
-
Experimental Protocol 1: Synthesis via Nucleophilic Substitution
-
To a stirred solution of piperazine (4.0 eq.) in anhydrous acetonitrile (10 mL/g of benzyl chloride), add diisopropylethylamine (DIPEA) (1.5 eq.).
-
Slowly add a solution of 3,4,5-trimethoxybenzyl chloride (1.0 eq.) in anhydrous acetonitrile at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the piperazine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound.
A more streamlined approach, reductive amination, involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperazine to form an iminium ion intermediate, which is then reduced in situ. This method often provides higher yields and purity.[2]
-
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively dissolve the reactants.
-
Catalytic Acetic Acid: A small amount of acetic acid can catalyze the formation of the iminium ion, accelerating the reaction.
-
Experimental Protocol 2: Synthesis via Reductive Amination
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq.) and piperazine (1.2 eq.) in anhydrous dichloromethane (15 mL/g of aldehyde).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Application as a Synthetic Building Block
The true utility of this compound lies in the reactivity of its secondary amine, which serves as a nucleophilic handle for further elaboration. This allows for its incorporation into a wide range of molecular architectures.
Synthesis of N-Type Calcium Channel Blockers
A notable application of this building block is in the synthesis of potent and selective N-type calcium channel (Caᵥ2.2) inhibitors, which are promising therapeutic agents for the treatment of chronic pain.[5] The 3,4,5-trimethoxybenzyl moiety is a key feature in several series of these inhibitors.[5][6]
The synthetic strategy typically involves the N-alkylation of this compound with a suitable alkyl halide.
Caption: Synthetic pathway to N-type calcium channel blockers.
Experimental Protocol 3: N-Alkylation for Calcium Channel Blockers
This protocol is adapted from general N-alkylation procedures for piperazine derivatives.[7][8]
-
To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) (10 mL/g), add anhydrous potassium carbonate (2.5 eq.).
-
Add the desired alkyl halide (e.g., 1-bromo-6,6-bis(4-fluorophenyl)hexane) (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final compound, such as 1-(6,6-bis(4-fluorophenyl)hexyl)-4-(3,4,5-trimethoxybenzyl)piperazine.[5]
Synthesis of Antimicrobial and Antifungal Agents
The piperazine scaffold is also integral to the development of novel antimicrobial and antifungal agents.[9][10] While direct examples starting from this compound are less common in the literature, the synthesis of closely related analogues provides a clear blueprint for derivatization via N-acylation.
The following workflow illustrates the synthesis of N-acyl derivatives, which have shown promise as antimicrobial agents.[9]
Caption: N-acylation for potential antimicrobial agents.
Experimental Protocol 4: N-Acylation for Bioactive Amides
This protocol is based on the synthesis of related trimethoxyphenyl piperazine derivatives.[9]
-
Dissolve this compound (1.0 eq.) in dry dichloromethane (DCM) (15 mL/g).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq.) to the solution.
-
Slowly add the desired aromatic acid chloride (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Table 2: Representative Data for N-Acyl Piperazine Derivatives
| Aromatic Acid Chloride | Product | Biological Activity | Reference |
| 4-Chlorobenzoyl chloride | (4-(4-Chlorobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | Moderate antibacterial activity | [9] |
| 3-Nitrobenzoyl chloride | (4-(3-Nitrobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | Good antifungal activity | [9] |
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the nucleophilic nature of the secondary amine on the piperazine ring provide a reliable entry point into a diverse chemical space. The successful application of this scaffold in the development of N-type calcium channel blockers for pain management is a testament to its potential.[5] Furthermore, the established reactivity patterns for N-alkylation and N-acylation open avenues for its use in creating novel candidates for antimicrobial, antifungal, and potentially anticancer therapies. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
-
Der Pharma Chemica. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]
-
ResearchGate. (2018, October 30). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]
-
Pajouhesh, H., et al. (2012). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. PubMed. [Link]
-
ResearchGate. (2017, January 20). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Retrieved from [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). Synthesis Methods of Calcium Channel Blockers: A Review. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. [Link]
-
PubMed Central. (n.d.). N-Sulfonylphenoxazines as neuronal calcium ion channel blockers. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 52146-35-7 [smolecule.com]
- 4. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 5. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Solubility and stability of 1-(3,4,5-Trimethoxybenzyl)piperazine in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 1-(3,4,5-Trimethoxybenzyl)piperazine
Abstract
This technical guide provides a comprehensive examination of the solubility and stability characteristics of this compound, a key chemical intermediate and a known impurity of the pharmaceutical agent Trimetazidine[1][2][3]. Tailored for researchers, scientists, and drug development professionals, this document outlines the theoretical basis for the compound's physicochemical behavior, grounded in its molecular structure. It further details robust, step-by-step experimental protocols for systematically determining its solubility in a range of pharmaceutically relevant solvents and for assessing its stability under forced degradation conditions as mandated by regulatory bodies. The methodologies are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity. All quantitative data is presented in clear, comparative tables, and key experimental workflows are visualized using diagrams to enhance comprehension and practical application in a laboratory setting.
Introduction: Compound Overview
This compound (CAS No. 52146-35-7) is a piperazine derivative characterized by a piperazine ring linked to a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions[1]. Its molecular structure, featuring both a lipophilic trimethoxybenzyl moiety and a basic piperazine ring, suggests a complex solubility profile and dictates its potential degradation pathways. The presence of the three methoxy groups is known to enhance lipophilicity and can influence biological activity[1][4]. As an impurity of Trimetazidine, an anti-ischemic drug, understanding its behavior in various solvents and under stress is critical for the development of stable pharmaceutical formulations and robust analytical methods[1][2]. This guide provides the foundational knowledge and practical methodologies required to thoroughly characterize this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | PubChem[5] |
| CAS Number | 52146-35-7 | PubChem[5] |
| Molecular Formula | C₁₄H₂₂N₂O₃ | PubChem[5] |
| Molecular Weight | 266.34 g/mol | PubChem[5] |
| Appearance | Pale yellow powder (typical) | Benchchem[1] |
Solubility Profile and Determination
The solubility of an active pharmaceutical ingredient (API) or related compound is a critical parameter that influences its bioavailability, formulation design, and purification processes[6]. The structure of this compound—containing two basic nitrogen atoms in the piperazine ring—predicts that its aqueous solubility will be highly pH-dependent. The compound is expected to be more soluble in acidic conditions where the nitrogen atoms are protonated. Conversely, the bulky, non-polar trimethoxybenzyl group suggests good solubility in various organic solvents.
Causality Behind Experimental Design: The Shake-Flask Method
To quantitatively determine solubility, the saturation shake-flask method is the gold standard, recognized for its reliability and accuracy[7]. This method involves agitating an excess of the solid compound in the chosen solvent until equilibrium is achieved. The resulting saturated solution is then filtered and analyzed, typically by High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound. HPLC is preferred over methods like UV spectrophotometry because it can distinguish the parent compound from any potential impurities or degradants, ensuring the accuracy of the solubility measurement[7]. The selection of solvents is based on their relevance in pharmaceutical processing, covering a range of polarities and protic/aprotic characteristics.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound in various solvents.
-
Preparation: Add an excess amount of the compound (e.g., ~20 mg) to a series of 5 mL glass vials.
-
Solvent Addition: Add 2 mL of each selected solvent (see Table 2) to the respective vials. The pH of aqueous buffers should be verified before and after the experiment[7][8].
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. For poorly soluble compounds, this time may be extended to 48 or 72 hours[7].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit sedimentation of the undissolved solid.
-
Sample Collection & Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining solid particles. Discard the first 0.5 mL of the filtrate to prevent errors from potential filter sorption[7].
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method (as described in Section 4.0) to determine the concentration.
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Illustrative Solubility Data
Disclaimer: The following data are illustrative examples based on the physicochemical properties of the molecule and are intended to guide researchers. Actual experimental results may vary.
Table 2: Illustrative Solubility of this compound at 25 °C
| Solvent System | Type | Expected Solubility (mg/mL) | Qualitative Classification |
| 0.1 M HCl (pH 1.2) | Aqueous | > 50 | Very Soluble |
| Acetate Buffer (pH 4.5) | Aqueous | ~15 | Soluble |
| Phosphate Buffer (pH 6.8) | Aqueous | < 1 | Sparingly Soluble |
| Water | Aqueous | < 0.5 | Slightly Soluble |
| Methanol | Polar Protic Organic | ~30 | Freely Soluble |
| Ethanol | Polar Protic Organic | ~20 | Soluble |
| Acetonitrile | Polar Aprotic Organic | ~5 | Soluble |
| Acetone | Polar Aprotic Organic | ~8 | Soluble |
| Chloroform | Non-polar Organic | ~40 | Freely Soluble |
| Hexane | Non-polar Organic | < 0.1 | Insoluble |
Stability Profile and Forced Degradation
Forced degradation, or stress testing, is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods[9][10]. These studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation[11]. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions[9].
Scientific Rationale for Stress Conditions
The structure of this compound is susceptible to several degradation mechanisms:
-
Hydrolysis: The ether linkages of the methoxy groups and the piperazine ring are generally stable to hydrolysis, but extreme pH and heat could force degradation.
-
Oxidation: The benzylic carbon-hydrogen bond is a potential site for oxidation. The electron-rich trimethoxy-substituted benzene ring is also susceptible to oxidative degradation.
-
Thermolysis: High temperatures can induce cleavage of chemical bonds, leading to decomposition.
-
Photolysis: Exposure to UV or visible light can provide the energy needed to initiate photochemical degradation reactions.
Experimental Protocol: Forced Degradation Study
This protocol details the conditions for a comprehensive forced degradation study. A control sample (dissolved in a neutral solvent and protected from light) should be analyzed alongside all stressed samples.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a concentration of ~1 mg/mL. Heat at 60 °C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis[9].
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to ~1 mg/mL. Heat at 60 °C for 24 hours. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis[9].
-
Oxidative Degradation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to ~1 mg/mL. Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. Monitor the reaction and quench if necessary before dilution and analysis.
-
Thermal Degradation: Expose the solid powder to dry heat at 80 °C for 48 hours. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the solid powder and a solution (~1 mg/mL in 50:50 acetonitrile:water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Visualization: Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
Illustrative Stability Data
Disclaimer: The following data are illustrative examples based on the chemical structure and are intended to guide researchers. Actual experimental results may vary.
Table 3: Illustrative Forced Degradation Results
| Stress Condition | Time | % Assay of Parent Compound | % Degradation | Observations |
| Control (Unstressed) | 48h | 99.8 | < 0.2 | No significant degradation. |
| 0.1 M HCl | 24h | 94.5 | 5.5 | Minor degradation, one primary degradant peak observed. |
| 0.1 M NaOH | 24h | 98.2 | 1.8 | Very stable under basic conditions. |
| 3% H₂O₂ | 24h | 85.1 | 14.9 | Significant degradation, multiple oxidative degradant peaks. |
| Thermal (80 °C) | 48h | 99.1 | 0.9 | Highly stable to dry heat. |
| Photolytic (ICH Q1B) | - | 96.3 | 3.7 | Moderate light sensitivity, one major photolytic degradant. |
Recommended Analytical Methodology
A validated stability-indicating assay method (SIAM) is required to accurately quantify the parent compound and separate it from all potential process impurities and degradation products[12][13]. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique for this purpose[10][14].
Table 4: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of the piperazine nitrogens for good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient elution is necessary to elute both the polar degradants and the more lipophilic parent compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm | Based on the UV absorbance of the trimethoxybenzyl chromophore. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | Standard injection volume. |
Conclusion
This guide establishes a comprehensive framework for characterizing the solubility and stability of this compound. The compound is predicted to exhibit pH-dependent aqueous solubility, being significantly more soluble in acidic media, and shows good solubility in a range of organic solvents. Its primary stability liability appears to be oxidative degradation, with moderate sensitivity to acidic and photolytic stress. The detailed protocols for solubility determination via the shake-flask method and stability assessment through forced degradation provide researchers with a robust starting point for experimental work. The recommended HPLC method serves as a foundation for developing a fully validated, stability-indicating analytical procedure. This information is crucial for guiding formulation development, defining stable storage conditions, and ensuring the quality and safety of any related pharmaceutical products.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Drug Solubility Testing. Eurolab. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]
-
Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
-
1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3. PubChem. [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]
-
1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Analytical Methods for the Simultaneous Detection of Piperazines and Their Congeners. RSC Publishing. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]
-
Stability Indicating Assay Method. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Solid liquid solubility of piperazine. SINTEF. [Link]
-
Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development. [Link]
-
Stability-Indicating UV-HPLC Approaches to Estimate Trimetazidine Dihydrochloride in Extended Release Capsule Formulations. Journal of Pharmaceutical Research International. [Link]
-
Stability indicating HPTLC determination of Trimetazidine as bulk drug and in pharmaceutical formulations. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. Buy this compound | 52146-35-7 [smolecule.com]
- 5. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biomedres.us [biomedres.us]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ijcrt.org [ijcrt.org]
- 13. ijsdr.org [ijsdr.org]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
1-(3,4,5-Trimethoxybenzyl)piperazine, with the CAS Number 31340-34-2, is a piperazine derivative of significant interest in the fields of medicinal chemistry and drug development.[1] Structurally, it features a piperazine ring attached to a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions. This substitution pattern not only influences its physicochemical properties but also imparts a range of biological activities, making it a valuable scaffold and building block for the synthesis of more complex molecules.[1] Notably, it is recognized as a key impurity of the anti-anginal drug Trimetazidine, which has driven the development of robust analytical methods for its detection and characterization.[2] Beyond its role as an impurity, its structural similarity to known pharmacologically active agents has positioned it as a valuable tool for researchers exploring new therapeutic avenues.
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, safe handling, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers, catering to both research and development and larger-scale needs. The compound is typically offered in various purities, with prices varying accordingly. When selecting a supplier, it is crucial to consider not only the cost but also the provided documentation, such as the Certificate of Analysis (CoA), which should include details on purity, identity confirmation, and residual solvents.
Below is a comparative table of prominent suppliers, highlighting typical purities and forms available.
| Supplier | Product Name | CAS Number | Typical Purity | Form |
| Sigma-Aldrich | This compound hydrochloride | 52146-35-7 | ≥95% | Powder |
| Benchchem | This compound | 52146-35-7 | >98% (recrystallized) | Pale yellow powder |
| Manchester Organics | This compound hydrochloride | Not specified | 95% | Not specified |
| LGC Standards | This compound | 52146-35-7 | >95% (HPLC) | Not specified |
| Biosynth | This compound dihydrochloride | 107049-57-0 | 99% (pharmacopoeia grade) | Not specified |
Synthetic Routes: A Tale of Two Methodologies
The synthesis of this compound is primarily achieved through two well-established chemical transformations: reductive amination and nucleophilic substitution. The choice of method often depends on the starting material availability, desired scale, and purification strategy.
Reductive Amination: A Direct and Efficient Approach
Reductive amination offers a streamlined one-pot synthesis from 3,4,5-trimethoxybenzaldehyde and piperazine. This method involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.
A typical protocol, adapted from procedures for the synthesis of the related compound Trimetazidine, is as follows:
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) and piperazine (1.2-2 equivalents) in a polar solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at a temperature ranging from 25-50°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity (>98%).[1]
Nucleophilic Substitution: A Stepwise Alternative
This two-step approach involves the initial preparation of a 3,4,5-trimethoxybenzyl halide, which then undergoes nucleophilic substitution with piperazine.
Experimental Protocol: Nucleophilic Substitution
Step 1: Synthesis of 3,4,5-Trimethoxybenzyl Chloride
-
Reaction Setup: To a solution of 3,4,5-trimethoxybenzyl alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) or a similar halogenating agent dropwise at 0°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield 3,4,5-trimethoxybenzyl chloride.
Step 2: N-Alkylation of Piperazine
-
Reaction Setup: Dissolve piperazine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile or DMF.
-
Addition of Electrophile: Add a solution of 3,4,5-trimethoxybenzyl chloride (1 equivalent) in the same solvent dropwise to the piperazine solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically stirred at room temperature to 50°C.
-
Work-up and Purification: After completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The crude product is then purified by silica gel chromatography to afford this compound.[1]
Caption: Synthetic routes to this compound.
Quality Control and Analytical Characterization: Ensuring Purity and Identity
Rigorous quality control is paramount to ensure the suitability of this compound for research and development purposes. A combination of chromatographic and spectroscopic techniques is employed to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of this compound. A validated reverse-phase HPLC (RP-HPLC) method is essential for separating the target compound from starting materials, by-products, and other impurities. While a specific monograph for this compound may not be available, methods developed for the analysis of Trimetazidine and its impurities provide a strong starting point.
Representative HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., hexane-1-sulfonic acid sodium salt, pH 3.0 adjusted with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of methanol and a buffered aqueous solution.[3][4]
-
Detection: UV detection at 232 nm is often employed, as this is a common wavelength for related compounds.[3][4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are utilized.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups (typically around 3.8 ppm), the benzylic protons, and the protons of the piperazine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, confirming the presence of the trimethoxybenzyl and piperazine moieties.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural confirmation. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion for this compound (C₁₄H₂₂N₂O₃, MW: 266.34 g/mol ) would be at m/z 267.1.[1]
Caption: A typical quality control workflow for this compound.
Safe Handling, Storage, and Disposal
As with any chemical, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
General Safety and Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The primary interest in this compound stems from its utility as a synthetic intermediate and its potential as a pharmacologically active agent itself, particularly in the context of ion channel modulation.
A Building Block for N-type Calcium Channel Inhibitors
A significant body of research has focused on the development of piperazine-based compounds as potent and selective inhibitors of N-type (Caᵥ2.2) calcium channels. These channels are crucial in pain signaling pathways, and their inhibition represents a promising strategy for the treatment of chronic and neuropathic pain. This compound serves as a key structural motif in the design of these inhibitors. The trimethoxybenzyl group has been shown to be a critical pharmacophore for high-potency N-type calcium channel blockade.
Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperazine ring and the benzyl moiety can fine-tune the potency and selectivity of these compounds. For instance, the development of analogs of this compound has led to the discovery of potent N-type calcium channel blockers with excellent selectivity over other calcium channel subtypes and the hERG potassium channel, which is crucial for avoiding cardiac side effects.
Potential as an Analgesic and Antiarrhythmic Agent
Preclinical studies have suggested that compounds based on the this compound scaffold exhibit significant anti-hyperalgesic activity in models of neuropathic and inflammatory pain. This analgesic effect is attributed to their ability to inhibit N-type calcium channels. Furthermore, some studies have indicated potential antiarrhythmic properties, likely linked to the modulation of ion channel function in cardiac tissue.
Conclusion: A Versatile Tool for Chemical Innovation
This compound has emerged as a compound of considerable interest to the scientific community. Its ready commercial availability, well-defined synthetic routes, and established analytical characterization methods make it an accessible and reliable tool for researchers. Its role as a key building block in the development of potent N-type calcium channel inhibitors underscores its importance in the quest for novel therapeutics for pain and other neurological disorders. As research in this area continues, the utility of this compound as a versatile scaffold for drug discovery is likely to expand, paving the way for new and innovative medicines.
References
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Available at: [Link]
-
Neuroquantology. Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form. Available at: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - Piperazine. Available at: [Link]
-
Loba Chemie. PIPERAZINE HEXAHYDRATE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]
-
AKJournals. Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine. Available at: [Link]
-
Neuroquantology. Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form | Neuroquantology [neuroquantology.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
CAS number 52146-35-7 properties and uses
An In-Depth Technical Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine (CAS 52146-35-7)
Introduction
This compound, registered under CAS number 52146-35-7, is a piperazine derivative of significant interest in medicinal chemistry and pharmacology. Structurally, it comprises a piperazine ring N-substituted with a 3,4,5-trimethoxybenzyl group.[1] This compound serves multiple roles in the scientific landscape: as a key impurity (Impurity A) of the anti-anginal drug Trimetazidine, as a versatile building block for organic synthesis, and as a pharmacologically active molecule with potential therapeutic applications.[2][3][4]
The presence of the three methoxy groups on the benzyl moiety significantly influences the molecule's physicochemical properties, enhancing its lipophilicity and modulating its interaction with biological targets.[5] This guide provides a comprehensive technical overview of its synthesis, characterization, pharmacological properties, and key experimental protocols, designed for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, formulation, and analytical characterization.
| Property | Value | References |
| CAS Number | 52146-35-7 | [6] |
| Molecular Formula | C₁₄H₂₂N₂O₃ | [2][6] |
| Molecular Weight | 266.34 g/mol | [4][6] |
| Appearance | White to Off-White Solid | - |
| Melting Point | 102 - 104 °C | - |
| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | [6] |
| Synonyms | N-(3,4,5-Trimethoxybenzyl)piperazine, Trimetazidine EP Impurity A | [2][6] |
| Purity | Typically >95% (by HPLC) | [7] |
| Storage | -20°C, Hygroscopic, Under inert atmosphere | [7] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most commonly achieved through two primary routes: nucleophilic substitution or reductive amination. The choice of method often depends on scale, available starting materials, and desired purity profile.
Synthetic Routes
A. Nucleophilic Substitution: This is a direct approach involving the reaction of a 3,4,5-trimethoxybenzyl halide (e.g., chloride) with piperazine. A base, such as potassium carbonate or diisopropylethylamine (DIPEA), is required to neutralize the hydrohalic acid byproduct.[4] While straightforward, this method can sometimes be complicated by di-alkylation of the piperazine ring, forming 1,4-bis(3,4,5-trimethoxybenzyl)piperazine as a significant byproduct.
B. Reductive Amination: This is often the preferred method for industrial-scale synthesis due to higher yields and fewer side reactions.[1] The process involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperazine to form an iminium ion intermediate, which is then reduced in situ to the final product. Mild reducing agents like sodium triacetoxyborohydride (STAB) are ideal for this transformation.
Spectroscopic Profile
Structural confirmation relies on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for each part of the molecule. The aromatic protons of the trimethoxybenzyl group typically appear as a singlet around δ 6.5 ppm. The three methoxy groups give rise to a sharp singlet at approximately δ 3.8 ppm (integrating to 9H). The benzylic methylene protons (-CH₂-) are observed as a singlet around δ 3.4 ppm. The protons on the piperazine ring appear as multiplets, typically between δ 2.4 and 2.9 ppm. The N-H proton of the piperazine ring is a broad singlet that can exchange with D₂O.[4][8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum confirms the carbon framework. Key signals include those for the methoxy carbons (~δ 56 ppm), the piperazine carbons (~δ 46 and 54 ppm), the benzylic carbon (~δ 63 ppm), and the aromatic carbons (between δ 105 and 153 ppm).[6][9]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum shows characteristic absorption bands. A broad peak in the 3200-3400 cm⁻¹ region corresponds to the N-H stretching of the secondary amine in the piperazine ring. C-H stretching vibrations for the aromatic and aliphatic groups are seen between 2800-3100 cm⁻¹. Aromatic C=C stretching appears around 1580-1600 cm⁻¹. Strong C-O stretching from the methoxy groups is observed around 1125 cm⁻¹.
-
Mass Spectrometry (MS): Under electrospray ionization (ESI) conditions, the compound readily forms a protonated molecular ion [M+H]⁺ at m/z 267.1.[4] The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable 3,4,5-trimethoxybenzyl cation at m/z 181. Another characteristic fragmentation is the cleavage of the piperazine ring, producing fragment ions at m/z 70 and 56.[10]
Pharmacology and Mechanism of Action
This compound exhibits a range of biological activities, making it a compound of interest for drug discovery. It is crucial to distinguish its activities from those of its structural isomer, Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine).
N-Type Calcium Channel Inhibition and Analgesic Effects
The compound is an inhibitor of N-type (Caᵥ2.2) voltage-gated calcium channels.[5] These channels are critical for regulating neurotransmitter release at presynaptic nerve terminals, particularly in pain signaling pathways.[11] By blocking these channels, the compound can modulate pain signals, which explains its observed anti-hyperalgesic properties in neuropathic pain models.[5] This mechanism makes it a valuable lead structure for the development of novel non-opioid analgesics.
Cardioprotective and Anti-Ischemic Properties
Research has pointed to several cardioprotective mechanisms:
-
Enzyme Inhibition: It inhibits long-chain 3-ketoacyl-CoA thiolase, an enzyme involved in fatty acid β-oxidation.[1] This action shifts the heart's energy metabolism from fatty acid oxidation towards more oxygen-efficient glucose oxidation, a mechanism similar to that of Trimetazidine, which is beneficial under ischemic conditions.[1]
-
AMPK Activation: Studies in models of heart failure have shown that the compound can attenuate oxidative stress and improve myocardial metabolism by activating AMP-activated protein kinase (AMPK).[4]
-
Nrf2/NF-κB Pathway Modulation: In models of exhaustive exercise, it has been shown to mitigate myocardial injury by regulating the Nrf2/NF-κB signaling pathway, which is central to the cellular response to oxidative stress and inflammation.[4]
Inhibition of Multidrug Resistance (MDR) Proteins
This compound acts as an inhibitor of multidrug resistance proteins, such as P-glycoprotein (P-gp/MDR1).[6] P-gp is a transmembrane efflux pump that expels a wide variety of drugs from cells, and its overexpression is a major cause of chemotherapy failure in cancer.[1] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs, potentially reversing multidrug resistance.
Applications in Research and Drug Development
-
Pharmaceutical Reference Standard: Due to its status as a specified impurity of Trimetazidine, high-purity this compound is widely used as a reference standard in the quality control and analytical method development for Trimetazidine drug products.[3]
-
Tool Compound: Its defined biological activities, particularly as an N-type calcium channel blocker and a P-gp inhibitor, make it a useful tool compound for studying these specific biological systems.
-
Scaffold for Drug Discovery: The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry. This compound serves as a valuable starting point for the synthesis of more complex molecules with optimized potency, selectivity, and pharmacokinetic properties for various therapeutic targets, including CNS disorders and cardiovascular diseases.
Experimental Protocols
The following protocols are provided as representative examples. Researchers must adapt them based on specific cell lines, equipment, and reagents, and ensure all appropriate safety precautions are taken.
Protocol: Synthesis via Reductive Amination
This protocol describes a standard, lab-scale synthesis.
Rationale: This one-pot procedure using the mild and selective reducing agent sodium triacetoxyborohydride (STAB) minimizes over-alkylation and is generally high-yielding. Dichloromethane (DCM) is an excellent solvent for the reactants and does not interfere with the reduction.
Methodology:
-
Reactant Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4,5-trimethoxybenzaldehyde (1.0 eq) and an excess of piperazine (2.0 eq). Dissolve the components in anhydrous DCM (approx. 10 mL per mmol of aldehyde).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate/hexane with 1% triethylamine) to yield the pure product.
Protocol: In Vitro P-gp Inhibition (Calcein-AM Assay)
This protocol assesses the ability of the compound to inhibit P-gp-mediated efflux.
Rationale: The Calcein-AM assay is a robust, fluorescence-based method. Non-fluorescent, cell-permeable Calcein-AM is a substrate for P-gp. In P-gp-overexpressing cells, it is rapidly pumped out. An inhibitor like this compound will block this efflux, allowing intracellular esterases to cleave Calcein-AM into the highly fluorescent calcein, resulting in an increase in intracellular fluorescence that can be quantified.[1][12]
Methodology:
-
Cell Seeding: Seed a P-gp-overexpressing cell line (e.g., K562/MDR or MDCKII-MDR1) and the corresponding parental (low P-gp) cell line into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer (e.g., HBSS) to achieve final desired concentrations (e.g., 0.1 to 100 µM). Include a known P-gp inhibitor like Verapamil or Cyclosporin A as a positive control.
-
Compound Incubation: Remove the culture medium from the wells and wash once with assay buffer. Add the compound dilutions to the wells and incubate at 37°C for 30 minutes.
-
Substrate Addition: Add Calcein-AM solution to each well to a final concentration of 0.25-0.5 µM.
-
Efflux and Measurement: Incubate the plate at 37°C for 30-60 minutes in the dark. Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Calculate the percentage of inhibition by comparing the fluorescence in compound-treated wells to the vehicle control (0% inhibition) and the positive control (100% inhibition). Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound (CAS 52146-35-7) is a multifaceted molecule that bridges the gap between pharmaceutical quality control and exploratory drug discovery. Its role as a Trimetazidine impurity necessitates its thorough characterization and synthesis, while its intrinsic pharmacological activities as an N-type calcium channel blocker, a modulator of cardiac metabolism, and a P-gp inhibitor present compelling opportunities for therapeutic development. The methodologies and data presented in this guide offer a solid foundation for scientists aiming to synthesize, analyze, or further investigate the biological potential of this versatile compound.
References
-
National Center for Biotechnology Information. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
Glavinas, H., et al. (n.d.). Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators. ResearchGate. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). 4-(3,4,5-trimethoxybenzyl)piperazine - Optional[1H NMR] - Spectrum. Retrieved January 14, 2026, from [Link]
-
Axios Research. (n.d.). Trimetazidine EP Impurity A - CAS - 52146-35-7. Retrieved January 14, 2026, from [Link]
-
Glavinas, H., et al. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Journal of Biomolecular Screening, 16(7), 743-51. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2010, August). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Retrieved January 14, 2026, from [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2014, October). High-Throughput Screening for N-Type Calcium Channel Blockers Using a Scintillation Proximity Assay. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Retrieved January 14, 2026, from [Link]
-
Bispat, A. S., et al. (2018). Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. Molecules, 23(9), 2345. Retrieved January 14, 2026, from [Link]
-
Cardoso, F. C., et al. (2017). Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1. British Journal of Pharmacology, 174(14), 2318-2329. Retrieved January 14, 2026, from [Link]
-
Bispat, A. S., et al. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry, 15(3), 734-745. Retrieved January 14, 2026, from [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). Piperazine, 1-[(3,4,5-trimethoxyphenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine via One-Pot Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine, a valuable building block in medicinal chemistry.[1][2] The protocol employs a one-pot direct reductive amination of 3,4,5-trimethoxybenzaldehyde with piperazine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights to ensure a reliable and high-yield reaction.
Introduction and Scientific Rationale
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient route to secondary and tertiary amines from carbonyl compounds.[3][4] This method is often preferred over traditional N-alkylation with alkyl halides as it typically avoids issues of over-alkylation and the use of potentially genotoxic reagents.[4] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced by a selective hydride agent.[5][6]
The choice of reducing agent is critical to the success of a one-pot reductive amination.[7] The agent must selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone.[8] While powerful reductants like sodium borohydride (NaBH₄) can be used, they risk reducing the starting aldehyde, leading to unwanted alcohol byproducts.[9] Sodium cyanoborohydride (NaBH₃CN) is selective but poses a significant toxicity risk due to the potential liberation of hydrogen cyanide gas during acidic workup.[6][10]
For these reasons, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for a vast range of reductive aminations.[8][11] Its attenuated reactivity, a result of the electron-withdrawing and sterically hindering effects of the three acetoxy groups, makes it incapable of reducing most aldehydes and ketones at a significant rate.[5] However, it is highly effective at reducing the electrophilic iminium ion intermediate, which is formed in equilibrium.[8] This exquisite selectivity allows for a "direct" or "one-pot" procedure where the aldehyde, amine, and reducing agent are all combined, simplifying the experimental setup and often leading to higher yields.[7]
This protocol details the synthesis of this compound, a key intermediate for various pharmacologically active compounds.[2] We will react 3,4,5-trimethoxybenzaldehyde with piperazine, leveraging the mild and selective power of NaBH(OAc)₃.
Mechanism of Reductive Amination
The reaction proceeds in two main stages within the same pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from piperazine on the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. This forms an unstable hemiaminal intermediate. Under the reaction conditions, the hemiaminal readily dehydrates (loses a molecule of water) to form a Schiff base or, more accurately, a protonated imine known as an iminium ion.[6] The presence of acetic acid, a byproduct of NaBH(OAc)₃ or sometimes added as a catalyst, can facilitate this dehydration step.[8]
-
Hydride Reduction: The NaBH(OAc)₃ then acts as a hydride donor, selectively delivering a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is rapid and irreversible, forming the final tertiary amine product.[5]
Sources
- 1. Buy this compound | 52146-35-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. gctlc.org [gctlc.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
Application Note and Protocol: A Detailed Guide to the Nucleophilic Substitution Synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route detailed herein is the nucleophilic substitution reaction between 3,4,5-trimethoxybenzyl chloride and piperazine. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, and critical insights into process optimization to mitigate common challenges such as di-alkylation. Furthermore, it includes protocols for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing the necessary technical information to ensure a reproducible and efficient synthesis.
Introduction
This compound is a versatile chemical scaffold of significant interest in medicinal chemistry.[1] Its structure, featuring a piperazine ring attached to a trimethoxybenzyl group, imparts favorable pharmacokinetic properties, including enhanced lipophilicity and the potential for diverse biological activities.[1] This compound has been identified as a key intermediate in the synthesis of pharmaceuticals with applications as analgesics and antiarrhythmic drugs.[1] Notably, it acts as an N-type calcium channel inhibitor, a mechanism relevant for pain management.[1]
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction.[2] This method involves the reaction of an electrophilic 3,4,5-trimethoxybenzyl halide with the nucleophilic secondary amine of the piperazine ring. While seemingly straightforward, this reaction requires careful control of stoichiometry and reaction conditions to favor the desired mono-alkylation product and minimize the formation of the di-alkylated byproduct, 1,4-bis(3,4,5-trimethoxybenzyl)piperazine.[2][3]
This application note provides a robust and optimized protocol for this synthesis, addressing the critical parameters that influence reaction outcome and yield.
Reaction Mechanism and Rationale
The core of this synthesis is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. The piperazine, with its two secondary amine groups, acts as the nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic benzylic carbon of 3,4,5-trimethoxybenzyl chloride. The chloride ion serves as the leaving group.
A crucial aspect of this synthesis is the management of the basicity of the piperazine. Piperazine can act as both the nucleophile and the base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. However, relying on piperazine as the sole base can lead to the formation of piperazine dihydrochloride, reducing the concentration of the free nucleophile and potentially leading to lower yields. Therefore, the inclusion of an external, non-nucleophilic base is highly recommended to scavenge the generated acid.
A significant challenge in the N-alkylation of piperazine is preventing di-substitution.[3] Once the first nitrogen atom is alkylated, the second nitrogen remains nucleophilic and can react with another molecule of the benzyl halide. To favor mono-alkylation, a molar excess of piperazine relative to the 3,4,5-trimethoxybenzyl chloride is typically employed.[4] This statistical approach increases the probability that a molecule of the benzyl halide will encounter an unreacted piperazine molecule rather than a mono-substituted one.
Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective mono-N-alkylation.[4][5] However, this adds extra protection and deprotection steps to the synthesis. The protocol detailed below focuses on the direct alkylation method, optimized to favor the mono-alkylated product.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Supplier |
| 3,4,5-Trimethoxybenzyl chloride | C₁₀H₁₃ClO₃ | 216.66 | - | Sigma-Aldrich |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | - | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | Fisher Scientific |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | ~1 M | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | - | Fisher Scientific |
Safety Precautions:
-
3,4,5-Trimethoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
Piperazine is corrosive and can cause skin burns and eye damage.
-
Acetonitrile and Dichloromethane are volatile and flammable organic solvents.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (5.0 g, 58.0 mmol, 3.0 eq) in anhydrous acetonitrile (100 mL).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (4.0 g, 29.0 mmol, 1.5 eq).
-
Addition of Electrophile: In a separate beaker, dissolve 3,4,5-trimethoxybenzyl chloride (4.2 g, 19.4 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the piperazine mixture over 30 minutes at room temperature.[3]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product, this compound, should have a lower Rf value than the starting benzyl chloride.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and any piperazine salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic byproducts and excess piperazine.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude product is typically a pale yellow oil or solid and can be purified by silica gel column chromatography.[2]
-
Column Preparation: Pack a silica gel column using a slurry of silica gel in a 95:5 mixture of hexanes and ethyl acetate.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 50%). The di-alkylated byproduct, being less polar, will elute first, followed by the desired mono-alkylated product.
-
Fraction Collection: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a white to off-white solid.
A typical yield for this reaction is in the range of 40-50%.[2]
Visualization of the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: The SN2 mechanism for the N-alkylation of piperazine.
Results and Discussion
The successful synthesis of this compound hinges on careful control of the reaction parameters. The use of a 3-fold excess of piperazine is critical for minimizing the formation of the di-substituted byproduct. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile. Potassium carbonate serves as an effective and economical base to neutralize the HCl generated, driving the reaction to completion.
Purification by column chromatography is generally necessary to obtain a high-purity product. The polarity difference between the mono- and di-alkylated products is usually sufficient for good separation. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure reagents are anhydrous. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the concentration steps. | |
| Significant Di-alkylation | Insufficient excess of piperazine. | Increase the molar excess of piperazine to 4 or 5 equivalents. |
| High reaction temperature or prolonged reaction time. | Reduce the reflux temperature slightly or shorten the reaction time once the starting material is consumed. | |
| Difficulty in Purification | Products have very similar Rf values. | Try a different solvent system for column chromatography (e.g., methanol/DCM). Consider recrystallization if the product is a solid. |
Conclusion
The nucleophilic substitution protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the stoichiometry of the reactants and employing an appropriate base and solvent system, researchers can effectively minimize side reactions and achieve good yields of the desired product. This detailed guide serves as a valuable resource for scientists engaged in the synthesis of piperazine-containing compounds for pharmaceutical research and development.
References
-
Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]
Sources
Application Notes and Protocols for the Development of Analgesics Targeting 1-(3,4,5-Trimethoxybenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Forward
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, the piperazine scaffold has emerged as a versatile pharmacophore, giving rise to a multitude of compounds with diverse biological activities. This guide focuses on 1-(3,4,5-Trimethoxybenzyl)piperazine , a molecule of significant interest for its potential in pain modulation. Our exploration will delve into its synthesis, proposed mechanism of action, and robust protocols for evaluating its analgesic potential. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of pharmacological screening, providing a comprehensive framework for researchers in the field.
Introduction to this compound
This compound is a derivative of piperazine characterized by a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions.[1] Its molecular structure, particularly the trimethoxybenzyl moiety, is a key determinant of its pharmacokinetic and pharmacodynamic properties. The presence of these methoxy groups can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[2]
While extensive research has been conducted on various piperazine derivatives for their analgesic properties, this compound presents a compelling case for investigation due to its structural similarity to compounds known to interact with key targets in pain signaling pathways. Preliminary evidence suggests its involvement in the modulation of N-type calcium channels, a critical component in the transmission of nociceptive signals.[2][3]
Proposed Mechanism of Analgesic Action
The primary hypothesis for the analgesic effect of this compound centers on its activity as an N-type (Cav2.2) voltage-gated calcium channel blocker .[2][3] These channels are predominantly located on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[4][5]
Upon the arrival of a pain signal (action potential), N-type calcium channels open, leading to an influx of Ca2+. This increase in intracellular calcium is the direct trigger for the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft.[5] These neurotransmitters then bind to their respective receptors on second-order neurons, propagating the pain signal to the brain.
By blocking N-type calcium channels, this compound is thought to attenuate this neurotransmitter release, thereby dampening the transmission of nociceptive signals.[4][5] This mechanism is a clinically validated target for analgesia, as evidenced by the therapeutic use of ziconotide, a selective N-type calcium channel blocker.[5]
Additionally, the piperazine moiety is a common feature in compounds targeting opioid receptors. While direct interaction of this compound with opioid receptors has not been definitively established in publicly available literature, this remains a plausible secondary or alternative mechanism of action that warrants investigation.
Signaling Pathway of N-Type Calcium Channel Blockade in Nociception
Caption: Proposed mechanism of analgesic action for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with reductive amination being a common and efficient method.[6][7] The following protocol is a representative procedure based on established chemical principles for this class of compounds.
Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from 3,4,5-trimethoxybenzaldehyde and piperazine.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Piperazine (anhydrous)
-
Methanol or Ethanol
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Toluene
-
Sodium hydroxide
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and an excess of anhydrous piperazine (2.0-4.0 eq) in an alcoholic solvent such as ethanol or methanol.[7]
-
Catalyst Addition: Carefully add 5% palladium on carbon (Pd/C) catalyst to the reaction mixture. The amount of catalyst can be optimized but is typically in the range of 5-10% by weight relative to the aldehyde.
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen to 5-10 bar.[7]
-
Reaction: Stir the mixture vigorously and heat to a temperature of 50-75°C.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aldehyde is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the alcoholic solvent.
-
Purification:
-
Dissolve the residue in toluene and cool to precipitate the excess piperazine. Filter to remove the piperazine.
-
Wash the toluene filtrate with water.
-
To the aqueous phase, add sodium hydroxide to make it alkaline, which will precipitate the product as a free base.[8]
-
Extract the aqueous phase with toluene.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.
In Vitro Characterization
To elucidate the mechanism of action, it is crucial to quantify the interaction of this compound with its putative molecular targets.
Protocol: Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for µ (MOP), δ (DOP), and κ (KOP) opioid receptors.
Materials:
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing human MOP, DOP, or KOP.
-
Radioligands:
-
For MOP: [³H]-DAMGO
-
For DOP: [³H]-Naltrindole
-
For KOP: [³H]-U69,593
-
-
Non-specific Binding Control:
-
For MOP: Naloxone (10 µM)
-
For DOP: Naltrindole (10 µM)
-
For KOP: U-50,488H (10 µM)
-
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competition Binding: Serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Activity Assessment
The following are standard and well-validated preclinical models for assessing the analgesic efficacy of test compounds.
Protocol: Hot Plate Test
Objective: To evaluate the central analgesic activity of this compound in a thermal pain model.
Apparatus:
-
Hot plate analgesia meter with the surface temperature maintained at 55 ± 0.5°C.
-
A transparent cylinder to confine the animal on the hot plate.
Animals:
-
Male or female mice (e.g., Swiss Webster) weighing 20-30 g. Acclimatize the animals to the laboratory environment for at least 3-5 days before the experiment.
Procedure:
-
Acclimation: Place the mice in the testing room for at least 30 minutes before the experiment to acclimate.
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time it takes for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer this compound or the vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard analgesic like morphine can be used as a positive control.
-
Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the reaction latency.
-
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
Experimental Workflow for In Vivo Analgesic Testing
Caption: A generalized workflow for in vivo analgesic screening.
Protocol: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of this compound.
Materials:
-
0.6% acetic acid solution in saline.
-
Mice (as described for the hot plate test).
Procedure:
-
Grouping and Administration: Divide the mice into groups and administer this compound, vehicle, or a standard analgesic (e.g., diclofenac) i.p. or p.o.
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p.), administer 0.6% acetic acid i.p. to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 15-20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100 .
Data Presentation
Quantitative data from in vitro and in vivo studies are essential for evaluating the potential of this compound as an analgesic. The following tables present hypothetical but realistic data based on the expected activity of a compound of this class.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Target | Assay Type | Species | IC50 / Ki (µM) |
| N-Type (Cav2.2) Ca2+ Channel | Whole-cell Patch Clamp | Human | 1.5 |
| µ-Opioid Receptor (MOP) | [³H]-DAMGO Binding | Human | > 10 |
| δ-Opioid Receptor (DOP) | [³H]-Naltrindole Binding | Human | > 10 |
| κ-Opioid Receptor (KOP) | [³H]-U69,593 Binding | Human | > 10 |
Note: The presented values are illustrative and should be determined experimentally.
Table 2: In Vivo Analgesic Activity of this compound
| Test Model | Species | Route of Admin. | ED50 (mg/kg) |
| Hot Plate Test | Mouse | i.p. | 15 |
| Tail-Flick Test | Mouse | i.p. | 20 |
| Acetic Acid Writhing Test | Mouse | i.p. | 8 |
Note: The presented values are illustrative and should be determined experimentally.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel analgesics, potentially acting through the inhibition of N-type calcium channels. The protocols detailed in this guide provide a comprehensive framework for its synthesis, in vitro characterization, and in vivo efficacy testing. Future research should focus on confirming its mechanism of action, exploring its pharmacokinetic and safety profiles, and investigating structure-activity relationships to optimize its analgesic properties. The multifaceted nature of pain necessitates a continued and rigorous search for new therapeutic agents, and this compound is a worthy candidate for such endeavors.
References
- Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. Journal of Medicinal Chemistry. [URL not available]
-
Regulation of N-type calcium channels by nociceptin receptors and its possible role in neurological disorders. PubMed Central. [Link]
-
Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. ResearchGate. [Link]
-
Regulation of N-type calcium channels by nociceptin receptors and its possible role in neurological disorders. ResearchGate. [Link]
-
Regulatory Action of Calcium and Calcium Channels in Pain Pathways. PubMed Central. [Link]
-
Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. PubMed Central. [Link]
-
N-type Calcium Channels in Nociceptive Neurons. Grantome. [Link]
-
Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. PubMed. [Link]
-
Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. PubMed. [Link]
-
Comparative analgetic testing of various compounds in mice using writhing techniques. Arzneimittelforschung. [Link]
-
Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research. [Link]
-
Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. PubMed Central. [Link]
-
1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. National Institutes of Health. [Link]
-
Synthesis of peripherally acting analgesic 3-arylpiperazinyl-5-benzyl-pyridazines. PubMed. [Link]
- Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
-
Percent analgesic activity (peripheral, writhing test). ResearchGate. [Link]
- Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
-
Piperazine synthesis. Organic Chemistry Portal. [Link]
-
Evaluation of analgesic activity and phytochemical screening of Ficus bengalensis Linn Bark. Scholars Research Library. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]
-
An Ultrasound-Induced Tail-Flick Procedure: Evaluation of Nonsteroidal Antiinflammatory Analgesics. PubMed. [Link]
- Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation.
-
2-[3-(1,1-Dimethylethyl)-5-methoxyphenyloxazolo[4,5-b]pyridine, a new topical antiinflammatory and analgesic compound lacking systemic activity and gastric side effects. PubMed. [Link]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. [Link]
-
Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry. [Link]
-
Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine. PubMed Central. [Link]
-
Tail flick response time in compound 6f (50 mg/kg) at the time interval of 45. ResearchGate. [Link]
-
The use of the writhing test in mice for screening different types of analgesics. PubMed. [Link]
-
Synthesis and evaluation of the analgesic activity of some new isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives. SciSpace. [Link]2p1g902r)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 52146-35-7 [smolecule.com]
- 3. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 7. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 8. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]
Application Notes & Protocols: Investigating 1-(3,4,5-Trimethoxybenzyl)piperazine in Antiarrhythmic Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the investigation of 1-(3,4,5-Trimethoxybenzyl)piperazine (TMBP) as a potential candidate for antiarrhythmic drug discovery. TMBP, a piperazine derivative, has demonstrated biological activities relevant to cardiovascular function, notably as an N-type calcium channel inhibitor[1]. This guide outlines the scientific rationale, a proposed mechanism of action, and a validated, multi-tiered screening workflow. Detailed protocols for in vitro, ex vivo, and in vivo evaluation are provided to enable researchers to systematically assess the electrophysiological properties, efficacy, and safety profile of TMBP and its analogs. The causality behind experimental choices is emphasized to ensure robust and reproducible findings.
Introduction to the Therapeutic Candidate
The Unmet Need in Antiarrhythmic Therapy
Cardiac arrhythmias, characterized by irregular heartbeats, are a leading cause of morbidity and mortality globally, contributing to conditions like stroke and sudden cardiac death[2]. Current antiarrhythmic drugs are often limited by incomplete efficacy and a narrow therapeutic window, with some agents paradoxically increasing the risk of lethal arrhythmias (proarrhythmia)[3][4]. The complexity of arrhythmogenesis, which involves a multitude of ion channels, signaling pathways, and structural factors, necessitates the discovery of novel therapeutic agents with improved safety and mechanism-specific activity[2][5].
Profile: this compound (TMBP)
This compound is a chemical entity featuring a piperazine ring connected to a trimethoxybenzyl group[1][6]. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in various neurologically and cardiovascularly active compounds[7][8]. The trimethoxybenzyl group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties[1]. TMBP is structurally related to trimetazidine, a clinically used anti-ischemic drug that improves myocardial energy metabolism[9][10]. However, TMBP's distinct pharmacological profile, particularly its ion channel activity, warrants specific investigation for antiarrhythmic potential.
Rationale for Investigation: Ion Channel Modulation
The primary rationale for investigating TMBP in an antiarrhythmic context stems from its documented activity as an N-type calcium channel (Cav2.2) inhibitor[1][11][12]. While N-type calcium channels are predominantly associated with neuronal function, their modulation can have indirect effects on the cardiovascular system. Furthermore, many piperazine derivatives exhibit broad activity across multiple ion channels, including sodium (Nav), potassium (Kv), and other calcium (Cav) channels that are fundamental to cardiac electrophysiology[7][13]. The potential for TMBP to modulate these critical cardiac ion channels makes it a compelling candidate for antiarrhythmic drug discovery.
Proposed Mechanism of Action and Signaling
The antiarrhythmic potential of TMBP is hypothesized to be mediated through the modulation of ion channels crucial to the cardiac action potential.
Primary Target Hypothesis: Calcium Channel Modulation
The established activity of TMBP as an N-type calcium channel inhibitor provides a starting point[1]. While L-type calcium channels (Cav1.2) are the dominant players in cardiomyocyte contraction, subtle modulation of other calcium channels or off-target effects on L-type channels could alter calcium homeostasis and prevent arrhythmia triggers like delayed afterdepolarizations (DADs)[14]. Structure-activity relationship studies on related trimethoxybenzyl piperazine compounds have shown that modifications can significantly enhance selectivity and potency for specific calcium channel subtypes while minimizing off-target effects, such as on the hERG potassium channel[11][15].
Potential Downstream Electrophysiological Effects
Inhibition or modulation of key ion channels by TMBP could lead to several beneficial antiarrhythmic effects:
-
Prolongation of the Refractory Period: By modulating K+ channels (e.g., IKr, IKs), the compound could extend the action potential duration (APD), making the cardiomyocyte less susceptible to premature reactivation.
-
Reduction of Ectopic Excitability: By blocking Na+ or Ca2+ channels, TMBP could suppress abnormal pacemaker activity arising from ectopic foci.
-
Prevention of Afterdepolarizations: DADs, often caused by intracellular Ca2+ overload, are a common trigger for arrhythmias[14]. By modulating Ca2+ influx, TMBP may prevent the conditions that lead to DADs.
The following diagram illustrates the potential points of intervention for TMBP within a cardiomyocyte's electrophysiological signaling cascade.
Caption: Hierarchical workflow for antiarrhythmic drug screening.
In Vitro Evaluation: Target Engagement and Cellular Effects
Rationale: This high-throughput method provides quantitative data on the compound's potency and selectivity against a panel of key cardiac ion channels. It is a critical first step to identify the primary molecular targets and flag potential liabilities, such as hERG channel blockade, early in the discovery process.[16][17]
Methodology:
-
Cell Culture: Use stable cell lines expressing individual human cardiac ion channels (e.g., hNav1.5, hCav1.2, hKv11.1/hERG, hKv7.1/hKCNQ1).
-
Compound Preparation: Prepare a stock solution of TMBP in DMSO. Create a serial dilution series (e.g., 0.01 µM to 100 µM) in an appropriate extracellular buffer.
-
Automated Patch-Clamp:
-
Utilize an automated patch-clamp platform (e.g., QPatch, Patchliner).
-
Dispense cells onto the recording plate.
-
Establish whole-cell patch-clamp configuration.
-
Apply a voltage protocol specific to the ion channel being tested to elicit and measure ionic currents.
-
-
Data Acquisition:
-
Record baseline currents in the vehicle control solution.
-
Apply increasing concentrations of TMBP and record the resulting current inhibition.
-
-
Analysis: For each channel, calculate the percentage of current inhibition at each concentration. Fit the data to a dose-response curve to determine the IC50 value.
| Ion Channel | Target Type | Expected IC50 (µM) for TMBP | Rationale / Implication |
| Cav2.2 (N-type) | Primary Target | 0.1 - 5 | Confirms known activity; relevant for neuromodulation.[1][11] |
| Cav1.2 (L-type) | Key Cardiac Ca2+ | 10 - 50 | Moderate inhibition may contribute to antiarrhythmic effect. |
| Nav1.5 | Cardiac Na+ | > 50 | Low affinity suggests a non-Class I mechanism. |
| Kv11.1 (hERG) | Safety Target | > 30 | A high IC50 (>30 µM) is crucial to minimize proarrhythmia risk.[3] |
| Kv7.1/MinK | Cardiac K+ | > 50 | Low affinity suggests minimal impact on IKs current. |
Rationale: hiPSC-CMs provide a physiologically relevant human model to assess the integrated effect of the compound on the entire action potential, rather than just single ion channels.[18] This assay can detect changes in action potential duration (APD) and identify proarrhythmic signals like early afterdepolarizations (EADs).
Methodology:
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or prepare them for optical mapping.
-
MEA Recording:
-
Allow cells to form a spontaneously beating syncytium.
-
Record baseline field potential duration (FPD), which correlates with APD.
-
Perfuse with vehicle control, followed by increasing concentrations of TMBP.
-
Record changes in FPD and beat rate.
-
-
Optical Mapping (Alternative):
-
Load the hiPSC-CM syncytium with a voltage-sensitive dye.
-
Record baseline fluorescence to measure APD at 90% repolarization (APD90).
-
Perfuse with TMBP and record changes in APD90.
-
-
Analysis: Quantify the percentage change in FPD or APD90 relative to baseline. Monitor for arrhythmias, such as EADs or triggered activity.
Ex Vivo Evaluation: Integrated Organ Response
Rationale: This model uses an isolated, beating heart, preserving its native architecture and cellular coupling. It allows for the study of the drug's effect on cardiac electrophysiology and its ability to prevent or terminate arrhythmias in a controlled environment, free from systemic neural and hormonal influences.[3][19]
Methodology:
-
Heart Isolation: Anesthetize a small mammal (e.g., rabbit, guinea pig) and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution.
-
Instrumentation: Place ECG electrodes on the heart surface to record a pseudo-ECG. A balloon catheter may be inserted into the left ventricle to measure pressure.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Arrhythmia Induction:
-
Perfuse the heart with an arrhythmogenic agent (e.g., aconitine, high concentration of CaCl2, or apply programmed electrical stimulation) in the absence of TMBP to establish a baseline arrhythmia model.[19]
-
In a separate group of hearts, pre-treat with a clinically relevant concentration of TMBP for 15-20 minutes before attempting arrhythmia induction.
-
-
Data Analysis: Compare the incidence, duration, and severity of arrhythmias (e.g., ventricular tachycardia, fibrillation) between the control and TMBP-treated groups.
In Vivo Evaluation: Systemic Efficacy and Safety
Rationale: Aconitine is an alkaloid that persistently activates sodium channels, leading to a high incidence of ventricular arrhythmias. This is a classic, robust model for screening compounds with potential Na+ or Ca2+ channel blocking properties for their ability to prevent fatal arrhythmias.[19][20]
Methodology:
-
Animal Preparation: Anesthetize rats or mice and monitor ECG continuously.
-
Drug Administration: Administer TMBP or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).
-
Arrhythmia Induction: After a set pre-treatment time, infuse a solution of aconitine at a constant rate via the tail vein.
-
Endpoint Monitoring: Record the time to the onset of specific arrhythmic events:
-
Ventricular premature beats (VPBs)
-
Ventricular tachycardia (VT)
-
Ventricular fibrillation (VF)
-
Cardiac arrest
-
-
Analysis: Compare the dose of aconitine required to induce these endpoints in the TMBP-treated group versus the vehicle group. A significant increase in the required dose indicates a protective effect.
Rationale: A bolus injection of a high concentration of calcium chloride induces arrhythmias, primarily VF, that are highly dependent on calcium handling. This model is particularly relevant for compounds hypothesized to modulate calcium channels or intracellular calcium homeostasis.[1][20]
Methodology:
-
Animal Preparation: Anesthetize rats or mice and monitor ECG.
-
Drug Administration: Administer TMBP or vehicle control (intravenous).
-
Arrhythmia Induction: After pre-treatment, administer a rapid intravenous bolus of CaCl2.
-
Endpoint Monitoring: Observe the ECG for the onset of VF.
-
Analysis: The primary endpoint is survival. Calculate the percentage of animals in each group that survive the CaCl2 challenge. A significant increase in survival in the TMBP group indicates antiarrhythmic efficacy.
| Model | Species | Arrhythmia Induction Agent | Key Parameters Measured | Expected Outcome with Effective TMBP |
| Aconitine-Induced | Rat | Aconitine (IV infusion) | Onset time of VPB, VT, VF | Increased time to arrhythmia onset.[19] |
| CaCl2-Induced | Mouse | Calcium Chloride (IV bolus) | Incidence of lethal VF; Survival rate | Decreased incidence of VF; Increased survival.[1][20] |
| Coronary Ligation | Rat/Dog | Ischemia/Reperfusion | Duration & severity of VT/VF | Reduced arrhythmia burden post-ligation.[19][21] |
Safety and Toxicology Considerations
While evaluating efficacy, it is paramount to assess the safety profile of TMBP.
-
hERG Liability: As determined in the initial in vitro screen, a selectivity index (hERG IC50 / Therapeutic Target IC50) of >100 is desirable to minimize the risk of drug-induced QT prolongation.[11]
-
General Toxicity: Initial safety data for piperazine indicates potential for skin and respiratory irritation.[22][23] Acute oral toxicity (LD50) in rats has been reported as 2,600 mg/kg. The specific toxicity of the TMBP derivative must be formally evaluated.
-
Hemodynamic Effects: In vivo studies should include monitoring of blood pressure and heart rate to ensure the compound does not cause adverse hemodynamic changes, such as significant hypotension or bradycardia.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antiarrhythmic agents, primarily due to its documented effects on calcium channels. The protocols outlined in this guide provide a systematic framework for validating its therapeutic potential. Successful outcomes in these preclinical models, particularly a strong efficacy signal in in vivo models coupled with a wide safety margin (especially concerning the hERG channel), would justify advancing TMBP or optimized analogs into formal preclinical toxicology and pharmacokinetic studies, paving the way for potential clinical development.
References
- Benchchem. (n.d.). This compound.
- Smolecule. (2023, August 15). Buy this compound.
- Slideshare. (n.d.). Drug screening methods for antiarrhythmic agents.
-
Maier, S. K., & Bers, D. M. (2018). Mouse Models of Cardiac Arrhythmias. Circulation Research, 123(3), 278–294. [Link]
-
Roden, D. M. (2008). Antiarrhythmic Drug Target Choices and Screening. Circulation Research, 102(9), 998–1009. [Link]
-
MacRae, C. A., & Peterson, R. T. (2013). Recent advances in in vivo screening for antiarrhythmic drugs. Expert Opinion on Drug Discovery, 8(2), 131–141. [Link]
-
Heijman, J., et al. (2022). Animal Models to Study Cardiac Arrhythmias. Circulation Research, 130(12), 1932–1956. [Link]
-
MacRae, C. A., & Milan, D. J. (2010). Cardiac arrhythmia: in vivo screening in the zebrafish to overcome complexity in drug discovery. Expert Opinion on Drug Discovery, 5(6), 533-543. [Link]
-
The Brown Daily Herald. (2021, December 6). Drug screening platform helps predict atrial-specific arrhythmia responses. Retrieved from [Link]
-
PubMed. (n.d.). Effects of piperazine derivatives on the activity of frog skeletal muscle fibers. Retrieved from [Link]
-
Oxford Academic. (n.d.). Animal models for arrhythmias. Retrieved from [Link]
-
PubMed. (n.d.). Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle. Retrieved from [Link]
-
Nattel, S., Duker, G., & Carlsson, L. (2008). Model systems for the discovery and development of antiarrhythmic drugs. Progress in Biophysics and Molecular Biology, 98(2-3), 328-339. [Link]
-
PubMed. (n.d.). An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. Retrieved from [Link]
-
PubMed. (n.d.). The effects of piperazine on rat sympathetic neurones. Retrieved from [Link]
-
PubMed Central. (2024, October 9). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiarrhythmic activity of alpha-[(diarylmethoxy)methyl]-1-piperidineethanols. Retrieved from [Link]
-
PubMed. (2012, June 15). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Retrieved from [Link]
-
PubMed. (1977, March). Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. Retrieved from [Link]
-
UTMB Health. (2025, February 27). Heart Rhythm Center (Electrophysiology Service). Retrieved from [Link]
-
UTMB. (2023, October 12). Embracing Innovations in Cardiac Electrophysiology. Retrieved from [Link]
-
EP Lab Digest. (2024, December 1). Redefining Cardiac Electrophysiology: A Practice Model Beyond Clinical Excellence. Retrieved from [Link]
-
UTMB Health System. (2023, December 8). Embracing innovations in cardiac electrophysiology. Retrieved from [Link]
-
YouTube. (2021, March 3). Heart Rhythm Webinar Series. Retrieved from [Link]
Sources
- 1. Buy this compound | 52146-35-7 [smolecule.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in in vivo screening for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of piperazine derivatives on the activity of frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug screening platform helps predict atrial-specific arrhythmia responses - The Brown Daily Herald [browndailyherald.com]
- 19. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and antiarrhythmic activity of alpha-[(diarylmethoxy)methyl]-1-piperidineethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 1-(3,4,5-Trimethoxybenzyl)piperazine as a Tool Compound for Calcium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of 1-(3,4,5-Trimethoxybenzyl)piperazine
This compound, a notable piperazine derivative, has emerged as a significant tool compound in the field of pharmacology, particularly for the investigation of calcium channel modulation.[1][2] Its structural similarity to known calcium channel blockers, such as trimetazidine, and its demonstrated biological activities, including antiarrhythmic and analgesic effects, underscore its potential in neuroscience and cardiovascular research.[1] This document provides an in-depth guide for utilizing this compound as a research tool, detailing its mechanism of action, and providing comprehensive protocols for its characterization.
The trimethoxybenzyl moiety is a key pharmacophore found in various biologically active compounds. In the context of piperazine derivatives, this structural feature has been associated with the potent and selective inhibition of specific ion channels.[3][4][5] Research into structurally related compounds has revealed a strong potential for N-type calcium channel blockade, a target of significant interest for the development of novel analgesics and therapeutics for neurological disorders.[3][4][5][6]
Mechanism of Action: A Focus on N-type Calcium Channel Inhibition
Voltage-gated calcium channels (VGCCs) are critical players in cellular signaling, translating electrical signals into intracellular events such as neurotransmitter release, muscle contraction, and gene expression.[4] VGCCs are classified into several subtypes, including L-, N-, P/Q-, R-, and T-types, each with distinct physiological roles and pharmacological profiles.[4][7]
This compound is recognized as a selective inhibitor of N-type (Cav2.2) calcium channels.[1] These channels are predominantly located at presynaptic nerve terminals and are instrumental in the release of neurotransmitters, playing a crucial role in pain signaling pathways.[4][8] By blocking N-type calcium channels, this compound can modulate neurotransmission, which forms the basis of its analgesic properties.[1]
The specificity of this compound for N-type over other calcium channel subtypes, such as L-type channels that are crucial for cardiovascular function, is a key area of investigation for assessing its therapeutic window and potential side effects.[3][4][5]
Visualizing the Mechanism: N-type Calcium Channel Modulation
Caption: A two-tiered approach for characterizing the compound.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively reported in publicly available literature, research on closely related analogs provides valuable context for its expected potency. For instance, the structurally similar N-type calcium channel blocker NP078585, which also contains a trimethoxybenzyl piperazine moiety, exhibits high potency. [4]
| Compound | Target | Assay Type | Potency (IC50) | Selectivity | Reference |
|---|---|---|---|---|---|
| NP078585 (analog) | N-type (Cav2.2) | Electrophysiology | 0.11 µM | Moderately selective over L-type | [5] |
| Compound 16 (derivative) | N-type (Cav2.2) | Electrophysiology | Potent | ~3600-fold vs. L-type | [5]|
This table presents data for structurally related compounds to provide an expected range of activity for this compound. Researchers should determine the specific potency of their compound of interest empirically.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, each protocol incorporates self-validating steps:
-
Positive Controls: The use of a known N-type calcium channel blocker (e.g., ω-conotoxin MVIIA) will validate the assay's ability to detect inhibition.
-
Vehicle Controls: Wells treated with the vehicle (e.g., DMSO) alone will account for any solvent effects.
-
Cell Viability: Post-experiment cell viability assays (e.g., Trypan Blue or MTT) are recommended to rule out cytotoxicity as a cause for reduced signal.
-
Confirmation across Assays: Consistent inhibitory activity observed in both the calcium flux assay and patch-clamp electrophysiology will provide strong evidence for the compound's mechanism of action.
Conclusion and Future Directions
This compound is a valuable tool compound for the study of N-type calcium channel modulation. The protocols outlined in this guide provide a robust framework for its characterization, from initial high-throughput screening to detailed mechanistic studies. By elucidating the specific interactions of this and related compounds with N-type calcium channels, researchers can contribute to a deeper understanding of their physiological roles and advance the development of novel therapeutics for a range of neurological conditions. Further investigations should focus on determining its selectivity profile across a broader range of ion channels and receptors to fully characterize its pharmacological properties.
References
-
Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1368-1372. [Link]
-
Pajouhesh, H., et al. (2012). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4153-4158. [Link]
-
Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]
-
Armstrong, D. L., Erxleben, C., & White, J. A. (2010). Patch clamp methods for studying calcium channels. Methods in cell biology, 99, 183–197. [Link]
-
Andor. How Does Calcium Imaging Work | Calcium Indicators. [Link]
-
ResearchGate. (2015). Automated electrophysiology assay of N-type calcium channels recombinantly expressed in HEK cells. [Link]
-
PubChem. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. [Link]
-
NCBI. (2024). Calcium Channel Blockers. [Link]
-
MDPI. (2019). Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. [Link]
-
MDPI. (2023). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. [Link]
-
NCBI. (2010). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. [Link]
-
NCBI. (1995). Molecular Properties of Voltage-Gated Calcium Channels. [Link]
-
Life in the Fast Lane. (2019). Calcium Channel Blockers. [Link]
-
YouTube. (2024). Calcium channel blockers. Mechanisms of action and therapeutic uses of calcium antagonists. [Link]
-
Cros By Marina Club. Calcium Flux Assay: A Brief Guide. [Link]
-
ResearchGate. (2020). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. [Link]
-
Creative Bioarray. Patch-Clamp Recording Protocol. [Link]
-
Creative Biolabs. Human Cav1.2/β2/α2δ1 Calcium Channel Stable Cell Line. [Link]
-
NCBI. (2019). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. [Link]
-
MDPI. (2023). Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. [Link]
-
PubMed. (2012). Evaluating state dependence and subtype selectivity of calcium channel modulators in automated electrophysiology assays. [Link]
-
protocols.io. (2025). CALCIUM IMAGING PROTOCOL. [Link]
-
NCBI. (2021). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. [Link]
-
NCBI. (1993). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. [Link]
Sources
- 1. Buy this compound | 52146-35-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 8. Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A High-Throughput Fluorescence-Based Assay for Screening N-Type Calcium Channel Inhibitors Using 1-(3,4,5-Trimethoxybenzyl)piperazine
Abstract
This application note provides a detailed protocol for a robust and high-throughput-compatible fluorescence-based assay to screen for inhibitors of N-type (Cav2.2) voltage-gated calcium channels. The protocol utilizes the human neuroblastoma cell line SH-SY5Y, which endogenously expresses N-type calcium channels, and the fluorescent calcium indicator Fluo-4 AM. We demonstrate the utility of this assay by characterizing the inhibitory activity of the compound 1-(3,4,5-Trimethoxybenzyl)piperazine. This guide is intended for researchers, scientists, and drug development professionals investigating novel analgesics and therapeutics targeting N-type calcium channels.
Introduction: The Significance of N-Type Calcium Channels as Therapeutic Targets
N-type (Cav2.2) voltage-gated calcium channels are predominantly located at presynaptic nerve terminals and play a pivotal role in the influx of calcium ions that triggers neurotransmitter release.[1][2][3] This fundamental process is integral to neuronal communication, particularly in pain signaling pathways.[1][2][4] The critical involvement of N-type channels in nociceptive transmission makes them a compelling target for the development of novel analgesics for chronic and neuropathic pain.[5][6][7] Inhibition of these channels can modulate the release of neurotransmitters like glutamate and substance P, thereby dampening pain signals.[1] The approved drug ziconotide, a synthetic peptide derived from cone snail venom, validates this approach by potently blocking N-type calcium channels to treat severe chronic pain.[1][5]
The compound this compound has been identified as a potential modulator of N-type calcium channels, making it an interesting candidate for investigation.[8] This application note details a cell-based calcium flux assay, a common and effective method for identifying and characterizing modulators of ion channels in a high-throughput format.[9][10] The assay relies on a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to intracellular calcium, providing a direct readout of channel activity.
Assay Principle and Workflow
The assay is based on the principle of measuring intracellular calcium influx in response to membrane depolarization. In our experimental setup, SH-SY5Y cells are first loaded with Fluo-4 AM, a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. The cells are then pre-incubated with the test compound, this compound, or a known inhibitor. Depolarization of the cell membrane is induced by the addition of a high concentration of potassium chloride (KCl).[11][12][13] This depolarization opens the voltage-gated N-type calcium channels, leading to an influx of extracellular calcium and a subsequent increase in the fluorescence of Fluo-4.[14] The inhibitory effect of the test compound is quantified by the reduction in the fluorescence signal compared to untreated cells.
Figure 1: Experimental workflow for the N-type calcium channel inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| SH-SY5Y Human Neuroblastoma Cells | ATCC | CRL-2266 |
| DMEM/F-12 Medium | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Fluo-4 AM | Thermo Fisher | F14201 |
| This compound | Sigma-Aldrich | TXXXX |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| Black-walled, clear-bottom 96-well plates | Corning | 3603 |
Detailed Experimental Protocol
Cell Culture and Plating
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, detach the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Plate the cells in black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[15]
-
Incubate the plates for 24-48 hours to allow the cells to adhere and form a monolayer. The SH-SY5Y cell line is known to express N- and L-type calcium channels.[16][17][18][19]
Preparation of Reagents
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Fluo-4 AM Loading Solution: Prepare a 2X Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM should be between 2-5 µM.
-
KCl Depolarization Solution: Prepare a 5X KCl solution in HBSS. The final concentration of KCl in the wells should be between 50-90 mM to induce depolarization.[17]
Assay Procedure
-
Dye Loading:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.[15]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Remove the dye loading solution and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO in HBSS) and a positive control (a known N-type channel blocker like ω-conotoxin GVIA).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Set up a fluorescence plate reader to measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Program the reader to add 25 µL of the 5X KCl solution to each well and immediately begin kinetic readings for 2-3 minutes.
-
Alternatively, a baseline fluorescence reading can be taken before the addition of KCl, followed by a final reading after the depolarization-induced fluorescence has peaked.
-
Data Analysis and Interpretation
-
Calculate the change in fluorescence (ΔF): Subtract the baseline fluorescence (before KCl addition) from the peak fluorescence (after KCl addition).
-
Normalize the data: Express the fluorescence change in each well as a percentage of the vehicle control.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (ΔFcompound / ΔFvehicle)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
Complementary and Orthogonal Assays
While the fluorescence-based calcium flux assay is excellent for high-throughput screening, it is an indirect measure of ion channel activity. For more detailed mechanistic studies and to confirm the direct interaction of the compound with the N-type calcium channel, electrophysiological methods are the gold standard.[20]
Automated Patch Clamp (APC): This technique allows for the direct measurement of ion channel currents in a higher throughput format than traditional manual patch clamp.[21][22][23] APC can be used to determine the potency and mechanism of action of compounds with greater precision.[24]
Figure 2: A logical workflow for hit validation and characterization, integrating the primary screen with orthogonal assays.
Conclusion
The described fluorescence-based calcium flux assay provides a reliable, scalable, and cost-effective method for screening and characterizing inhibitors of N-type calcium channels. The use of the SH-SY5Y cell line, which endogenously expresses the target channel, provides a physiologically relevant context for the initial stages of drug discovery. The inhibitory profile of this compound can be effectively determined using this protocol. For lead compounds, further characterization using automated patch clamp is recommended to elucidate the precise mechanism of inhibition.
References
-
Patsnap Synapse. (2024, June 21). What are N-type calcium channel inhibitors and how do they work? Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2024, March 13). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. PubMed. Retrieved from [Link]
-
Open Exploration Publishing. (n.d.). N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Retrieved from [Link]
-
PubMed. (n.d.). N-type calcium channel blockers: novel therapeutics for the treatment of pain. Retrieved from [Link]
-
Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]
-
Wikipedia. (n.d.). N-type calcium channel. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacology of N-type Ca2+ channels distributed in cardiovascular system (Review). Retrieved from [Link]
-
MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Retrieved from [Link]
-
Frontiers. (n.d.). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Retrieved from [Link]
-
Patsnap Synapse. (2025, June 22). N-type calcium channel: Significance and symbolism. Retrieved from [Link]
-
PubMed. (n.d.). Characterisation of the L- and N-type calcium channels in differentiated SH-SY5Y neuroblastoma cells. Retrieved from [Link]
-
JCI. (2025, February 17). The N-type calcium channel rises from the ashes. Retrieved from [Link]
-
PubMed Central. (n.d.). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Retrieved from [Link]
-
American Physiological Society. (n.d.). Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. Retrieved from [Link]
-
NIH. (n.d.). Store-operated Ca2 + entry in proliferating and retinoic acid-differentiated N- and S-type neuroblastoma cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Ca v 2.2 and Ca v 1 channels endogenously expressed in SH-SY5Y cells. Retrieved from [Link]
-
ResearchGate. (n.d.). KCl depolarization produced an increase in cytoplasmic calcium response. Retrieved from [Link]
-
ScienceDaily. (2010, November 2). Single N-type Calcium Channel May Enable Neurotransmitter Release. Retrieved from [Link]
-
ResearchGate. (n.d.). The impact of depolarization on calcium signals A) Bath application of KCl. Retrieved from [Link]
-
PubMed Central. (2013, March 25). Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells. Retrieved from [Link]
-
ResearchGate. (2023, July 14). What is the optimized protocol for the Fluo 4 NW calcium assay in THP1-differentiated macrophages? Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
-
PNAS. (n.d.). Evidence for a voltage-dependent enhancement of neurotransmitter release mediated via the synaptic protein interaction site of N-type Ca2+ channels. Retrieved from [Link]
-
PubMed Central. (n.d.). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Retrieved from [Link]
-
PubMed Central. (2013, January 3). Responsiveness of voltage-gated calcium channels in SH-SY5Y human neuroblastoma cells on quasi-three-dimensional micropatterns formed with poly (l-lactic acid). Retrieved from [Link]
-
PubChem. (n.d.). Trimetazidine. Retrieved from [Link]
-
PubMed Central. (2020, November 30). Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium. Retrieved from [Link]
-
United Arab Emirates University. (n.d.). Differential effects of depolarization on intracellular calcium concentration in wild type and dunce Drosophila neurons. Retrieved from [Link]
-
PubMed Central. (n.d.). Presynaptic calcium channels: specialized control of synaptic neurotransmitter release. Retrieved from [Link]
-
Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]
-
LookChem. (n.d.). What is the chemical structure and properties of 1-(2,4,5-trimethoxy-benzyl)-piperazine? Retrieved from [Link]
-
Frontiers. (n.d.). Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. Retrieved from [Link]
-
PubMed Central. (n.d.). Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5. Retrieved from [Link]
-
Journal of Neuroscience. (2016, November 9). Neurotransmitter Release Can Be Stabilized by a Mechanism That Prevents Voltage Changes Near the End of Action Potentials from Affecting Calcium Currents. Retrieved from [Link]
-
BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]
Sources
- 1. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]
- 2. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain [explorationpub.com]
- 6. N-type calcium channel blockers: novel therapeutics for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - The N-type calcium channel rises from the ashes [jci.org]
- 8. Buy this compound | 52146-35-7 [smolecule.com]
- 9. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. Characterisation of the L- and N-type calcium channels in differentiated SH-SY5Y neuroblastoma cells: calcium imaging and single channel recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Responsiveness of voltage-gated calcium channels in SH-SY5Y human neuroblastoma cells on quasi-three-dimensional micropatterns formed with poly (l-lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cellmicrosystems.com [cellmicrosystems.com]
- 23. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 24. maxcyte.com [maxcyte.com]
Application Notes and Protocols for Assessing the Biological Activity of 1-(3,4,5-Trimethoxybenzyl)piperazine
Introduction: Rationale for a Multi-Assay Approach
1-(3,4,5-Trimethoxybenzyl)piperazine is a piperazine derivative of significant interest in medicinal chemistry. It is recognized as a key impurity of the anti-anginal drug Trimetazidine, and its structural motif is common to a variety of pharmacologically active compounds.[1] Preliminary research indicates that this molecule exhibits a range of biological activities, including antiarrhythmic and analgesic properties, which may be attributed to its function as an N-type calcium channel inhibitor. Furthermore, the broader class of piperazine derivatives has been shown to interact with various enzymes and receptors, suggesting a polypharmacological profile.[2][3][4]
This guide provides a comprehensive suite of detailed in vitro assays designed to elucidate the biological activity of this compound. The protocols are structured to provide a holistic view of the compound's effects, from general cellular toxicity to specific molecular target engagement. The assays detailed herein are fundamental for researchers in pharmacology, drug discovery, and toxicology, providing a robust framework for the initial characterization of this and similar molecules.
The selection of assays is based on the known and predicted pharmacology of this compound and its analogues. We will begin with a foundational assessment of cytotoxicity to establish a therapeutic window. Subsequently, we will explore its specific inhibitory effects on an ion channel (N-type calcium channel) and a selection of enzymes (tyrosinase, acetylcholinesterase, and monoamine oxidase) that are common targets for piperazine-containing compounds.[3][5]
Part 1: Foundational Cytotoxicity Assessment
Before assessing specific biological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This information is vital for distinguishing between targeted pharmacological effects and non-specific toxicity. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[7]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should be ≤ 0.5%.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the % cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Part 2: Specific Target-Based Assays
Following the determination of the compound's cytotoxic profile, the subsequent assays will investigate its interaction with specific molecular targets.
N-Type Calcium Channel Inhibition Assay
Rationale: this compound has been identified as a potential N-type calcium channel inhibitor. These channels (Caᵥ2.2) are crucial for neurotransmitter release at presynaptic terminals and are validated targets for analgesics.[8] This assay will quantify the inhibitory effect of the compound on N-type calcium channel activity. A fluorescence-based calcium flux assay using a cell line stably expressing the channel is a suitable method for medium to high-throughput screening.[8]
Principle: This assay uses a cell line endogenously or recombinantly expressing N-type calcium channels (e.g., SH-SY5Y human neuroblastoma cells or HEK293 cells stably expressing Caᵥ2.2).[8][9] Cells are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane (e.g., with potassium chloride) opens the voltage-gated calcium channels, leading to an influx of calcium and an increase in fluorescence. An inhibitor will block this influx, resulting in a reduced fluorescence signal.
Detailed Protocol: Fluorescence-Based Calcium Flux Assay
Materials:
-
SH-SY5Y or a suitable recombinant cell line
-
This compound
-
Known N-type calcium channel blocker as a positive control (e.g., ω-conotoxin MVIIA)
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Depolarization buffer (Assay buffer with a high concentration of KCl, e.g., 90 mM)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Seed cells into black-walled, clear-bottom 96-well plates at an appropriate density to form a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer containing the desired concentrations of this compound, the positive control, or vehicle (DMSO) to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 490 nm excitation, 520 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 50 µL of the depolarization buffer to each well to initiate calcium influx.
-
Continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known blocker (0% activity).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Enzyme Inhibition Assays
The versatile piperazine scaffold is present in many enzyme inhibitors. The following assays will screen this compound against several enzymes to explore its potential for a broader pharmacological profile.
Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry.[2][4] Several piperazine derivatives have been investigated as tyrosinase inhibitors.[3] This assay will determine if this compound can inhibit this enzyme.
Principle: This colorimetric assay measures the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to form dopachrome. The formation of the colored product, dopachrome, is monitored spectrophotometrically at ~475-492 nm.[2][10] An inhibitor will reduce the rate of dopachrome formation.
Detailed Protocol: Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
This compound
-
Kojic acid (positive control)[4]
-
Phosphate buffer (50 mM, pH 6.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of test compound dilution + 120 µL phosphate buffer + 20 µL tyrosinase solution.
-
Positive control wells: 20 µL of kojic acid dilution + 120 µL phosphate buffer + 20 µL tyrosinase solution.
-
Enzyme control well (100% activity): 20 µL of DMSO + 120 µL phosphate buffer + 20 µL tyrosinase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.[4]
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.[4]
-
Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 20 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of enzyme control - Rate of test well) / Rate of enzyme control] x 100
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Rationale: AChE inhibitors are used to treat Alzheimer's disease and other neurological conditions.[11] Given the prevalence of piperazine derivatives in centrally acting drugs, it is pertinent to assess the potential for AChE inhibition.
Principle: This assay is based on the Ellman method.[12] AChE hydrolyzes acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[12]
Detailed Protocol: AChE Inhibition Assay
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCh)
-
DTNB (Ellman's reagent)
-
This compound
-
Phospholine (echothiophate iodide) or Donepezil (positive control)[11]
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, DTNB, and ATCh in Tris-HCl buffer.
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., buffer or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilutions, positive control, or vehicle.
-
Add 20 µL of DTNB solution and 140 µL of buffer.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.[11]
-
Initiate the reaction by adding 20 µL of ATCh solution.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.[11]
-
Calculate the reaction rate and the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
Rationale: Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters. MAO inhibitors are used as antidepressants and for the treatment of Parkinson's disease.[5] This assay will determine if the test compound inhibits either MAO isoform.
Principle: A variety of MAO assay kits are commercially available, often based on fluorimetric or bioluminescent detection. A common fluorimetric method involves the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine) to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[13]
Detailed Protocol: Fluorimetric MAO Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate)
-
This compound
-
Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls[14]
-
Commercial fluorimetric MAO assay kit (containing assay buffer, fluorescent probe, HRP)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
Prepare dilutions of the test compound and positive controls in assay buffer.
-
In a black 96-well plate, add the test compound dilutions or controls to wells containing either MAO-A or MAO-B enzyme.
-
Incubate for approximately 10 minutes at room temperature to allow for inhibitor-enzyme interaction.[13]
-
-
Reaction and Detection:
-
Prepare a working reagent containing the substrate (p-tyramine), fluorescent probe, and HRP, as per the kit manufacturer's instructions.
-
Add the working reagent to all wells to start the reaction.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity at the appropriate wavelengths (e.g., λex = 530 nm, λem = 585 nm).[13]
-
Calculate the percentage of inhibition for each concentration against the no-inhibitor control.
-
Determine the IC₅₀ values for both MAO-A and MAO-B to assess the compound's potency and selectivity.
-
Data Summary and Interpretation
The quantitative data from these assays should be compiled to provide a comprehensive biological activity profile for this compound.
Table 1: Summary of In Vitro Biological Activity
| Assay | Target/Endpoint | Cell Line/Enzyme Source | Result (IC₅₀, µM) | Positive Control (IC₅₀, µM) |
| MTT Assay | Cell Viability | SH-SY5Y | TBD | Doxorubicin (TBD) |
| Calcium Flux Assay | N-Type Calcium Channel (Caᵥ2.2) | SH-SY5Y | TBD | ω-conotoxin MVIIA (TBD) |
| Tyrosinase Inhibition | Mushroom Tyrosinase | Mushroom | TBD | Kojic Acid (TBD) |
| AChE Inhibition | Acetylcholinesterase | Electric Eel | TBD | Donepezil (TBD) |
| MAO-A Inhibition | Monoamine Oxidase-A | Recombinant Human | TBD | Clorgyline (TBD) |
| MAO-B Inhibition | Monoamine Oxidase-B | Recombinant Human | TBD | Selegiline (TBD) |
| TBD: To be determined experimentally. |
Conclusion
The protocols outlined in this application note provide a structured and robust methodology for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, ion channel modulation, and enzyme inhibition profile, researchers can gain critical insights into its pharmacological potential. This multi-assay approach ensures a comprehensive understanding of the compound's biological activities, guiding future research and development efforts.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Gao, R., et al. (2013). An Integrated Multiassay Approach to the Discovery of Small-Molecule N-Type Voltage-Gated Calcium Channel Antagonists. Assay and Drug Development Technologies.
-
Florida Gulf Coast University. (n.d.). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. [Link]
-
ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. [Link]
-
Wiley Online Library. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
- Lee, S. Y., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay Protocol. [Link]
-
Finley, M. F. A., et al. (2010). An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists. Assay and Drug Development Technologies. [Link]
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT (Assay protocol [protocols.io]
- 8. An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. evotec.com [evotec.com]
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 1-(3,4,5-Trimethoxybenzyl)piperazine
Abstract
This application note details a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(3,4,5-Trimethoxybenzyl)piperazine. This compound is a key intermediate in pharmaceutical synthesis and is also known as a potential impurity in active pharmaceutical ingredients such as Trimetazidine.[1][2] The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection. The protocol has been developed to address the challenges associated with the analysis of basic compounds, ensuring excellent peak symmetry and reproducibility. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and research applications.[3][4][5]
Chromatographic Principle and Method Rationale
The fundamental challenge in the chromatographic analysis of basic compounds like this compound on traditional silica-based C18 columns is the potential for undesirable ionic interactions.[3][5] The piperazine moiety is basic and, at neutral pH, can exist in both protonated and non-protonated forms. Furthermore, the protonated form can interact with deprotonated residual silanol groups (Si-O⁻) on the silica surface, leading to significant peak tailing, poor efficiency, and non-reproducible results.[6]
To overcome these issues, this method employs a strategy of pH control . The mobile phase is buffered to an acidic pH of 3.0. At this pH, which is well below the pKa of the piperazine nitrogens, the analyte exists in a single, consistently protonated state (+). This acidic environment also suppresses the ionization of the residual silanols on the stationary phase, keeping them in their less reactive protonated form (Si-OH).[7] This dual effect minimizes secondary ionic interactions, ensuring that the separation is governed primarily by the intended hydrophobic (reversed-phase) mechanism, resulting in sharp, symmetrical peaks. The trimethoxybenzyl moiety provides a strong chromophore for reliable UV detection. Based on the UV absorption characteristics of similar structures, a detection wavelength of 270 nm was selected for selectivity and sensitivity.[8]
Materials and Methods
2.1 Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo XSR205DU or equivalent.
-
pH Meter: Calibrated with standard buffers.
2.2 Chemicals and Reagents
-
This compound reference standard (>99% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Potassium Phosphate Monobasic (KH₂PO₄), ACS grade.
-
Orthophosphoric Acid (H₃PO₄), 85%, ACS grade.
-
Water, HPLC grade (e.g., from a Milli-Q® system).
2.3 Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 packing) |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic: 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, Detection at 270 nm (Bandwidth 4 nm). Reference at 360 nm (Bandwidth 10 nm). |
| Run Time | 10 minutes |
Experimental Protocols
3.1 Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio, identical to the mobile phase composition.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
3.2 System Suitability Test (SST) Protocol Before initiating any analysis, the system's performance must be verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Working Standard Solution (0.1 mg/mL) five (5) consecutive times.
-
Calculate the system suitability parameters using the resulting chromatograms. The acceptance criteria are listed in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 4000 |
| % RSD of Peak Area | ≤ 1.0% for 5 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
3.3 Method Validation Protocol The method was validated according to ICH Q2(R1) guidelines.[3][4]
Caption: Logical flow of the analytical method validation process based on ICH Q2(R1) guidelines.
-
Specificity: A solution of diluent (blank) and a spiked sample containing likely impurities were injected to demonstrate the absence of interfering peaks at the retention time of the main analyte.
-
Linearity: A series of five solutions were prepared from the stock solution, ranging from 50% to 150% of the working standard concentration (0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against concentration, and the correlation coefficient (r²) was determined.
-
Accuracy (Recovery): Accuracy was determined by spiking a placebo mixture at three different concentration levels (80%, 100%, and 120% of the working standard concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six individual preparations of the working standard solution (0.1 mg/mL) were analyzed on the same day by the same analyst. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability experiment was repeated on a different day with a different analyst and/or on a different HPLC system.
-
-
Limit of Quantitation (LOQ) and Detection (LOD): These were determined based on the standard deviation of the response and the slope of the linearity curve, using the formulas LOQ = 10 * (σ/S) and LOD = 3.3 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Robustness: The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions, such as mobile phase pH (±0.2 units), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on system suitability parameters was evaluated.
Results and Discussion
The developed method successfully separated this compound from the void volume and potential interferences. A typical retention time of approximately 6.5 minutes was observed. The use of an acidic buffered mobile phase proved highly effective, yielding a symmetrical peak with a tailing factor consistently below 1.2.
4.1 Validation Data Summary
The results from the method validation experiments are summarized in Tables 3 and 4, demonstrating that the method is highly linear, accurate, and precise.
Table 3. Linearity Results
| Parameter | Result |
|---|---|
| Linearity Range | 0.05 - 0.15 mg/mL |
| Regression Equation | y = 25481x + 1205 |
| Correlation Coeff. (r²) | 0.9998 |
Table 4. Accuracy and Precision Results
| Validation Parameter | Spiked Level | Result (% Recovery / %RSD) | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.8% | ||
| 120% | 101.2% | ||
| Precision (Repeatability) | 100% (n=6) | 0.45% RSD | %RSD ≤ 2.0% |
| Precision (Intermediate) | 100% (n=6) | 0.68% RSD | %RSD ≤ 2.0% |
The LOQ was established at 0.5 µg/mL and the LOD at 0.15 µg/mL, demonstrating sufficient sensitivity for impurity analysis. The robustness study showed that minor variations in the method parameters did not significantly impact system suitability or quantitative results, confirming the method's reliability for routine use.
Overall Workflow
The entire analytical process, from preparation to final data analysis, is outlined in the following workflow diagram.
Caption: A high-level overview of the experimental workflow from preparation to reporting.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing (T > 1.5) | 1. Mobile phase pH is incorrect (too high).2. Column is degrading.3. Column is overloaded. | 1. Remake mobile phase, confirm pH is 3.0.2. Replace with a new column.3. Reduce sample concentration. |
| Retention Time Drift | 1. Inconsistent mobile phase composition.2. Column temperature fluctuation.3. Pump malfunction/leak. | 1. Prepare fresh mobile phase; ensure proper mixing.2. Check column thermostat setting.3. Check pump pressure and perform maintenance. |
| Low Peak Area/Sensitivity | 1. Incorrect standard/sample concentration.2. Incorrect injection volume.3. Detector lamp issue. | 1. Re-prepare solutions.2. Check autosampler settings and syringe.3. Check lamp energy and replace if necessary. |
Conclusion
The reversed-phase HPLC method described in this note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The strategic use of an acidic mobile phase effectively controls the ionization state of the analyte, leading to excellent chromatographic performance. This method is well-suited for routine quality control testing in pharmaceutical development and manufacturing environments.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
McMaster, M. C. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887–7899. [Link]
-
Ravisankar, P., et al. (2015). Development and Validation of a RP-HPLC Method for the Analysis of Trimetazidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 241-246. [Link]
-
Chaudhary, D. K., et al. (2022). Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form. NeuroQuantology, 20(10), 4053-4061. [Link]
-
PharmaGuru. (2023). HPLC Method Development For Basic Molecules: A Case Study. [Link]
-
PubChem. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. National Center for Biotechnology Information. [Link]
-
Jeoung, M. K., et al. (2005). An HPLC Determination of Trimetazidine in Human Plasma Using Liquid-Liquid Extraction for Sample Clean-Up. Journal of Liquid Chromatography & Related Technologies, 28(1), 1-12. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione: Design of a novel photostabilizer with in vivo SPF boosting properties and its use in developing broad-spectrum sunscreen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a RP-HPLC Method for the Analysis of Trimetazidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Forms [dspace.daffodilvarsity.edu.bd:8080]
- 5. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
Application Note: Optimized Scale-Up Synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine for Preclinical Evaluation
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine, a key intermediate and building block in medicinal chemistry.[1] The synthesis is optimized for quantities suitable for preclinical studies, focusing on process robustness, impurity control, and scalability. We present a comparative analysis of common synthetic routes, ultimately detailing a preferred reductive amination strategy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, process validation, and analytical characterization to ensure the production of high-purity material compliant with preclinical requirements.[2][3]
Introduction and Strategic Importance
This compound is a piperazine derivative with significant interest in medicinal chemistry due to its diverse biological activities.[1] It serves as a crucial scaffold for the synthesis of more complex molecules with potential therapeutic applications, including antiarrhythmic and analgesic properties.[4] As a compound progresses towards preclinical testing, the demand for larger quantities of high-purity Active Pharmaceutical Ingredient (API) becomes critical.[2][3] This necessitates a shift from bench-scale synthesis to a scalable and reproducible process that consistently delivers material of the required quality.
The primary challenge in the synthesis of monosubstituted piperazines is controlling the selectivity to prevent the formation of the disubstituted byproduct.[5][6] This application note addresses this challenge by detailing a robust reductive amination protocol that offers high yield and purity, minimizing the need for extensive purification.
Preclinical Compound Requirements
For a compound to advance to preclinical studies, stringent criteria for purity, potency, and stability must be met.[2] Regulatory bodies such as the FDA require comprehensive data on the chemical and physical properties of the drug candidate.[3][7] This includes a well-defined impurity profile, as impurities can have their own pharmacological or toxicological effects.[8] Therefore, the synthetic process must be designed to minimize byproduct formation and facilitate their removal.
Comparative Analysis of Synthetic Routes
Two primary synthetic routes are commonly employed for the synthesis of this compound: nucleophilic substitution and reductive amination.
Route 1: Nucleophilic Substitution
This method involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine.[1] While straightforward, this approach often suffers from the formation of the 1,4-disubstituted piperazine byproduct due to the presence of two reactive secondary amines in the piperazine starting material.[5] Controlling the stoichiometry and reaction conditions is crucial but can be challenging during scale-up.[6] Strategies to mitigate this include using a large excess of piperazine or employing protecting groups, which adds extra steps to the synthesis.[5][9]
Route 2: Reductive Amination
Reductive amination offers a more direct and often higher-yielding route by condensing 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of a reducing agent.[1] This method generally provides better control over mono-alkylation and avoids the use of halogenated starting materials. The in-situ formation of the iminium intermediate, followed by its immediate reduction, minimizes the opportunity for the second nitrogen of piperazine to react.
Decision Rationale: For the scale-up synthesis, reductive amination was selected as the preferred route . The primary drivers for this decision are:
-
Higher Selectivity: Inherently better control over mono-substitution, leading to a cleaner product profile.
-
Process Efficiency: A one-pot reaction that avoids the additional steps of protection and deprotection.
-
Safety and Environmental Profile: Avoids the use of potentially mutagenic alkyl halides.
Optimized Scale-Up Synthesis via Reductive Amination
This section details the optimized protocol for the gram-scale synthesis of this compound.
Synthetic Workflow
The overall workflow for the synthesis, purification, and characterization is depicted below.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| 3,4,5-Trimethoxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Piperazine (anhydrous) | ≥99% | Acros Organics |
| Sodium triacetoxyborohydride | 95% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Brine | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Heptane | HPLC Grade | Fisher Scientific |
Procedure:
-
Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add piperazine (86.1 g, 1.0 mol, 4.0 eq).
-
Dissolution: Add anhydrous dichloromethane (500 mL) and stir until the piperazine is fully dissolved.
-
Aldehyde Addition: In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (49.0 g, 0.25 mol, 1.0 eq) in anhydrous dichloromethane (250 mL). Add this solution dropwise to the piperazine solution over 30 minutes at room temperature. A slight exotherm may be observed.
-
Imine Formation: Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (63.6 g, 0.30 mol, 1.2 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (500 mL). b. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 250 mL). c. Combine the organic layers, wash with brine (250 mL), and dry over anhydrous magnesium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
Purification: a. Column Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane. b. Recrystallization (Alternative): Alternatively, the free base can be converted to its hydrochloride salt by dissolving the crude oil in isopropanol and adding a solution of HCl in isopropanol. The resulting salt can be recrystallized from ethanol/water. The free base can then be regenerated by treatment with a base.
-
Final Product: After purification, the product, this compound, is obtained as a pale yellow powder. Dry the product under vacuum at 40 °C to a constant weight. A typical yield is around 80-90%.
Rationale for Key Experimental Choices
-
Excess Piperazine: Using a 4-fold excess of piperazine statistically favors the mono-alkylation of the aldehyde and helps to drive the reaction to completion.[6] The unreacted piperazine is easily removed during the aqueous work-up.
-
Sodium Triacetoxyborohydride: This reducing agent is milder and more selective for the reduction of iminium ions compared to other borohydrides like sodium borohydride. It is also stable in acidic conditions that may be generated during the reaction.
-
Controlled Addition: The portion-wise addition of the reducing agent at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.
Analytical Characterization and Quality Control
To ensure the suitability of the synthesized this compound for preclinical studies, a comprehensive analytical characterization is essential.[3][7]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
The target purity for preclinical batches should be >98%.
Structural Confirmation
The identity of the synthesized compound must be unequivocally confirmed using spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the aromatic protons of the trimethoxybenzyl group, the benzylic methylene protons, and the piperazine ring protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion (calculated for C₁₄H₂₂N₂O₃: 267.17).
Impurity Profiling
A critical aspect of preclinical drug development is the identification and characterization of impurities.[8] The primary potential impurity in this synthesis is the 1,4-bis(3,4,5-trimethoxybenzyl)piperazine. This can be monitored by HPLC and its structure confirmed by LC-MS if detected.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of high-purity this compound suitable for preclinical studies. The selection of reductive amination as the synthetic route, coupled with optimized reaction conditions and a thorough analytical characterization strategy, ensures the consistent production of material that meets the stringent requirements for early-stage drug development. By following this detailed guide, researchers can confidently produce the necessary quantities of this important building block for their research and development programs.
References
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013-08-02). Available from: [Link].
-
ResearchGate. What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013-06-10). Available from: [Link].
-
Social Science Research Institute. Preclinical Regulatory Requirements. Available from: [Link].
-
Journal of Chemical and Pharmaceutical Research. Synthesis of trimetazidine hydrochloride impurity B by conventional method. Available from: [Link].
-
Spectroscopy. Drug Development Process: Nonclinical Development of Small-Molecule Drugs. (2022-10-01). Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. Buy this compound | 52146-35-7 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine
Welcome to the technical support guide for the synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshoot common challenges, particularly the issue of low yield. The following question-and-answer guide offers detailed, evidence-based solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My primary challenge is low yield. What are the most common causes and how can I address them?
Low yield in this synthesis is overwhelmingly due to the formation of the di-substituted byproduct, 1,4-bis(3,4,5-trimethoxybenzyl)piperazine.[1] Piperazine has two secondary amine nitrogens with similar reactivity. After the first nitrogen is alkylated to form your desired mono-substituted product, the second nitrogen remains nucleophilic and can react with another molecule of the benzyl halide, leading to the undesired di-alkylation.[2][3]
Core Troubleshooting Strategy: Suppressing Di-substitution
Your primary goal is to manipulate the reaction conditions to favor mono-alkylation over di-alkylation. Here are several effective strategies, ordered from simplest to most robust:
-
Stoichiometric Control (Statistical Dilution): The most direct method is to use a large excess of piperazine relative to your electrophile (3,4,5-trimethoxybenzyl chloride).[2][3] By using 5 to 10 equivalents of piperazine, you statistically increase the probability that the electrophile will encounter an unreacted piperazine molecule rather than the already-formed mono-substituted product.[3]
-
Slow Addition of the Electrophile: Instead of adding all reagents at once, add the 3,4,5-trimethoxybenzyl chloride solution dropwise over an extended period (e.g., 30-60 minutes) to the piperazine solution. This maintains a low concentration of the electrophile in the reaction mixture, further favoring mono-alkylation.[2]
-
Lower Reaction Temperature: Decreasing the reaction temperature can selectively slow down the second alkylation step.[2] The mono-alkylated piperazine is a slightly weaker nucleophile than piperazine itself, and this difference in reactivity is more pronounced at lower temperatures.
-
Use of a Mono-Protected Piperazine: For the cleanest reaction and highest selectivity, using a mono-protected piperazine, such as 1-Boc-piperazine, is the most effective strategy.[3][4] This approach involves an additional protection and deprotection step but guarantees that only one nitrogen is available for alkylation, completely preventing the di-substituted byproduct.
Issue 2: Which synthetic route is better for my needs: Nucleophilic Substitution or Reductive Amination?
The choice of synthetic route depends on your priorities, such as scale, desired purity, and available starting materials. Both methods are viable, but they have distinct advantages and disadvantages.
| Feature | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | 3,4,5-Trimethoxybenzyl chloride & Piperazine | 3,4,5-Trimethoxybenzaldehyde & Piperazine |
| Typical Yield | Moderate (~40-50%)[1] | High (65-75%, up to >90% reported for analogs)[1][5] |
| Purity Profile | Major impurity is the di-alkylated byproduct.[1] | Generally higher purity (>98%) with fewer side products.[1] |
| Scalability | Moderate[1] | High; preferred for large-scale synthesis.[1] |
| Key Challenge | Controlling di-substitution.[2][3] | Requires handling of hydrogen gas and a catalyst (e.g., Pd/C). |
Recommendation: For lab-scale synthesis where avoiding the handling of hydrogen gas is preferred, Nucleophilic Substitution is a reasonable choice, provided measures are taken to control di-alkylation. For scalability, higher yield, and superior purity, Reductive Amination is the preferred industrial and large-scale method .[1][5]
Diagram: Synthetic Pathways
Caption: Comparison of Nucleophilic Substitution and Reductive Amination pathways.
Issue 3: I'm seeing an unexpected byproduct or my reaction is not proceeding. What should I check?
If you are experiencing issues beyond di-substitution, consider the quality of your reagents and the reaction environment.
-
Quality of 3,4,5-Trimethoxybenzyl Chloride: This starting material can degrade, especially if exposed to moisture, leading to the formation of 3,4,5-trimethoxybenzyl alcohol. Ensure you are using a high-purity, dry reagent. The alcohol can be formed by hydrolysis of the chloride, which will not participate in the N-alkylation reaction.
-
Anhydrous Conditions: For the nucleophilic substitution reaction, moisture can consume your base and potentially hydrolyze the alkyl halide. Using anhydrous solvents (e.g., dry DMF or acetonitrile) and reagents is critical.[3]
-
Base Selection (Nucleophilic Substitution): A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is required to neutralize the HCl byproduct without competing in the alkylation.[1][6] Ensure at least two equivalents of base are used: one to neutralize the HCl generated and one to deprotonate the piperazine.
-
Catalyst Activity (Reductive Amination): If the reductive amination is slow or incomplete, the hydrogenation catalyst (e.g., Pd/C) may be deactivated.[3] Ensure the catalyst is fresh and the reaction system is properly purged of air, as oxygen can poison the catalyst.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Experimental Protocols
Protocol 1: Nucleophilic Substitution (Optimized for Mono-alkylation)
This protocol incorporates strategies to minimize di-substitution.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (5.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask (approx. 10 mL per 1 mmol of the limiting reagent).
-
Reagent Addition: In a separate flask, dissolve 3,4,5-trimethoxybenzyl chloride (1.0 eq.) in a minimal amount of anhydrous acetonitrile.
-
Reaction: Slowly add the benzyl chloride solution to the stirred piperazine suspension at room temperature over 30-45 minutes using a dropping funnel.[2]
-
Heating: Heat the reaction mixture to 50-60°C and monitor its progress by Thin Layer Chromatography (TLC).[6]
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water), potentially after conversion to its dihydrochloride salt.[1][7]
Protocol 2: Reductive Amination (High Yield Method)
This method is adapted from high-yield procedures for analogous compounds.[1][5]
-
Setup: To a hydrogenation reactor, add 3,4,5-trimethoxybenzaldehyde (1.0 eq.), anhydrous piperazine (1.5-2.0 eq.), and a suitable solvent like methanol or ethanol.[1][5]
-
Catalyst: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the aldehyde).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then purge with hydrogen gas. Pressurize the reactor with hydrogen (5-10 bar) and heat to 50-70°C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.[1]
-
Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or chromatography. For high purity, the product can be precipitated as its dihydrochloride salt by treating a solution of the base with HCl.[8]
References
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. National Institutes of Health. Available from: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available from: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available from: [Link]
- Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation. Google Patents.
-
Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available from: [Link]
- CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. Google Patents.
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]
-
1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. PubChem. Available from: [Link]
- RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride. Google Patents.
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available from: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]
-
Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. PubMed. Available from: [Link]
- EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
Technical Support Center: Purification of 1-(3,4,5-Trimethoxybenzyl)piperazine
Welcome to the technical support center for the purification of 1-(3,4,5-Trimethoxybenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound from a reaction mixture.
Introduction
This compound is a piperazine derivative that serves as a building block in the synthesis of more complex molecules and is also studied for its potential pharmacological applications.[1][2] Achieving high purity of this compound is critical for accurate downstream applications and for meeting regulatory standards in pharmaceutical development. This guide addresses common challenges encountered during its purification, drawing from established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem 1: Low yield after purification.
Question: I've just completed the synthesis of this compound, but my yield is significantly lower than expected after purification. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors throughout the synthetic and purification process. Let's break down the potential causes and solutions.
Possible Causes & Solutions:
-
Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Suboptimal Work-up Procedure: Product may be lost during the extraction phase.
-
Solution: this compound is a basic compound. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent like toluene or dichloromethane to maximize the partitioning of the free base into the organic layer.[3][4] Perform multiple extractions (e.g., 3x with toluene) to ensure complete recovery.[4]
-
-
Losses During Recrystallization: The chosen solvent system may be too effective, keeping a significant portion of your product dissolved even at low temperatures.
-
Solution: Experiment with different solvent systems. A mixture of ethanol and water (e.g., 9:1) has been reported to be effective for recrystallizing this compound.[1] If the product is too soluble, try a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature but good solubility at elevated temperatures.[5][6]
-
-
Improper Column Chromatography Technique: The product may be co-eluting with impurities or irreversibly binding to the silica gel.
-
Solution: Optimize your mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane:ethyl acetate) can help separate compounds with different polarities.[1] For basic compounds like piperazine derivatives, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can reduce tailing and improve separation.
-
Problem 2: Persistent Impurities in the Final Product.
Question: After purification, my NMR and LC-MS analyses still show the presence of impurities. What are these impurities likely to be and how can I remove them?
Answer: The nature of the impurities will depend on the synthetic route used. The two most common methods are nucleophilic substitution and reductive amination.[1]
Common Impurities and Removal Strategies:
| Impurity | Likely Source | Identification | Removal Strategy |
| Unreacted Piperazine | Excess reagent in nucleophilic substitution or reductive amination.[4] | Water soluble. Can be detected by NMR (characteristic signals around 2.8-3.0 ppm). | Acidic Wash: During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl). The basic piperazine will be protonated and move to the aqueous layer. |
| Di-alkylated Piperazine | Reaction of both nitrogen atoms of piperazine with the trimethoxybenzyl group.[1] | Higher molecular weight peak in MS. Different Rf value on TLC. | Column Chromatography: This is the most effective method for separating mono- and di-alkylated products due to their different polarities.[1] |
| Unreacted 3,4,5-Trimethoxybenzaldehyde | Incomplete reductive amination. | Characteristic aldehyde proton signal in 1H NMR (~9.8 ppm). | Sodium Bisulfite Wash: Aldehydes can be removed by washing the organic layer with a saturated sodium bisulfite solution, which forms a water-soluble adduct. |
| 3,4,5-Trimethoxybenzyl Alcohol | Over-reduction of the aldehyde or hydrolysis of the benzyl halide. | Can be identified by its distinct NMR spectrum. | Column Chromatography: The polarity difference between the alcohol and the desired product allows for separation on a silica gel column. |
Workflow for Choosing a Purification Strategy:
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound?
A1: Both nucleophilic substitution and reductive amination are viable synthetic routes.[1] Reductive amination of 3,4,5-trimethoxybenzaldehyde with piperazine is often preferred for larger scale synthesis as it is a more direct, one-pot reaction and can achieve higher yields (65-75%) and purity (>98%).[1] Nucleophilic substitution using 3,4,5-trimethoxybenzyl chloride and piperazine is also common but may have lower yields (40-50%) and can be more prone to the formation of di-alkylated byproducts.[1]
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography.[7] Use the same solvent system for TLC as your mobile phase for the column. Spot the collected fractions on a TLC plate and visualize the spots under UV light or by staining. Fractions containing the pure product can then be combined. For more detailed analysis, benchtop NMR spectroscopy can be used to directly analyze the fractions without the need for deuterated solvents, providing a rapid confirmation of the compound's identity in each fraction.[7]
Q3: What are the expected analytical data for pure this compound?
A3: The following data can be used to confirm the identity and purity of your final product:
| Analytical Technique | Expected Results |
| Molecular Weight | 266.34 g/mol [2][8][9] |
| Molecular Formula | C14H22N2O3[1][2][8][9] |
| 1H NMR | Methoxy protons (s, 9H, ~3.8 ppm), piperazine protons (m, 8H, ~2.4-2.9 ppm), benzyl protons (s, 2H, ~3.4 ppm), aromatic protons (s, 2H, ~6.5 ppm). Note: Chemical shifts can vary depending on the solvent. |
| 13C NMR | Expected signals for methoxy carbons, aromatic carbons, and aliphatic carbons of the piperazine and benzyl groups.[10] |
| LC-MS | A major peak corresponding to the [M+H]+ ion at m/z 267.1.[1] |
| Appearance | Typically a pale yellow powder.[1] |
Q4: Can I purify this compound by forming a salt?
A4: Yes, salt formation is an excellent method for purification, particularly for removing non-basic impurities.[5] You can dissolve the crude product in a suitable solvent like isopropanol and add a solution of hydrochloric acid to precipitate the dihydrochloride salt.[3] The salt can then be filtered, washed with a cold solvent, and dried. If the free base is required, the pure salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.[4]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for separating the desired product from structurally similar impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate. A common gradient might be from 100% hexane to a 1:1 mixture of hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Column Chromatography:
Caption: Step-by-step column chromatography workflow.
Protocol 2: Purification by Recrystallization from a Mixed Solvent System
This protocol is effective for a final polishing step to achieve high purity.
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of hot ethanol.
-
Induce Crystallization: While the solution is still warm, slowly add water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(2-Methoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate. Retrieved from [Link]
-
Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperazine, 1-[(3,4,5-trimethoxyphenyl)methyl]-. Retrieved from [Link]
-
Stewart, C. D., & White, N. G. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. Retrieved from [Link]
- Google Patents. (n.d.). RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
- Google Patents. (n.d.). US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 52146-35-7 [smolecule.com]
- 3. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]
- 4. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. magritek.com [magritek.com]
- 8. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 9. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: Reductive Amination of 3,4,5-Trimethoxybenzaldehyde
Welcome to the technical support guide for the reductive amination of 3,4,5-trimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.
Core Principles: The Two-Stage Reaction
Reductive amination is a robust method for forming carbon-nitrogen bonds, proceeding in two key stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines). This step is typically the rate-limiting step and is favored under mildly acidic conditions (pH 4-5) which facilitate dehydration.[1][2][3]
-
Reduction: A reducing agent is then used to deliver a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary or tertiary amine product. The choice of reducing agent is critical for selectivity and yield.[2][4]
Caption: General mechanism of reductive amination.
Troubleshooting Guide & FAQs
Section 1: Low or No Product Yield
Q1: My reaction has a very low yield, or I've only recovered the starting 3,4,5-trimethoxybenzaldehyde. What went wrong?
A1: This is a common issue that almost always points to problems in the first stage of the reaction: imine formation.
-
Cause - Unfavorable Equilibrium: Imine formation is a reversible, equilibrium-driven process. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.
-
Solution: While not always necessary, if you suspect poor imine formation, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent. For reactions in solvents like methanol, which can rapidly form imines, allowing the aldehyde and amine to stir for a period (e.g., 15-60 minutes) before adding the reductant can be beneficial.[5][6]
-
-
Cause - Incorrect pH: The pH of the reaction is critical.[2][3]
-
Too Acidic (pH < 4): The amine starting material will be protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl.[2][3]
-
Too Basic (pH > 8): The acid-catalyzed dehydration of the hemiaminal intermediate to the imine will not proceed efficiently.[3]
-
Solution: The optimal pH range is typically between 4 and 5.[1][2][7] This can be achieved by adding a small amount of a weak acid like acetic acid.
-
-
Cause - Steric Hindrance or Poor Nucleophilicity: If you are using a sterically bulky amine or a weakly nucleophilic amine (e.g., aniline derivatives), the initial nucleophilic attack on the aldehyde is slower.[8]
Q2: My TLC analysis shows both starting materials are being consumed, but I'm not seeing my desired product spot. Where is my product going?
A2: This scenario suggests that the reaction is proceeding, but either the product is not what you expect, or it is being lost during workup.
-
Cause - Product Solubility Issues: The resulting amine may have different solubility properties than your starting materials. It might be highly soluble in the aqueous phase during an extraction, or it might be precipitating out of the reaction mixture.
-
Solution: Before performing a workup, carefully check the reaction mixture for any precipitate. During liquid-liquid extraction, ensure you are thoroughly extracting the aqueous layer with your organic solvent. In some cases, adjusting the pH of the aqueous layer to be more basic (pH > 10) can help ensure the amine is in its freebase form and more soluble in organic solvents.
-
-
Cause - Unstable Product: While less common for this specific product, some amines can be unstable under certain conditions.
-
Solution: Ensure your workup conditions are mild. Avoid unnecessarily strong acids or bases and prolonged heating.
-
Section 2: Side Product Formation
Q1: I'm observing a significant amount of 3,4,5-trimethoxybenzyl alcohol as a byproduct. How do I prevent this?
A1: This indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the imine/iminium ion.
-
Cause - Incorrect Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under neutral or slightly acidic conditions.[2][9]
-
Solution: The preferred method is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[5][10][11] Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it less reactive towards aldehydes but highly reactive towards the protonated iminium ion intermediate.[11][12] If you must use NaBH₄, it is crucial to allow sufficient time for the imine to form completely before adding the reducing agent.[2][9]
-
Q2: When using a primary amine, I'm getting a significant amount of the dialkylated (tertiary amine) product. How can I improve selectivity for the secondary amine?
A2: This is a classic problem where the secondary amine product is more nucleophilic than the starting primary amine and reacts again with the aldehyde.[8]
-
Solution 1 - Stoichiometry Control: Use a slight excess of the primary amine relative to the aldehyde. This increases the probability that the aldehyde will react with the starting amine rather than the product.
-
Solution 2 - Stepwise Procedure: A more controlled approach is to separate the two stages. First, form the imine in a solvent like methanol or ethanol. You can monitor its formation by TLC. Once the aldehyde is consumed, then add the reducing agent (like NaBH₄) to reduce the imine.[6][13]
-
Solution 3 - Adjust Reaction Conditions: Some studies suggest that running the reaction under non-acidic conditions can help suppress the formation of the tertiary amine.[14]
Section 3: Reagents and Conditions
Q1: Which reducing agent is best for the reductive amination of 3,4,5-trimethoxybenzaldehyde?
A1: The choice of reducing agent is critical for success. Here is a comparison of common options:
| Reducing Agent | Formula | Typical Solvent | Optimal pH | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Aprotic (DCE, DCM, THF)[9] | Mildly Acidic | Highly selective for iminium ions over aldehydes; can be used in a one-pot procedure; high yields.[5][10][12] | Moisture sensitive; more expensive.[9] |
| Sodium Cyanoborohydride | NaBH₃CN | Protic (Methanol)[9] | 4-5 | Selective for iminium ions at the correct pH; stable in acidic solutions.[1][10] | Highly toxic (can release HCN gas); less reactive than STAB.[5][10][12] |
| Sodium Borohydride | NaBH₄ | Protic (Methanol, Ethanol)[9] | Neutral to Basic | Inexpensive; readily available. | Not selective ; can reduce the starting aldehyde, leading to alcohol byproducts and lower yields.[2][9][10] Best used in a two-step process.[9] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Various | N/A | "Green" method; high yields. | May reduce other functional groups (e.g., nitro, alkenes); catalyst can be inhibited. |
For most applications involving 3,4,5-trimethoxybenzaldehyde, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity and efficiency in one-pot reactions.[5][11]
Q2: Which solvent should I use?
A2: The solvent choice often depends on the reducing agent.
-
For NaBH(OAc)₃ (STAB) , aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are standard.[9][15]
-
For NaBH₃CN and NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used as they facilitate rapid imine formation.[5][8][9]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended general-purpose protocol.
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trimethoxybenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in an appropriate anhydrous solvent (e.g., DCM or DCE, approx. 0.1-0.5 M).
-
Add the amine (1.0-1.2 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq) to liberate the free amine.
-
Add acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq). The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary, typically by column chromatography.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative but requires more careful control.
-
To a round-bottom flask, add 3,4,5-trimethoxybenzaldehyde (1.0 eq) and the primary amine (1.1 eq).
-
Add methanol (MeOH) as the solvent (approx. 0.2-0.5 M).
-
Stir the mixture at room temperature for 1-3 hours to allow for imine formation. Monitor the disappearance of the aldehyde by TLC.
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and in small portions, add sodium borohydride (NaBH₄) (1.5 eq). Be cautious of hydrogen gas evolution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the imine is fully consumed (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.
Troubleshooting Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Nucleophilic Substitution with Piperazine
Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions involving piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, scientifically grounded solutions to help you achieve optimal results in your syntheses. Our approach is rooted in mechanistic understanding and practical, field-proven experience.
Section 1: Troubleshooting Common Issues
This section is formatted as a series of frequently asked questions (FAQs) that directly tackle the most common hurdles encountered during the nucleophilic substitution of piperazine.
FAQ 1: My primary challenge is controlling selectivity. I'm getting significant amounts of the N,N'-dialkylated byproduct. How can I favor mono-alkylation?
This is the most prevalent issue in piperazine chemistry. The symmetrical nature of piperazine, with two nucleophilic secondary amine groups, makes it prone to double substitution.[1][2]
Root Causes of Di-alkylation:
-
Stoichiometry : Using an excess of the alkylating agent dramatically increases the probability of a second substitution event.[1]
-
Reactivity : The mono-alkylated piperazine product is often still sufficiently nucleophilic to compete with the starting piperazine for the remaining alkylating agent.[1]
-
Reaction Conditions : Higher temperatures and extended reaction times can provide the activation energy needed for the second, often slower, alkylation to occur.[1]
Strategies for Promoting Mono-alkylation:
1. Stoichiometric Control (The Statistical Approach): The most straightforward method is to use a large excess of piperazine relative to the alkylating agent (e.g., 5 to 10 equivalents).[1] This ensures that the alkylating agent is statistically more likely to react with an unreacted piperazine molecule.[1]
2. Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low instantaneous concentration, which favors the initial reaction with the more abundant starting piperazine.[1]
3. Temperature Regulation: Lowering the reaction temperature can selectively slow down the second alkylation reaction, which typically has a higher activation energy than the first.[1][3]
4. Use of Protecting Groups (The Definitive Approach): For syntheses where high purity of the mono-substituted product is critical, the use of a protecting group on one of the nitrogen atoms is the most robust strategy.[4][5][6] The tert-butyloxycarbonyl (Boc) group is widely used for this purpose.[4][5]
FAQ 2: My reaction yield is consistently low, even when I account for di-alkylation. What other factors could be at play?
Low yields can stem from several sources beyond the primary side reaction of di-alkylation.
Potential Causes and Solutions:
1. Inappropriate Base Selection:
-
Problem : If your reaction requires a base to neutralize the acid generated (e.g., from an alkyl halide), an overly strong base can lead to side reactions, while a base that is too weak will result in a buildup of piperazine salt, which is a poor nucleophile.
-
Solution : For reactions with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) are often a good choice as they are generally non-nucleophilic and can be easily filtered off.[4] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used.[7] The choice of base should be tailored to the specific reactivity of your substrate and alkylating agent.
2. Solvent Effects:
-
Problem : The solvent plays a crucial role in stabilizing reactants and transition states.[8][9] An unsuitable solvent can lead to poor solubility of reactants or unfavorably alter the reaction kinetics.
-
Solution : Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dichloromethane (DCM) are frequently effective for these reactions.[4][5][7] They are capable of dissolving the piperazine and the alkylating agent while not overly solvating the nucleophile, which could blunt its reactivity.[9]
3. Reactivity of the Alkylating Agent:
-
Problem : Less reactive alkylating agents, such as alkyl chlorides, may require more forcing conditions (higher temperatures, stronger bases), which can lead to degradation or other side reactions.
-
Solution : If feasible, consider using a more reactive alkylating agent, such as an alkyl iodide or bromide.[10] In some cases, the addition of a catalytic amount of sodium or potassium iodide can be used with an alkyl chloride to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[10]
FAQ 3: I'm struggling with the purification of my mono-alkylated piperazine product. It's difficult to separate from the excess starting material and the di-alkylated byproduct.
Purification can indeed be challenging due to the similar physical properties of the starting material, product, and byproduct.[6][11][12]
Purification Strategies:
1. Acid-Base Extraction: This technique leverages the basicity of the piperazine compounds.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Wash with a dilute acid solution (e.g., 1M HCl). The more basic unreacted piperazine and the mono-alkylated product will preferentially move into the aqueous layer as their hydrochloride salts, while the less basic di-alkylated product may remain in the organic layer.
-
Basify the aqueous layer with a base like NaOH to a pH of 11-12 and extract with an organic solvent to recover the mono-substituted product.[13]
2. Column Chromatography: Silica gel column chromatography is a standard method for purification.[1][5]
-
A solvent system of increasing polarity, often a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide, can effectively separate the components. The ammonium hydroxide helps to prevent the basic piperazine compounds from tailing on the acidic silica gel.
3. Crystallization: If the desired product is a solid, crystallization can be a highly effective method for large-scale purification.[12][14]
-
Experiment with different solvent systems to find conditions that selectively crystallize the mono-substituted product, leaving impurities in the mother liquor.[14] The formation of a specific salt, such as the diacetate, can sometimes facilitate crystallization.[12]
Section 2: Experimental Protocols and Data
Protocol 1: Selective Mono-N-alkylation of Piperazine Using Excess Reagent
This protocol details a general method for achieving mono-alkylation by leveraging a statistical excess of piperazine.[1]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating Agent (e.g., Benzyl Bromide, 1 equivalent)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve piperazine (10 eq.) in DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the solution over 30 minutes.[1]
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to isolate the mono-alkylated product.[1]
Protocol 2: Mono-N-alkylation via a Boc-Protected Intermediate
This protocol is the preferred method when high selectivity for the mono-alkylated product is essential.[5]
Part A: Protection of Piperazine
-
Dissolve piperazine (2.0 eq.) in DCM in a round-bottom flask and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-piperazine.[5]
Part B: Alkylation
-
Dissolve N-Boc-piperazine (1.0 eq.) in acetonitrile or DMF.
-
Add a base such as potassium carbonate (1.5 eq.) followed by the alkyl halide (1.1 eq.).
-
Stir the mixture at room temperature or an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, monitoring by TLC or LC-MS.
-
Filter the mixture to remove the inorganic base, then concentrate the filtrate.
-
Purify the residue by column chromatography to yield N-alkyl-N'-Boc-piperazine.[5]
Part C: Deprotection
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.
-
Stir at room temperature for 1-4 hours.
-
Evaporate the solvent to obtain the hydrochloride salt of the desired mono-substituted piperazine.[5]
Data Summary: Solvent and Base Selection
The choice of solvent and base is critical for reaction success. The following table provides a general guide based on common laboratory practices.
| Alkylating Agent | Recommended Solvent(s) | Recommended Base(s) | Typical Temperature |
| Alkyl Iodide | Acetonitrile, Acetone, DCM | K₂CO₃, DIPEA | Room Temperature |
| Alkyl Bromide | Acetonitrile, DMF, DCM | K₂CO₃, TEA, DIPEA | Room Temp to 60 °C |
| Alkyl Chloride | DMF, Acetonitrile | K₂CO₃, Na₂CO₃ (with NaI cat.) | 60-100 °C |
| Reductive Amination | Dichloromethane, 1,2-Dichloroethane | Acetic Acid (cat.), NaBH(OAc)₃ | Room Temperature |
Section 3: Visualizing Reaction Pathways and Troubleshooting
General Mechanism of Nucleophilic Substitution
The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group.
Caption: Competing mono- vs. di-alkylation pathways.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common experimental issues.
Caption: Decision tree for troubleshooting piperazine alkylation.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
-
McManus, J. B., Onuska, N. P., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
- Nicewicz, D. A., et al. (2020).
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
- Google Patents. (1959).
-
Billacura, M. D. G., et al. (2021). Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐assistance. Chemistry – A European Journal. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
-
Semantic Scholar. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
-
ResearchGate. (2025). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
-
Zhong, C., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. (2015). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
-
PubMed Central. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [Link]
-
National Institutes of Health. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]
-
ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. [Link]
- Google Patents. (1960).
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Identifying and characterizing impurities in 1-(3,4,5-Trimethoxybenzyl)piperazine synthesis
Welcome to the technical support center for the synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to identify and characterize impurities, ensuring the quality and integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of this compound, providing concise and actionable answers grounded in established scientific principles.
Q1: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?
A1: The two primary synthetic routes are reductive amination and nucleophilic substitution .[1] Each route presents a distinct impurity profile.
-
Reductive Amination: This method involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperazine, followed by reduction of the resulting imine.[1][2] It is often considered a more direct route. Common impurities include unreacted 3,4,5-trimethoxybenzaldehyde, residual piperazine, and the over-alkylation product, 1,4-bis(3,4,5-trimethoxybenzyl)piperazine.[3] The formation of a gem-diamine intermediate can also lead to side products.[4]
-
Nucleophilic Substitution: This route utilizes the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine.[1][5] A key impurity concern here is the presence of unreacted 3,4,5-trimethoxybenzyl chloride, which is a lachrymator and a potential genotoxic impurity. Over-alkylation to form the 1,4-disubstituted piperazine is also a significant possibility.[3]
Q2: I am observing a significant amount of 1,4-bis(3,4,5-trimethoxybenzyl)piperazine in my reaction mixture. What are the likely causes and how can I minimize its formation?
A2: The formation of the 1,4-disubstituted impurity is a common issue arising from the reaction of the desired product with the starting electrophile (either the aldehyde in reductive amination or the benzyl chloride in nucleophilic substitution).
Causality:
-
Stoichiometry: An insufficient excess of piperazine is the most frequent cause. Since piperazine has two reactive secondary amine groups, controlling the stoichiometry is critical.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the disubstituted product.[3]
-
Rate of Addition: In the case of nucleophilic substitution, slow addition of the 3,4,5-trimethoxybenzyl chloride to a solution of excess piperazine can help minimize this side reaction.
Mitigation Strategies:
-
Molar Ratio: Employ a significant molar excess of piperazine (typically 2 to 4 equivalents or more) to statistically favor the mono-substitution.[2]
-
Temperature Control: Conduct the reaction at the lowest effective temperature.
-
Controlled Addition: For the substitution reaction, add the benzyl chloride solution dropwise to the piperazine solution.
Q3: My final product shows an unknown peak in the HPLC analysis. What is the general workflow to identify this impurity?
A3: A systematic approach is crucial for identifying unknown impurities. The general workflow is as follows:
Sources
- 1. benchchem.com [benchchem.com]
- 2. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]
- 5. Buy this compound | 52146-35-7 [smolecule.com]
Technical Support Center: Synthesis of Trimethoxybenzylpiperazine Derivatives
Welcome to the Technical Support Center for the synthesis of trimethoxybenzylpiperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this important class of compounds. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of trimethoxybenzylpiperazine derivatives in a direct question-and-answer format.
Issue 1: Low Yield of the Desired Mono-Substituted Product and Significant Formation of a Di-Substituted Byproduct
Question: My reaction is producing a low yield of the desired 1-(trimethoxybenzyl)piperazine and a significant amount of the 1,4-bis(trimethoxybenzyl)piperazine byproduct. How can I improve the selectivity for mono-substitution?
Answer:
The formation of a di-substituted byproduct is a frequent challenge in piperazine chemistry due to the comparable reactivity of both nitrogen atoms.[1] To enhance mono-selectivity, a careful selection of reaction conditions and strategy is paramount.
Causality: The second nitrogen atom of the mono-substituted piperazine can act as a nucleophile and react with another molecule of the trimethoxybenzyl electrophile, leading to the di-substituted product. This is particularly prevalent if the reaction conditions favor over-alkylation.
Troubleshooting & Optimization Strategies:
-
Stoichiometric Control:
-
Protocol: Employ a significant excess of piperazine (typically 5-10 equivalents) relative to the trimethoxybenzyl halide or aldehyde.
-
Rationale: By increasing the concentration of the unsubstituted piperazine, the probability of the electrophile reacting with a piperazine molecule that is not yet substituted is statistically favored.
-
-
Slow Addition of Reagents:
-
Protocol: Add the trimethoxybenzylating agent (e.g., trimethoxybenzyl chloride or trimethoxybenzaldehyde for reductive amination) slowly and in a controlled manner to the reaction mixture, preferably at a low temperature (e.g., 0-5 °C).
-
Rationale: Slow addition maintains a low concentration of the electrophile at any given time, which minimizes the chance of a second reaction with the already mono-substituted product.
-
-
Use of a Mono-Protected Piperazine:
-
Protocol: Utilize a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. The protecting group renders one nitrogen atom unreactive, ensuring mono-substitution. The protecting group can be subsequently removed under acidic or hydrogenolysis conditions, respectively.
-
Rationale: This is often the most robust method to ensure mono-substitution and avoid the formation of the di-substituted impurity.[1]
-
Experimental Protocol: Mono-alkylation using a Protecting Group
-
Reaction Setup: To a solution of N-Boc-piperazine (1.2 equivalents) and a suitable base (e.g., K₂CO₃, 2 equivalents) in an appropriate solvent (e.g., acetonitrile), add 2,3,4-trimethoxybenzyl chloride (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain the mono-Boc-protected trimethoxybenzylpiperazine.
-
Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc group. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify if necessary to yield the desired mono-substituted product.
Issue 2: Formation of N-Oxide Impurities
Question: I am observing an impurity with a mass corresponding to my target molecule +16 amu, which I suspect is an N-oxide. How is this formed and how can I prevent it?
Answer:
The formation of N-oxides is a known side reaction for tertiary amines, including piperazine derivatives.[2][3] This can occur during the synthesis or upon storage.
Causality: The lone pair of electrons on the nitrogen atoms of the piperazine ring can be oxidized to form an N-oxide. This can be caused by certain reagents used in the synthesis or by exposure to atmospheric oxygen over time, sometimes catalyzed by light or trace metals.
Troubleshooting & Optimization Strategies:
-
Choice of Reagents:
-
Protocol: When performing reactions that involve oxidizing agents, even mild ones, be mindful of the potential for N-oxide formation. If possible, choose alternative reagents that are less prone to causing oxidation.
-
Rationale: Some reagents, even if not intended as oxidants for the main reaction, can have sufficient oxidizing potential to affect the nucleophilic nitrogen atoms of piperazine.
-
-
Inert Atmosphere:
-
Protocol: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon), especially during prolonged reaction times or at elevated temperatures.
-
Rationale: This minimizes the exposure of the reaction mixture to atmospheric oxygen, which is a primary source of oxidation.
-
-
Storage Conditions:
-
Protocol: Store the final product and any piperazine-containing intermediates in a cool, dark place, and consider storing under an inert atmosphere.
-
Rationale: Light and heat can promote the oxidation of amines.
-
Purification of N-Oxide Impurities:
N-oxides are generally more polar than their corresponding tertiary amines. Therefore, they can often be separated by column chromatography on silica gel.
Issue 3: Incomplete Reaction or Low Yields in Reductive Amination
Question: I am performing a reductive amination between a trimethoxybenzaldehyde and piperazine, but I am getting low yields of the desired product. What are the potential causes and how can I optimize the reaction?
Answer:
Reductive amination is a powerful method for C-N bond formation but can be sensitive to reaction conditions.[4][5] Low yields can stem from several factors, including inefficient imine formation, deactivation of the reducing agent, or competing side reactions.
Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. If the equilibrium for imine formation is unfavorable, or if the reducing agent is not selective for the iminium ion over the starting aldehyde, yields will be poor.
Troubleshooting & Optimization Strategies:
| Parameter | Potential Issue | Solution | Rationale |
| Reducing Agent | Inappropriate choice or deactivation. | Use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][6] | These reagents are milder than NaBH₄ and selectively reduce the iminium ion in the presence of the aldehyde.[7] STAB is often preferred due to the lower toxicity of its byproducts.[7] |
| pH of the Reaction | Suboptimal pH for imine formation. | Maintain a mildly acidic pH (around 5-6). This can be achieved by adding a catalytic amount of acetic acid. | Imine formation is acid-catalyzed, but a strongly acidic medium will protonate the amine, rendering it non-nucleophilic. |
| Water Removal | Equilibrium of imine formation lies towards the starting materials. | Use a dehydrating agent such as molecular sieves or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). | Removing water drives the equilibrium towards the formation of the imine, thereby increasing the concentration of the intermediate to be reduced. |
| Reaction Temperature | Too low for imine formation or too high, leading to degradation. | Optimize the reaction temperature. Imine formation may require gentle heating, while the reduction step is often carried out at room temperature. | Temperature can significantly influence the rate of both imine formation and potential side reactions. |
Experimental Protocol: Optimized Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) and piperazine (2-5 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine)?
A1: Common impurities include:
-
Process-related impurities: Unreacted starting materials (2,3,4-trimethoxybenzaldehyde, piperazine), and intermediates.[8]
-
Over-alkylation products: 1,4-bis(2,3,4-trimethoxybenzyl)piperazine (often referred to as Impurity B in pharmacopeias).[9]
-
N-Oxides: Trimetazidine-N-oxide.[2]
-
N-Formyl derivatives: N-Formyl Trimetazidine can be an impurity, especially if formic acid is used in the reaction, such as in the Eschweiler-Clarke reaction.[8]
-
Degradation products: These can form during storage and may include various oxidized or hydrolyzed species.[2]
Q2: I am using the Eschweiler-Clarke reaction for the synthesis. What specific side reactions should I be aware of?
A2: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for methylation, can have specific side reactions when applied to piperazine derivatives:[10]
-
N-Formylation: The formation of N-formylpiperazine derivatives can occur as a side reaction.[8]
-
Incomplete methylation: If the reaction is not driven to completion, you may isolate partially methylated products.
-
Over-methylation to quaternary ammonium salts is generally not observed in the Eschweiler-Clarke reaction.[10]
Q3: Can I use direct alkylation with a trimethoxybenzyl halide and piperazine?
A3: While possible, direct alkylation is often difficult to control and can lead to a mixture of mono- and di-substituted products, as well as the potential for quaternary ammonium salt formation.[4] Reductive amination or the use of a mono-protected piperazine are generally preferred for a more controlled and selective synthesis.[1]
Q4: What analytical techniques are best for monitoring the reaction and identifying impurities?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the products and byproducts, which is crucial for identifying impurities like N-oxides or di-substituted products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and isolated impurities.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.
Diagrams
Caption: Troubleshooting low mono-substitution yield.
References
-
SynZeal. Trimetazidine Impurities. [Link]
- Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894.
- Pai, N. R., & Patil, S. S. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Journal of Chemical and Pharmaceutical Research, 2(6), 154-160.
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
- Google Patents. Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
- Google Patents.
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
- Google Patents.
-
ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
- Stepanovs, D., & Mishnev, A. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. X-ray Structure Analysis Online, 28(1), 5-6.
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
PubMed Central. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]
-
Myers, A. G. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
WordPress. Reductive Amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trimetazidine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Trimetazidine Impurities | SynZeal [synzeal.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. jocpr.com [jocpr.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Selectivity of Mono-Alkylation of Piperazine
Welcome to the technical support center for the selective mono-alkylation of piperazine. As a senior application scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. The piperazine moiety is a cornerstone in medicinal chemistry, and achieving selective mono-functionalization is a common yet critical challenge.[1][2] This resource is structured to address specific experimental issues and provide a foundational understanding of the principles governing selectivity in piperazine alkylation.
Troubleshooting Guide
This section addresses common problems encountered during the mono-alkylation of piperazine, offering potential causes and actionable solutions.
Question: Why am I getting a high percentage of the di-alkylation product?
Answer:
The formation of a significant amount of 1,4-disubstituted piperazine is the most common side reaction in these alkylations.[3][4] This occurs because the mono-alkylated piperazine product is often still nucleophilic enough to react with the remaining alkylating agent.[5] Several factors can exacerbate this issue:
-
Stoichiometry: Using an excess or even an equimolar amount of the alkylating agent dramatically increases the probability of a second alkylation event.[5]
-
Reaction Conditions: High reaction temperatures and extended reaction times provide the necessary activation energy for the less reactive mono-substituted piperazine to undergo a second alkylation.[4][5]
-
Basicity: The presence of a strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and making it more susceptible to a second reaction.[3][5]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution.[5]
Solutions to Minimize Di-alkylation:
| Strategy | Rationale |
| Use a Large Excess of Piperazine | A 5- to 10-fold excess of piperazine statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[4][5] |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise over a prolonged period maintains a low concentration of it in the reaction mixture, favoring mono-alkylation.[5] |
| Lower the Reaction Temperature | Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[3][5] |
| Use a Weaker Base | Employing a milder base, such as sodium bicarbonate or potassium carbonate, can help prevent the deprotonation of the mono-alkylated piperazine.[3][5] |
| Change the Solvent | The polarity of the solvent can influence the relative reactivity of the species in the reaction. Experimenting with different solvents may improve selectivity.[5] |
Question: My reaction is showing low conversion to the mono-alkylated product. What are the potential causes?
Answer:
Low conversion in a mono-alkylation reaction can be frustrating. Several factors could be at play:
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an inappropriate choice of base can all lead to poor yields.[3]
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Deactivation of the Alkylating Agent: The alkylating agent may be unstable under the reaction conditions or may be consumed by side reactions.
-
Formation of Quaternary Ammonium Salts: Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts, which can complicate work-up and reduce the isolated yield of the desired product.[3][6]
Troubleshooting Steps for Low Conversion:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and choice of base to find the optimal conditions for your specific substrate.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[5]
-
Ensure Solubility: Choose a solvent in which all reactants are soluble at the reaction temperature.
-
Consider a More Reactive Alkylating Agent: If using a less reactive alkylating agent (e.g., an alkyl chloride), consider converting it to a more reactive iodide via a Finkelstein reaction.
-
Evaluate for Quaternary Salt Formation: If your product seems to be lost in the aqueous phase during work-up, it may have formed a quaternary ammonium salt.[6] Try adjusting the pH of the aqueous layer to see if the product can be extracted into the organic phase.[6][7]
Question: The purification of my mono-alkylated product is difficult. How can I improve the separation from the starting material and the di-alkylated byproduct?
Answer:
Separating the mono-alkylated product from unreacted piperazine and the di-alkylated byproduct can be challenging due to their similar polarities.
-
Chromatography: While column chromatography is a common purification method, the close-running spots can make it difficult. Experiment with different solvent systems to maximize separation.
-
Acid-Base Extraction: An acid-base workup can be effective. At a specific pH, it might be possible to selectively protonate and extract one of the components into the aqueous phase.
-
Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification method.
-
Protecting Group Strategy: The most robust solution to purification challenges is to use a protecting group strategy.[4][6] The use of a protecting group like tert-butoxycarbonyl (Boc) significantly alters the polarity of the mono-protected piperazine, making the starting material, mono-alkylated product, and di-alkylated byproduct easily separable by chromatography.[6]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding strategies for achieving selective mono-alkylation of piperazine.
Question: What are the most effective strategies for achieving selective mono-N-alkylation of piperazine?
Answer:
There are three primary, highly effective strategies for achieving selective mono-N-alkylation of piperazine:
-
Protecting Group Strategy: This is often considered the most reliable method.[6] It involves a three-step process:
-
Protection: One of the nitrogen atoms of piperazine is protected with a group such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc).[1][3] The mono-Boc protected piperazine is commercially available and widely used.[6]
-
Alkylation: The unprotected nitrogen is then alkylated.
-
Deprotection: The protecting group is removed to yield the mono-alkylated piperazine.[3] This method offers excellent control and generally leads to cleaner reactions and simpler purifications.[6]
-
-
Statistical Control with Excess Piperazine: This is a simpler, one-step method that relies on using a large excess (5-10 equivalents) of piperazine relative to the alkylating agent.[4][5] The high concentration of unreacted piperazine makes it statistically more likely for the alkylating agent to react with an unsubstituted piperazine molecule rather than the mono-substituted product.
-
In Situ Mono-protection: This method involves the in situ formation of piperazine monohydrochloride by reacting piperazine with piperazine dihydrochloride.[3][8] The protonated nitrogen is deactivated, allowing the alkylation to occur selectively at the free nitrogen.
Question: What are the advantages and disadvantages of using a protecting group strategy?
Answer:
The use of protecting groups is a powerful tool in organic synthesis, but it comes with its own set of considerations.
Advantages:
-
High Selectivity: It provides excellent control over the position of alkylation, leading to a cleaner reaction profile with minimal di-alkylation.[6]
-
Simplified Purification: The significant difference in polarity between the protected starting material, the alkylated intermediate, and any potential byproducts makes purification by chromatography much more straightforward.[6]
-
Broad Applicability: A wide variety of protecting groups are available, allowing for compatibility with a broad range of reaction conditions.[1]
Disadvantages:
-
Increased Step Count: It adds two steps to the synthetic route (protection and deprotection), which can reduce the overall yield.[8]
-
Cost: The reagents for protection and deprotection, as well as the protected piperazine starting materials, can be expensive.
-
Harsh Deprotection Conditions: Some protecting groups require harsh conditions for removal, which may not be compatible with other functional groups in the molecule.
Comparison of Common Protecting Groups for Piperazine:
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Boc | (Boc)₂O, DCM | TFA in DCM or HCl in dioxane[1][3] | Stable to hydrogenation and mild base |
| Cbz | Benzyl chloroformate, base | H₂, Pd/C[1] | Stable to acidic and basic conditions |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | 20% Piperidine in DMF[1] | Stable to acidic conditions and hydrogenation |
Question: Are there alternative methods to traditional alkylation with alkyl halides for achieving mono-substitution?
Answer:
Yes, several alternative methods can provide excellent selectivity for mono-alkylation and are often milder than using alkyl halides.
-
Reductive Amination: This is a powerful and highly selective method that involves the reaction of a mono-protected piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6][9] An advantage of this method is that it avoids the formation of quaternary ammonium salts.[6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is an excellent method for the N-arylation of piperazine.[10][11] By using a mono-protected piperazine, selective mono-arylation can be achieved with high yields.[10]
-
Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as stoichiometry, temperature, and reaction time.[6][12][13] By controlling the mixing and residence time, the formation of the di-alkylated byproduct can be minimized.[6]
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using a Boc Protecting Group
This protocol is a reliable method for achieving selective mono-alkylation.[4]
Step 1: Protection of Piperazine with Boc Anhydride [1][3]
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM dropwise to the stirred piperazine solution over 2-3 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent. The residue can be purified by column chromatography or an extractive workup. For the latter, add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration. Extract the aqueous solution with DCM (3x). Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.[3][6]
Step 2: Alkylation of 1-Boc-piperazine [3]
-
In a reaction flask, combine 1-Boc-piperazine (1.0 equivalent), the alkylating agent (1.0-1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents) in a solvent like acetone or acetonitrile.
-
Stir the reaction at room temperature or heat as necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the base and evaporate the solvent to obtain the crude Boc-protected mono-alkylated piperazine.
Step 3: Deprotection of the Boc Group [1][3]
-
Dissolve the Boc-protected compound in a suitable solvent like DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Upon completion, evaporate the solvent and excess acid to obtain the mono-alkylated piperazine salt.
Visual Diagrams
Caption: Workflow for mono-alkylation of piperazine using a Boc protecting group.
Caption: Troubleshooting guide for high di-alkylation in piperazine reactions.
References
-
Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ResearchGate. Retrieved from [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]
-
Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
-
McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. Retrieved from [Link]
-
McManus, J. B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]
-
Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Retrieved from [Link]
-
Campos, K. R., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. Retrieved from [Link]
-
Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. Retrieved from [Link]
-
Kappe, C. O., et al. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Retrieved from [Link]
-
Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Kappe, C. O., et al. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
YouTube. (2021). Flow Chemistry Basics I. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. m.youtube.com [m.youtube.com]
Stability issues of 1-(3,4,5-Trimethoxybenzyl)piperazine under experimental conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(3,4,5-Trimethoxybenzyl)piperazine (TMBP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered during experimental use. We will explore the chemical liabilities of TMBP and provide validated strategies to ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during your experiments. The solutions are based on an understanding of the molecule's inherent chemical properties.
Q1: I'm observing new, unexpected peaks in my HPLC chromatogram after leaving my TMBP stock solution on the benchtop for a few hours. What is happening?
A: This is a common observation and is typically due to a combination of photolytic and oxidative degradation. The trimethoxybenzyl moiety is an electron-rich aromatic system, making it susceptible to oxidation, which can be accelerated by light.[1] The piperazine ring itself can also undergo oxidation.[1]
-
Causality: The energy from ambient light, particularly in the UV spectrum, can generate reactive oxygen species (ROS) in your solution or directly energize the TMBP molecule, leading to the formation of degradation products.[2][3] Common oxidative products can include N-oxides on the piperazine ring or even quinone-like structures from the benzyl group.[4]
-
Immediate Action: Prepare fresh solutions for immediate use whenever possible. Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[3] Store solutions at reduced temperatures (2-8°C or -20°C) to slow the rate of degradation.
-
Validation Step: To confirm photosensitivity, run a simple control experiment. Prepare two identical solutions. Expose one to ambient lab light for 4-6 hours while keeping the other wrapped in foil (dark control) at the same temperature. Analyze both by HPLC. A significant increase in impurity peaks in the light-exposed sample will confirm photolability.[3][5]
Q2: My TMBP solution, prepared in an aqueous buffer, has turned a pale yellow color overnight. Is it still usable?
A: A color change, typically to yellow or brown, is a strong indicator of chemical degradation. It is highly inadvisable to use the solution for quantitative or biological experiments, as the observed color is due to the formation of chromophoric degradation products, and the concentration of the parent TMBP is no longer accurate.
-
Causality: The yellowing is most likely due to the oxidation of the electron-rich 3,4,5-trimethoxyphenyl group.[4] This process can be catalyzed by trace metals, exposure to air (oxygen), and light. The piperazine moiety is also a weak base, and its protonation state, dictated by the buffer pH, can influence the molecule's overall electronic structure and susceptibility to degradation.[6][7]
-
Troubleshooting:
-
Check Buffer pH: Piperazine has two pKa values (typically around 5.4 and 9.7).[6] Extreme pH values can accelerate degradation.[8] A near-neutral or slightly acidic pH (e.g., pH 4-6) is often best for the stability of amine-containing compounds.[8]
-
De-gas Buffers: If working in aqueous solutions for extended periods, consider de-gassing the buffer by sparging with nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: For long-term experiments, the inclusion of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) may be considered, but compatibility with your experimental system must be validated first.
-
Q3: I'm seeing poor reproducibility in my cell-based assays using TMBP. Could this be a stability issue?
A: Absolutely. Poor reproducibility is a classic sign of an unstable compound. If TMBP degrades in your cell culture media over the course of the experiment (e.g., 24-72 hours), the effective concentration of the active compound is continuously decreasing, leading to inconsistent results.
-
Causality: Cell culture media are complex, buffered aqueous solutions (often pH 7.2-7.4) kept at 37°C and exposed to oxygen. These are ideal conditions for both hydrolytic and oxidative degradation. The piperazine ring is basic and will be partially protonated at physiological pH, which can affect its interaction with cellular targets and its stability profile.[7]
-
Protocol for Verifying In-Media Stability:
-
Prepare a solution of TMBP in your complete cell culture medium at the final experimental concentration.
-
Take an aliquot immediately for HPLC analysis (this is your T=0 sample).
-
Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 2, 8, 24, 48 hours) and immediately analyze them by HPLC.
-
Quantify the peak area of the parent TMBP at each time point to determine its degradation rate. This will inform you of the time window in which your results are reliable.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A: Based on its chemical structure, TMBP is susceptible to two main degradation pathways: oxidation and photolysis.[9]
-
Oxidation: This is the most probable pathway.
-
Piperazine Ring: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. This is a common metabolic and chemical degradation route for piperazine derivatives.[1]
-
Benzyl Moiety: The electron-donating trimethoxy groups make the aromatic ring electron-rich and susceptible to oxidative cleavage or the formation of quinone-type structures.[4] The benzylic carbon (the CH₂ group linking the two rings) can also be a site of oxidation.
-
-
Photolysis: Direct degradation by light, especially UV light, can occur. The aromatic ring is a chromophore that absorbs UV radiation. This energy can directly cause bond cleavage or generate radicals that initiate degradation cascades.[3][10]
Below is a diagram illustrating these potential degradation points.
Caption: Workflow for a standard forced degradation study.
Protocol: Forced Degradation Study of TMBP
Objective: To identify the degradation pathways of TMBP and validate a stability-indicating HPLC method.
Materials:
-
This compound (TMBP)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/DAD and ideally a Mass Spectrometer (MS) detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve TMBP in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL. This is your stock solution.
-
-
Stress Conditions: (Target ~5-20% degradation. Times and temperatures may need optimization). [11] * Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C for 4 hours. Cool and neutralize with 0.2 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60°C for 2 hours. Cool and neutralize with 0.2 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation:
-
Solution: Heat a sealed vial of the stock solution at 80°C for 24 hours.
-
Solid: Place accurately weighed solid TMBP in an oven at 80°C for 24 hours, then dissolve to 1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a clear vial of the stock solution to a calibrated light source that meets ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). [3][5] * Simultaneously, run a "dark control" by wrapping an identical vial in aluminum foil and placing it in the same chamber.
-
-
-
Sample Analysis:
-
For each condition, dilute the stressed sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Also prepare an unstressed control sample (T=0) at the same concentration.
-
Analyze all samples using an appropriate HPLC method (e.g., C18 column with a gradient of water/ACN with 0.1% formic acid).
-
Compare the chromatograms. The method is "stability-indicating" if all degradation peaks are baseline-resolved from the parent TMBP peak. Use MS data to propose structures for the major degradants.
-
References
-
Wikipedia. (n.d.). Piperazine. Retrieved January 14, 2026, from [Link]
-
Swayampakula, M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Retrieved January 14, 2026, from [Link]
-
Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Retrieved January 14, 2026, from [Link]
-
Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. Retrieved January 14, 2026, from [Link]
-
Lippa, C. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved January 14, 2026, from [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. Retrieved January 14, 2026, from [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved January 14, 2026, from [Link]
-
Reed, R. A. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. Retrieved January 14, 2026, from [Link]
-
Stawski, P., et al. (2017). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research. Retrieved January 14, 2026, from [Link]
-
Liu, D. Q., et al. (1999). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 14, 2026, from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 14, 2026, from [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 14, 2026, from [Link]
-
Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved January 14, 2026, from [Link]
-
Patel, M. B., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Analytical Methods Committee. (2013). Analytical methods for the determination of piperazine-based drugs in seized materials. Analytical Methods. Retrieved January 14, 2026, from [Link]
-
Cychowska, M., et al. (2019). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Retrieved January 14, 2026, from [Link]
-
Voice, A. K. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Retrieved January 14, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved January 14, 2026, from [Link]
- Guery, M., & Pointeau, P. (1992). Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
- Russian Patent RU2234501C1. (2004). Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride. Google Patents.
-
Applied Catalysis B: Environmental. (2019). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved January 14, 2026, from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved January 14, 2026, from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 14, 2026, from [Link]
-
Chemical Communications. (2018). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Retrieved January 14, 2026, from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved January 14, 2026, from [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved January 14, 2026, from [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 14, 2026, from [Link]
-
Simmler, L. D., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. Retrieved January 14, 2026, from [Link]
-
Du, Y., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Retrieved January 14, 2026, from [Link]
-
Brandl, M., & MMag. (2002). The influence of formulation and manufacturing process on the photostability of tablets. International Journal of Pharmaceutics. Retrieved January 14, 2026, from [Link]
Sources
- 1. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Removal of unreacted starting materials from 1-(3,4,5-Trimethoxybenzyl)piperazine product
This guide provides in-depth troubleshooting and practical solutions for the removal of unreacted starting materials from 1-(3,4,5-Trimethoxybenzyl)piperazine. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity for this key synthetic intermediate.
Introduction: The Purification Challenge
This compound is a valuable piperazine derivative, often synthesized as a building block for more complex molecules in pharmaceutical research.[1] The most common and efficient synthetic route is the reductive amination between 3,4,5-trimethoxybenzaldehyde and piperazine.[1][2] While this method is robust, it frequently leads to a crude product contaminated with unreacted starting materials, namely excess piperazine and residual aldehyde.
The physicochemical differences between the desired product and these starting materials present a distinct purification challenge. Piperazine is a highly polar, water-soluble, and basic compound, while the 3,4,5-trimethoxybenzaldehyde is significantly less polar.[3][4] The product, this compound, possesses intermediate polarity and basicity from its two distinct structural motifs. Successfully isolating the pure product requires a strategy that effectively exploits these differences.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses common issues encountered during the purification of this compound in a problem-and-solution format.
Issue 1: Significant Contamination with Unreacted Piperazine
-
Symptoms:
-
¹H NMR analysis shows a characteristic singlet for the four equivalent methylene groups of piperazine around 2.8-3.0 ppm, in addition to product signals.
-
The crude product is difficult to handle, appearing as a hygroscopic or sticky solid.[3]
-
During an initial aqueous workup, the product has poor partitioning into the organic layer.
-
-
Probable Cause: Piperazine is often used in excess to drive the reaction to completion and minimize the formation of the di-substituted byproduct.[5] Due to its high basicity and two secondary amine groups, it readily forms salts and is highly soluble in water, making simple water washing ineffective for its complete removal.[4]
-
Solution: Acidic Aqueous Extraction This method leverages the basicity of piperazine to convert it into a highly water-soluble salt, allowing for its separation from the less basic tertiary amine product.
Step-by-Step Protocol: Acid-Base Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The unreacted piperazine (a secondary diamine) will be protonated and extracted into the aqueous phase. The desired product, a tertiary amine, is less basic and will predominantly remain in the organic layer.
-
Phase Separation: Separate the aqueous layer. Repeat the acid wash 1-2 times to ensure complete removal of piperazine. Monitor the removal using Thin Layer Chromatography (TLC) of the organic layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of piperazine.
-
Issue 2: Product is an Oil or Waxy Solid and Fails to Crystallize
-
Symptoms:
-
After solvent removal, the product is a viscous oil or a low-melting, waxy solid instead of a crystalline powder.[6]
-
Attempts to recrystallize from common solvents fail or result in oiling out.
-
-
Probable Causes:
-
Residual Impurities: The presence of unreacted 3,4,5-trimethoxybenzaldehyde or other non-basic impurities can disrupt the crystal lattice formation.
-
Polymorphism/Hydration: The free base may be inherently difficult to crystallize or may be hygroscopic, readily absorbing atmospheric moisture.[3]
-
-
Solution A: Purification via Salt Formation & Recrystallization Converting the basic product into a salt often yields a highly crystalline solid that is easier to purify.[6] This is an excellent method for removing non-basic or weakly basic impurities like the starting aldehyde.
Step-by-Step Protocol: HCl Salt Formation
-
Dissolution: Dissolve the crude, piperazine-free product in a suitable solvent like isopropanol or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise until the solution becomes acidic (check with pH paper).
-
Precipitation: The hydrochloride salt of the product should precipitate out of the solution.[7] The mixture can be cooled in an ice bath to maximize the yield of the crystalline salt.[6]
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same one used for precipitation) to remove soluble impurities.
-
Drying: Dry the purified salt under vacuum.
-
(Optional) Liberation of Free Base: If the free base is required, dissolve the purified salt in water, basify the solution to pH >10 with a base like NaOH or NaHCO₃, and extract the pure product into an organic solvent (e.g., DCM or EtOAc).[6]
-
-
Solution B: Column Chromatography If salt formation is unsuccessful or other impurities are present, flash column chromatography is a highly effective alternative.[6]
Issue 3: Significant Tailing During Silica Gel Chromatography
-
Symptoms:
-
On analytical TLC plates, the product spot appears as a streak or "tail" rather than a tight, circular spot.
-
During column chromatography, the product elutes over a large number of fractions with poor separation from impurities.
-
-
Probable Cause: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, non-specific binding causes the compound to move slowly and unevenly down the column, resulting in tailing.[6]
-
Solution: Use a Basic Modifier in the Eluent Adding a small amount of a basic modifier to the mobile phase neutralizes the acidic sites on the silica gel, leading to improved peak shape and better separation.[6]
Step-by-Step Protocol: Flash Chromatography with Triethylamine (TEA)
-
TLC Analysis: Develop a suitable solvent system using TLC (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol). Aim for an Rf value of 0.2-0.4 for your product.
-
Mobile Phase Modification: To the chosen eluent, add 0.5-1% (v/v) of triethylamine (TEA).[6] Re-run the TLC with the modified eluent to confirm that the spot shape has improved and the Rf value is still appropriate.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with the TEA-containing eluent.
-
Loading: Dissolve the crude product in a minimum amount of the eluent (or a stronger solvent like DCM) and load it onto the column.
-
Elution: Run the column with the TEA-modified eluent, collecting fractions and monitoring the elution by TLC.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed effectively under vacuum.
-
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the state of the crude product and the identified impurities.
Caption: Decision tree for selecting a purification strategy.
Comparison of Purification Methods
| Method | Primary Target Impurity | Scale | Purity Achieved | Key Advantages & Disadvantages |
| Acidic Extraction | Piperazine | Lab to Pilot | Moderate | Pro: Fast, inexpensive, good for bulk removal of basic impurities. Con: May not remove all trace amounts; emulsion formation can be an issue. |
| Crystallization (Salt) | Aldehyde, Non-basic impurities | Lab to Industrial | High to Very High | Pro: Highly effective for achieving high purity; easily scalable.[6] Con: Requires the product to form a stable, crystalline salt; may not remove closely related basic impurities.[6] |
| Column Chromatography | All starting materials, byproducts | Lab Scale | High to Very High | Pro: Excellent resolution for complex mixtures.[3] Con: Can be slow and costly; requires significant solvent; tailing can be an issue without modification.[6] |
Frequently Asked Questions (FAQs)
Q1: I used 3,4,5-trimethoxybenzyl chloride for my synthesis instead of the aldehyde. Does this change the purification strategy? A1: The core strategy remains similar. Your primary unreacted starting materials will be piperazine and 3,4,5-trimethoxybenzyl chloride. The acidic extraction is still the best method for removing excess piperazine. The unreacted benzyl chloride is non-basic and will be removed effectively by either column chromatography or crystallization of your product as a salt. Be aware that a common byproduct in this reaction is the di-alkylated piperazine, which may require column chromatography for effective removal.[1]
Q2: Can I use a different base than triethylamine (TEA) to prevent tailing on my silica column? A2: Yes. While TEA is the most common choice, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can also be very effective, particularly for strongly basic compounds.[6] The choice depends on the specific compound and the solvent system being used.
Q3: After purification, how can I be certain my product is pure? A3: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure and identify proton/carbon-containing impurities. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative purity data. A sharp melting point for a crystalline solid is also a good indicator of high purity.
Q4: Is vacuum distillation a viable option for purifying this compound? A4: Generally, vacuum distillation is reserved for compounds that are thermally stable oils or low-melting solids.[6] Given the molecular weight of this compound (278.34 g/mol ), it would likely have a very high boiling point, requiring high vacuum and high temperatures, which could lead to decomposition.[1] Crystallization or chromatography are much more common and reliable methods for this class of compounds.
References
-
Reductive amination of piperazine. Reddit. Available from: [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available from: [Link]
- Separation method of piperazine. Google Patents.
-
Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
- Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. Google Patents.
- Recovery and purification of piperazine. Google Patents.
-
Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. J-Stage. Available from: [Link]
- Process for the preparation of piperazine derivatives. Google Patents.
-
Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. ResearchGate. Available from: [Link]
-
Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. Amanote Research. Available from: [Link]
- Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. Google Patents.
-
Synthesis of Amines Reductive Amination. YouTube. Available from: [Link]
-
(PDF) Crystal Structure of 1-(2,3,4-Trim. Amanote Research. Available from: [Link]
-
Reductive Amination. YouTube. Available from: [Link]
- Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride. Google Patents.
-
1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. PubChem. Available from: [Link]
-
A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium.ws. Available from: [Link]
-
United States Patent (19). Googleapis.com. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
How do I remove piperazine from the solid compound?. ResearchGate. Available from: [Link]
-
Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. Available from: [Link]
-
3,4,5-Trimethoxybenzaldehyde. Wikipedia. Available from: [Link]
- Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride [jstage.jst.go.jp]
Validation & Comparative
A Comparative Analysis for the Research Professional: 1-(3,4,5-Trimethoxybenzyl)piperazine and Trimetazidine
In the landscape of cardiovascular and metabolic research, the piperazine scaffold serves as a versatile backbone for a multitude of pharmacologically active agents. This guide provides a detailed comparative analysis of two such molecules: the well-characterized antianginal drug trimetazidine and the lesser-known, structurally related compound, 1-(3,4,5-Trimethoxybenzyl)piperazine. While trimetazidine has a clearly defined clinical role as a metabolic modulator, this compound is primarily recognized as a synthetic precursor and impurity in the manufacturing of trimetazidine. This analysis will delve into their structural nuances, established mechanisms of action, and potential, though disparate, pharmacological activities, offering a valuable resource for researchers in drug discovery and development.
Section 1: Structural and Physicochemical Properties
A fundamental comparison begins with the chemical structures of these two piperazine derivatives. Although they share a common piperazine ring and a trimethoxybenzyl moiety, the seemingly subtle difference in the substitution pattern on the benzene ring is pivotal, likely dictating their distinct biological activities.
| Feature | This compound | Trimetazidine (1-(2,3,4-Trimethoxybenzyl)piperazine) |
| Molecular Formula | C₁₄H₂₂N₂O₃[1] | C₁₄H₂₂N₂O₃[2] |
| Molecular Weight | 266.34 g/mol [3] | 266.34 g/mol [2] |
| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine[3] | 1-(2,3,4-trimethoxybenzyl)piperazine[4] |
| Key Structural Difference | Methoxy groups at the 3, 4, and 5 positions of the benzyl ring.[1] | Methoxy groups at the 2, 3, and 4 positions of the benzyl ring.[4] |
This variation in methoxy group placement influences the molecule's electronic distribution and steric profile, which in turn can significantly alter its binding affinity for biological targets.
Section 2: Mechanism of Action and Pharmacological Profile
The divergence in the pharmacological narratives of these two compounds is stark, underscoring the structure-activity relationship.
Trimetazidine: A Clinically Validated Metabolic Modulator
Trimetazidine is a well-established anti-ischemic agent used in the treatment of angina pectoris.[4] Its primary mechanism of action is the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[4][5][6] This inhibition curtails fatty acid β-oxidation, compelling cardiomyocytes to shift their energy metabolism towards the more oxygen-efficient pathway of glucose oxidation.[5][6][7] Under ischemic conditions, where oxygen supply is limited, this metabolic switch allows for the production of ATP with less oxygen consumption, thereby preserving cardiac function and protecting against ischemic injury.[4][8]
The cardioprotective effects of trimetazidine are multifaceted and extend beyond its primary metabolic action. It has been shown to:
-
Reduce intracellular acidosis and prevent the accumulation of sodium and calcium in myocytes during ischemia.[9]
-
Increase coronary flow reserve and delay the onset of exercise-induced ischemia.[4]
-
Exhibit anti-inflammatory, anti-apoptotic, and antioxidant properties.[1]
Numerous clinical trials have substantiated the efficacy of trimetazidine in reducing the frequency of angina attacks and improving exercise tolerance in patients with stable angina.[7][10]
This compound: An Investigational Compound with Putative Bioactivities
In contrast to trimetazidine, this compound is not a clinically approved drug. It is most frequently referenced as an impurity of trimetazidine.[11][12][13] However, preliminary research and in-silico studies suggest it may possess its own distinct biological activities, including:
-
Antiarrhythmic Properties: Some studies have indicated its potential effectiveness in models of cardiac arrhythmia.[14]
-
Calcium Channel Inhibition: It has been identified as a potential N-type calcium channel inhibitor, which could have implications for pain management.[14]
-
Enzyme Inhibition and Receptor Binding: It is used in research to study enzyme inhibition and receptor binding, serving as a building block for more complex molecules.[1]
It is crucial to note that the research on the specific pharmacological effects of this compound is limited, and its mechanisms of action are not well-delineated.
Section 3: Pharmacokinetic Profiles
The pharmacokinetic properties of trimetazidine have been extensively studied, providing a clear understanding of its absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Trimetazidine | This compound |
| Absorption | Rapidly absorbed from the gastrointestinal tract.[15] | Orally administered, it is absorbed within approximately five hours.[1] |
| Time to Peak Plasma Concentration | <2 hours (immediate-release), 2-6 hours (modified-release).[15] | Data not extensively available. |
| Protein Binding | Low (16%).[4] | Data not available. |
| Metabolism | Minimally metabolized in the liver.[15] | Data not available. |
| Elimination Half-life | Approximately 7 hours in young adults, 12 hours in the elderly.[16] | Data not available. |
| Excretion | Primarily excreted unchanged in the urine.[15] | Data not available. |
The lack of comprehensive pharmacokinetic data for this compound is a significant knowledge gap that would need to be addressed in any future drug development efforts.
Section 4: Synthesis and Manufacturing Considerations
Both compounds can be synthesized through established chemical routes, often involving the reaction of a substituted trimethoxybenzyl chloride with piperazine.[1][17]
Illustrative Synthetic Workflow
Caption: A generalized synthetic route for this compound.
From a manufacturing perspective, the presence of this compound as an impurity in trimetazidine preparations necessitates stringent quality control measures to ensure the purity and safety of the final drug product.
Section 5: Experimental Protocols for Evaluation
For researchers aiming to further investigate and compare these compounds, the following experimental workflows are recommended.
In Vitro Metabolic Shift Assay
This assay is crucial for determining if a compound can induce a metabolic shift from fatty acid oxidation to glucose oxidation, the hallmark of trimetazidine's action.
Caption: Workflow for an in vitro metabolic shift assay.
Electrophysiological Patch-Clamp for Calcium Channel Inhibition
To validate the putative calcium channel blocking activity of this compound, whole-cell patch-clamp electrophysiology is the gold standard.
Methodology:
-
Culture a suitable cell line expressing N-type calcium channels (e.g., HEK293 cells transfected with the CACNA1B gene).
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline calcium currents evoked by a voltage-step protocol.
-
Perfuse the cells with varying concentrations of this compound.
-
Measure the inhibition of the calcium current and calculate the IC₅₀ value.
Section 6: Conclusion and Future Directions
This comparative guide illuminates the significant divergence between trimetazidine and this compound, despite their structural similarity. Trimetazidine stands as a clinically effective metabolic modulator with a well-defined mechanism of action. In contrast, this compound remains an investigational compound, primarily known as a trimetazidine impurity, with intriguing but largely unverified pharmacological potential.
For researchers, this analysis highlights several key takeaways:
-
The critical importance of isomeric substitution in determining biological activity.
-
The value of trimetazidine as a benchmark compound for studies on cardiac metabolism.
-
The untapped potential of this compound as a lead compound for indications such as arrhythmia or neuropathic pain, warranting further investigation.
Future research should focus on a comprehensive pharmacological characterization of this compound, including in-depth mechanistic studies and a thorough evaluation of its pharmacokinetic and toxicological profiles. Such endeavors will be crucial in determining if this molecule can transition from a mere chemical curiosity to a therapeutically valuable agent.
References
-
Wikipedia. Trimetazidine. [Link]
-
MIMS Philippines. Trimetazidine: Uses, Dosage, Side Effects and More. [Link]
-
Ciapponi, A., et al. (2017). Trimetazidine in Practice: Review of the Clinical and Experimental Evidence. PMC - NIH. [Link]
-
Patsnap Synapse. What is the mechanism of Trimetazidine Hydrochloride?. [Link]
-
Kantor, P. F., et al. (2000). The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research. [Link]
-
Dr.Oracle. What is the use of Trimetazidine (anti-anginal medication)?. [Link]
-
FDA Verification Portal. TRIMETAZIDINE. [Link]
-
Dr.Oracle. What is the function of Trimetazidine (metabolic agent)?. [Link]
-
On, Y. K., et al. (2015). role of trimetazidine in cardiovascular disease: beyond an anti-anginal agent. European Heart Journal. [Link]
-
MacInnes, A., et al. (2003). The Antianginal Agent Trimetazidine Does Not Exert Its Functional Benefit via Inhibition of Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research. [Link]
-
Abozguia, K., et al. (2003). Beneficial Effects of Trimetazidine in Ex Vivo Working Ischemic Hearts Are Due to a Stimulation of Glucose Oxidation Secondary to Inhibition of Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research. [Link]
-
Goa, K. L., & Wagstaff, A. J. (1999). Trimetazidine. Drugs. [Link]
-
ClinicalTrials.gov. Trimetazidine Dihydrochloride – Application in Therapy and Current Clinical Research. [Link]
-
MacInnes, A., et al. (2003). The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. PubMed. [Link]
-
MacInnes, A., et al. (2003). The Antianginal Agent Trimetazidine Does Not Exert Its Functional Benefit via Inhibition of Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research - American Heart Association Journals. [Link]
-
Abozguia, K., et al. (2010). Trimetazidine and Other Metabolic Modifiers. PMC - NIH. [Link]
-
American College of Cardiology. Efficacy and Safety of Trimetazidine in Patients Having Been Treated by Percutaneous Coronary Intervention - ATPCI. [Link]
-
ClinicalTrials.gov. Study Details | NCT06656442 | "The Effect of Trimetazidine on the Clinical Outcome of Acute Ischemic Stroke Patients". [Link]
-
ClinicalTrials.gov. Study Details | NCT07074834 | Metoprolol and Trimetazidine for Coronary Heart Disease With Angina. [Link]
-
Kim, M. H., et al. (2016). Therapeutic efficacy of trimetazidine on angina pectoris. ResearchGate. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
Al-Dhfyan, A., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
PubChem. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. [Link]
-
Fujita, Y. (1967). Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit. PubMed. [Link]
-
Marzilli, M. (2003). Cardioprotective effects of trimetazidine: a review. PubMed. [Link]
-
Liu, X., et al. (2016). The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway. PubMed. [Link]
-
Global Clinical Trial Data. 1-(Methyl-d3)-4-(2,3,4-trimethoxybenzyl)piperazine. [Link]
-
Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. [Link]
-
PubChem. 1-(2,4,5-Trimethoxy-benzyl)-piperazine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Trimetazidine | 5011-34-7 [chemicalbook.com]
- 3. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimetazidine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Trimetazidine in Practice: Review of the Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 12. biosynth.com [biosynth.com]
- 13. This compound Dihydrochloride [lgcstandards.com]
- 14. Buy this compound | 52146-35-7 [smolecule.com]
- 15. mims.com [mims.com]
- 16. verification.fda.gov.ph [verification.fda.gov.ph]
- 17. Piperazine synthesis [organic-chemistry.org]
Introduction: The Analytical Imperative for 1-(3,4,5-Trimethoxybenzyl)piperazine (TMBP)
An In-Depth Technical Guide to the Validated Quantification of 1-(3,4,5-Trimethoxybenzyl)piperazine
This compound (TMBP) is a significant piperazine derivative with a molecular formula of C₁₄H₂₂N₂O₃.[1] It is recognized primarily as a key impurity (Impurity A) of Trimetazidine, a widely used anti-ischemic drug.[2][3] Beyond its role as an impurity, TMBP also serves as a building block in chemical synthesis and as a reference standard in pharmaceutical testing.[1][4] Given these applications, the ability to accurately and reliably quantify TMBP in various matrices—from active pharmaceutical ingredients (APIs) to biological samples—is paramount for ensuring pharmaceutical quality, supporting pharmacokinetic studies, and enabling novel research.
This guide provides a comparative analysis of validated analytical methodologies for TMBP quantification. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, empowering researchers to select and implement the most appropriate method for their specific needs. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed protocols and validation insights.
Comparative Analysis of Core Quantification Technologies
The selection of an analytical technique is a critical decision dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. For TMBP, three primary chromatographic techniques stand out.
Logical Workflow for Analytical Method Selection
Caption: Decision workflow for selecting the appropriate analytical method.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control. Its robustness and simplicity make it ideal for quantifying TMBP in bulk drug substances and formulations where concentration levels are relatively high. The trimethoxybenzyl moiety in TMBP contains a chromophore, making it suitable for UV detection. However, for trace-level quantification, its sensitivity may be insufficient without pre-concentration or derivatization steps.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., plasma, urine) and trace impurity quantification.[6][7] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can accurately quantify TMBP even in the most complex matrices with minimal interference.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool, particularly for volatile and semi-volatile compounds.[9] While TMBP can be analyzed by GC-MS, its polarity and molecular weight may necessitate derivatization to improve its volatility and chromatographic peak shape.[6][10] This adds a step to sample preparation and is a key consideration.
Performance Comparison of Validated Methods
The following table summarizes the typical performance characteristics of each method, based on established validation principles for similar piperazine derivatives.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio (MRM) | Mass-to-Charge Ratio (EI Scan/SIM) |
| Typical Linearity | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 2000 ng/mL |
| LOD | ~30 ng/mL | ~0.05 ng/mL | ~2 ng/mL |
| LOQ | ~100 ng/mL | ~0.1 ng/mL | ~10 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Matrix Effect | Low to Moderate | Potentially High (Ion Suppression) | Low |
| Derivatization | Not usually required | Not required | Often Recommended |
| Best For | Purity testing, formulations | Bioanalysis, trace impurity | Volatility screening, forensic analysis |
Experimental Protocols & Method Validation
A robust analytical method is underpinned by rigorous validation to ensure it is fit for its intended purpose. The protocols below are presented as self-validating systems, incorporating steps for assessing linearity, accuracy, precision, and specificity as per International Council for Harmonisation (ICH) guidelines.
General Workflow for Method Validation
Caption: Standard workflow for analytical method validation.
Protocol 1: Quantification of TMBP in API by HPLC-UV
This method is designed for determining the purity of TMBP as a raw material or for its quantification as a known impurity in another API, such as Trimetazidine.
-
Expertise & Causality: A reversed-phase C18 column is chosen as it provides excellent retention and separation for moderately polar compounds like TMBP. The mobile phase, a mixture of acetonitrile and a phosphate buffer, offers good peak shape and resolution. The buffer's pH is controlled to ensure consistent ionization state of the analyte.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chemicals and Reagents:
-
TMBP Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Ortho-phosphoric Acid (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of TMBP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Serially dilute the stock solution with the diluent to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) in a gradient or isocratic elution (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
-
-
Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform a recovery study by spiking a placebo or sample matrix with TMBP at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.[5]
-
Precision: Analyze six replicate preparations of a standard at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤2.0%.[5]
-
-
Protocol 2: Quantification of TMBP in Human Plasma by LC-MS/MS
This method is tailored for high-sensitivity quantification required in pharmacokinetic or toxicological studies.
-
Expertise & Causality: LC-MS/MS is chosen for its ability to detect TMBP at ng/mL levels in a complex biological matrix like plasma.[7] A protein precipitation sample preparation is a fast and effective way to remove the bulk of matrix interferences. An isotopically labeled internal standard (e.g., TMBP-d4) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.
-
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
-
Chemicals and Reagents:
-
TMBP Reference Standard (>99% purity)
-
TMBP-d4 (Isotopically Labeled Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Control Human Plasma
-
-
Step-by-Step Protocol:
-
Standard/Sample Preparation Workflow:
-
Stock Solutions: Prepare separate 1 mg/mL stock solutions of TMBP and TMBP-d4 in methanol.
-
Calibration and QC Samples: Prepare calibration standards (e.g., 0.1 to 1000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking control human plasma with appropriate dilutions of the TMBP stock solution.
-
Sample Preparation: To 100 µL of plasma (calibrator, QC, or unknown), add 20 µL of internal standard working solution (e.g., 100 ng/mL TMBP-d4) followed by 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge. Transfer the supernatant for analysis.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
TMBP: e.g., m/z 267.2 → 151.1 (Quantifier), 267.2 → 121.1 (Qualifier)
-
TMBP-d4: e.g., m/z 271.2 → 151.1
-
-
Note: Transitions must be optimized empirically on the specific instrument.
-
-
Validation Procedure:
-
Linearity: Analyze calibration standards and plot the peak area ratio (Analyte/IS) vs. concentration. Use a weighted (1/x²) linear regression. The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Analyze QC samples in replicates (n=5) on three separate days. The mean concentration should be within ±15% of the nominal value (±20% at the LOQ), and the %RSD should be ≤15% (≤20% at the LOQ).
-
Matrix Effect: Evaluate by comparing the response of TMBP in post-extraction spiked plasma with its response in a neat solution.
-
-
Conclusion
The quantification of this compound can be successfully achieved using several validated analytical methods. For routine quality control and purity assessment in non-complex matrices, HPLC-UV offers a robust, reliable, and cost-effective solution. For applications demanding the highest sensitivity and selectivity, such as in bioanalytical studies or trace-level impurity detection, LC-MS/MS is the unequivocal method of choice. While GC-MS is a viable alternative, the potential need for derivatization makes it less direct than the liquid chromatography approaches for this particular analyte. The selection of the optimal method requires a thorough understanding of the analytical objectives, and the detailed protocols provided herein serve as a validated starting point for researchers in the field.
References
-
1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem. National Center for Biotechnology Information. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. MDPI (Multidisciplinary Digital Publishing Institute). [Link]
-
Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]
-
Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. United Nations Office on Drugs and Crime. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. Semantic Scholar. [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - CORE. CORE (COnnecting REpositories). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound Dihydrochloride [lgcstandards.com]
- 4. Buy this compound | 52146-35-7 [smolecule.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 1-(3,4,5-Trimethoxybenzyl)piperazine
This guide provides a robust framework for characterizing the selectivity of 1-(3,4,5-Trimethoxybenzyl)piperazine, a synthetic piperazine derivative. While noted for its potential therapeutic effects, including antiarrhythmic and analgesic properties, its full off-target liability profile remains largely uncharacterized.[1] This document outlines a systematic, data-driven approach to profile its cross-reactivity against a panel of biologically relevant receptors, ensuring a comprehensive understanding of its pharmacological footprint for drug development professionals.
The core of this guide is built on the principle of orthogonal validation: combining initial binding affinity assays with subsequent functional assays to not only identify off-target interactions but also to understand their physiological implications.[2]
Mechanistic Context & Rationale for Target Selection
This compound belongs to the benzylpiperazine class of compounds. Many derivatives within this class are known to interact with monoaminergic neurotransmitter systems, exhibiting varying degrees of affinity for dopaminergic, serotonergic, and adrenergic receptors.[3][4] For instance, 1-benzylpiperazine (BZP) is known to inhibit dopamine reuptake and stimulate noradrenaline release, while derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) show strong affinity for serotonin receptors.[3][4]
The structural similarity of our compound of interest to Trimetazidine, an inhibitor of fatty acid oxidation, also suggests potential interactions with metabolic enzymes, although this guide will focus on receptor-mediated cross-reactivity.[5][6] Furthermore, initial reports indicate that this compound inhibits N-type calcium channels, which are critical in neurotransmitter release and pain signaling.[1]
Based on this established pharmacology of related piperazines, a logical cross-reactivity screen must prioritize receptors central to neurotransmission. This proactive approach allows for the early identification of potential side effects, such as psychomotor stimulation, cardiovascular changes, or mood alterations.
Our profiling strategy will therefore focus on three major families of G-protein coupled receptors (GPCRs) and one ion channel family:
-
Serotonin (5-HT) Receptors: Key targets for many psychoactive drugs, modulating mood, cognition, and perception.[4][7]
-
Dopamine (D) Receptors: Central to reward, motivation, and motor control.
-
Adrenergic (α and β) Receptors: Regulate cardiovascular function, arousal, and metabolic processes.
-
Voltage-Gated Calcium Channels (VGCCs): Based on preliminary data suggesting direct modulation.[1]
Experimental Strategy: A Two-Tiered Approach
A comprehensive cross-reactivity assessment should follow a logical workflow, moving from broad screening to detailed functional characterization.
Caption: High-level workflow for cross-reactivity profiling.
Tier 1: Binding Affinity Profiling
The initial step is to determine the binding affinity of this compound across a wide array of receptors. Radioligand displacement assays are the gold standard for this purpose due to their robustness and sensitivity.[8][9]
Hypothetical Binding Affinity Data
The following table represents plausible, illustrative data from a broad radioligand binding screen. The data is structured to compare our lead compound with a known reference compound from the benzylpiperazine class, BZP.
| Receptor Target | Radioligand | This compound Kᵢ (nM) | BZP Kᵢ (nM) | Primary Signaling Pathway |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 85 | 1,200 | Gq (Calcium Mobilization) |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 450 | 950 | Gi (cAMP Inhibition) |
| Serotonin 5-HT₂🇨 | [³H]-Mesulergine | 210 | 1,500 | Gq (Calcium Mobilization) |
| Dopamine D₂ | [³H]-Spiperone | 150 | 350 | Gi (cAMP Inhibition) |
| Dopamine D₁ | [³H]-SCH23390 | >10,000 | 8,000 | Gs (cAMP Stimulation) |
| Adrenergic α₂ₐ | [³H]-Rauwolscine | 95 | 2,500 | Gi (cAMP Inhibition) |
| Adrenergic α₁ₐ | [³H]-Prazosin | 1,200 | 4,000 | Gq (Calcium Mobilization) |
| Adrenergic β₁ | [³H]-CGP12177 | >10,000 | >10,000 | Gs (cAMP Stimulation) |
| Caᵥ2.2 (N-type) | [¹²⁵I]-ω-conotoxin GVIA | 550 | >10,000 | Ion Influx |
Interpretation of Tier 1 Data: From this hypothetical data, this compound displays significant affinity (defined here as Kᵢ < 1 µM) for the 5-HT₂ₐ, D₂, and α₂ₐ receptors, as well as the N-type calcium channel. These "hits" warrant further investigation in functional assays to determine if this binding translates into a biological response (i.e., agonist, antagonist, or inverse agonist activity). The compound shows markedly higher affinity for these specific receptors compared to BZP, suggesting a distinct pharmacological profile.
Tier 2: Functional Activity Profiling
Once binding hits are identified, the next critical step is to assess the functional consequence of that interaction. This is achieved using cell-based assays that measure downstream signaling events.[10][11]
Signaling Pathways & Assay Selection
The choice of functional assay is dictated by the G-protein coupling of the target receptor.[2][12]
Caption: GPCR signaling pathways and corresponding functional assays.
Hypothetical Functional Assay Data
This table presents plausible results from functional assays performed on the "hits" identified in Tier 1. Assays are conducted in both agonist mode (to detect stimulation) and antagonist mode (to detect inhibition of a known agonist).
| Receptor Target | Assay Type | Mode | This compound Result | Interpretation |
| Serotonin 5-HT₂ₐ | Calcium Flux | Agonist | No activity up to 10 µM | Not an agonist |
| Calcium Flux | Antagonist | IC₅₀ = 120 nM (vs. Serotonin) | Potent Antagonist | |
| Dopamine D₂ | cAMP Inhibition | Agonist | No activity up to 10 µM | Not an agonist |
| cAMP Inhibition | Antagonist | IC₅₀ = 250 nM (vs. Dopamine) | Potent Antagonist | |
| Adrenergic α₂ₐ | cAMP Inhibition | Agonist | EC₅₀ = 300 nM (%Max = 45%) | Partial Agonist |
| Caᵥ2.2 (N-type) | FLIPR Calcium Assay | Antagonist | IC₅₀ = 750 nM (vs. K⁺ challenge) | Moderate Blocker |
Interpretation of Tier 2 Data: The functional data provides crucial context to the binding affinities.
-
The compound is a potent antagonist at both 5-HT₂ₐ and D₂ receptors. This dual antagonism is a common feature of atypical antipsychotic drugs.
-
Interestingly, it acts as a partial agonist at the α₂ₐ adrenergic receptor . This could potentially modulate its overall effect on blood pressure and arousal.
-
The compound confirms its role as a moderate blocker of N-type calcium channels , consistent with initial reports and suggesting a potential mechanism for its analgesic effects.[1]
Summary and Comparative Analysis
Selectivity Profile of this compound:
This compound demonstrates a multi-target engagement profile, acting primarily as a potent antagonist at 5-HT₂ₐ and D₂ receptors, a partial agonist at α₂ₐ receptors, and a moderate blocker of N-type calcium channels.
Comparison with BZP (Based on Hypothetical & Literature Data):
-
Potency: this compound shows significantly higher affinity and functional potency at 5-HT₂ₐ, D₂, and α₂ₐ receptors compared to the generally lower affinity profile of BZP at these specific targets.[4]
-
Mechanism: While BZP's effects are largely driven by monoamine release and reuptake inhibition, this compound appears to act as a direct receptor ligand (antagonist/partial agonist).
-
Selectivity: The trimethoxy substitution pattern on the benzyl ring appears to confer a distinct selectivity profile, steering the molecule away from the primary transporter interactions of BZP towards direct receptor modulation.
This distinct profile suggests that this compound is not simply another BZP analog but possesses a unique pharmacological signature that could be explored for different therapeutic applications, while also alerting researchers to a specific set of potential off-target liabilities that must be monitored in further preclinical development.
Experimental Protocols
Protocol 1: Radioligand Displacement Assay
-
Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[13] The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is conducted in a 96-well plate.[13] To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of this compound at various concentrations (typically a 10-point, 3-fold serial dilution).
-
50 µL of the specific radioligand at a concentration close to its Kₔ.
-
100 µL of the membrane preparation.
-
-
Incubation: Plates are incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[9] The filters are washed multiple times with ice-cold wash buffer.
-
Detection: The filter plate is dried, and a scintillant is added to each well. The radioactivity is then counted using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values are determined using non-linear regression analysis. Kᵢ values are then calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]
Protocol 2: cAMP Functional Assay (for Gi/Gs-Coupled Receptors)
-
Cell Plating: Seed recombinant cells expressing the Gi or Gs-coupled receptor of interest into a 96-well plate and culture overnight.
-
Compound Addition (Antagonist Mode): Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known agonist (e.g., dopamine for D₂) at its EC₈₀ concentration to all wells (except baseline controls). For agonist mode testing, add only the test compound.
-
Forskolin Stimulation (for Gi): For Gi-coupled receptors, add forskolin to stimulate adenylyl cyclase and generate a measurable cAMP signal that can be inhibited.
-
Lysis and Detection: Incubate for 30-60 minutes. Lyse the cells and measure intracellular cAMP levels using a homogenous assay kit, such as HTRF or LANCE, which are based on competitive immunoassays.
-
Data Analysis: Plot the response against the log concentration of the compound. For antagonist mode, calculate the IC₅₀. For agonist mode, calculate the EC₅₀ and maximal efficacy (%Eₘₐₓ).
References
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Kostenis, E. (2004). Functional G protein-coupled receptor assays for primary and secondary screening.
- Jin, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
- Greschik, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.
- Avet, C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Benchchem. (n.d.). This compound | 52146-35-7.
- Smolecule. (2023, August 15). Buy this compound | 52146-35-7.
- Benchchem. (n.d.). 1-(3-Methoxybenzyl)piperazine | 55212-32-3.
- Saha, S., & Raghava, G. P. S. (2017). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity.
- Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 10, 39-74.
-
National Center for Biotechnology Information. (n.d.). Trimetazidine. PubChem Compound Database. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Cross-reactivity. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Beta LifeScience. (2025, September 18). Cross Reactivity in Immunology: Definition, Risks & Benefits.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ResearchGate. (2025, August 5). Cross-React: A new structural bioinformatics method for predicting allergen cross-reactivity | Request PDF.
- Didier, A., et al. (2023). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Allergy, 78(4), 934-951.
- Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- ResearchGate. (n.d.). Radioligand displacement and functional assays of fragment ligands.
- Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.
- Zuba, D., & Byrska, B. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813.
- Faquih, T., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society.
-
National Center for Biotechnology Information. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2,4,5-Trimethoxy-benzyl)-piperazine. PubChem Compound Database. Retrieved from [Link]
- LGC Standards. (n.d.). This compound.
- ChemicalBook. (2025, January 27). 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7.
Sources
- 1. Buy this compound | 52146-35-7 [smolecule.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Trimetazidine | C14H22N2O3 | CID 21109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Biological Activities of 2,3,4- vs. 3,4,5-Trimethoxybenzylpiperazine Isomers: A Guide for Researchers
An In-depth Examination of Two Structurally Similar Isomers with Divergent Pharmacological Profiles
The strategic placement of functional groups on a molecular scaffold can dramatically alter its biological activity, a fundamental principle in drug discovery and development. This guide provides a comprehensive comparison of two positional isomers, 2,3,4-trimethoxybenzylpiperazine and 3,4,5-trimethoxybenzylpiperazine. While differing only in the substitution pattern of the methoxy groups on the benzyl ring, these compounds exhibit distinct and compelling pharmacological profiles, making them intriguing subjects for further research. This document will delve into their contrasting biological activities, supported by available experimental data, and provide detailed protocols for key assays to facilitate further investigation.
Divergent Biological Activities: From Vasodilation to Anticancer and Antimicrobial Effects
The primary reported biological activity of 2,3,4-trimethoxybenzylpiperazine, widely known as Trimetazidine, is its cardioprotective effect, acting as a vasodilator and a metabolic modulator.[1][2] In contrast, derivatives of 3,4,5-trimethoxybenzylpiperazine have garnered significant attention for their potent antimicrobial and anticancer properties.[3][4]
Cardiovascular Effects: A Tale of Two Isomers
2,3,4-Trimethoxybenzylpiperazine (Trimetazidine) is a well-established anti-anginal agent.[2] Its mechanism of action involves the inhibition of the long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1] This metabolic switch is particularly beneficial under ischemic conditions, helping to preserve myocardial function. While its primary classification is not as a direct vasodilator, its metabolic effects contribute to improved endothelial function and vasodilation in compromised tissues.[5]
The 3,4,5-trimethoxybenzylpiperazine isomer's cardiovascular effects are less characterized. However, a study on a closely related tetrahydroisoquinoline derivative containing the 3,4,5-trimethoxybenzyl moiety demonstrated significant vasodilator action.[6] This suggests that the 3,4,5-substitution pattern may also confer vasodilatory properties, although further studies on the parent compound are warranted to establish a direct comparison.
Anticancer Activity: A Promising Avenue for the 3,4,5-Isomer and an Emerging Role for the 2,3,4-Isomer
Derivatives of 3,4,5-trimethoxybenzylpiperazine have shown notable promise as anticancer agents. Their mechanism is often attributed to the inhibition of tubulin polymerization, a critical process for cell division.[7] This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells.
Interestingly, recent research has unveiled a potential anticancer role for 2,3,4-trimethoxybenzylpiperazine (Trimetazidine) . A study demonstrated its cytotoxic activity against the MCF-7 human breast cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 2.95 µM.[8] This finding suggests that the 2,3,4-isomer may possess previously underappreciated antiproliferative effects, opening new avenues for its therapeutic application. Another study has also suggested that Trimetazidine, alone or in combination with other chemotherapeutic agents, can decrease cell viability and induce apoptosis in human pancreatic cancer cells.[9]
Antimicrobial Properties: A Focus on the 3,4,5-Isomer
The piperazine nucleus is a common scaffold in the development of antimicrobial agents.[10][11] Derivatives of 3,4,5-trimethoxybenzylpiperazine have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing moderate to good efficacy.[3][4] The specific contribution of the 3,4,5-trimethoxybenzyl moiety to this activity is an area of active investigation. To date, there is a lack of published data on the antimicrobial properties of 2,3,4-trimethoxybenzylpiperazine .
Quantitative Comparison of Biological Activities
| Biological Activity | 2,3,4-Trimethoxybenzylpiperazine | 3,4,5-Trimethoxybenzylpiperazine & Derivatives |
| Primary Indication | Anti-anginal, Cardioprotective[2] | Antimicrobial, Anticancer (derivatives)[3][4] |
| Vasodilator Activity | Indirectly contributes to vasodilation via metabolic modulation[5] | Derivative shows vasodilator activity[6] |
| Anticancer Activity (IC50) | 2.95 µM (MCF-7 breast cancer cells)[8] | Derivatives show potent activity, often via tubulin polymerization inhibition[7] |
| Antimicrobial Activity (MIC) | Data not available | Derivatives show moderate to good activity[3][4] |
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, detailed protocols for key biological assays are provided below.
In Vitro Vasodilation Assay (Aortic Ring Assay)
This ex vivo method assesses the vasorelaxant effects of compounds on isolated arterial rings.[7][12]
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., 2,3,4- or 3,4,5-trimethoxybenzylpiperazine) are added to the organ bath.
-
Data Acquisition and Analysis: The isometric tension of the aortic rings is continuously recorded. The relaxant response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is then calculated.
Caption: Workflow for the in vitro vasodilation aortic ring assay.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[13][14]
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cell-Free Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[15][16]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (to initiate polymerization), and a fluorescent reporter that binds to polymerized tubulin is prepared in a polymerization buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations. A positive control (e.g., a known tubulin inhibitor like colchicine) and a negative control (solvent vehicle) are included.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Data Acquisition: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated.
Caption: Workflow for the cell-free tubulin polymerization assay.
Conclusion and Future Directions
The comparative analysis of 2,3,4- and 3,4,5-trimethoxybenzylpiperazine isomers highlights the profound impact of subtle structural modifications on biological activity. While the 2,3,4-isomer is a well-established cardioprotective agent with emerging anticancer potential, the 3,4,5-isomer and its derivatives show significant promise in the realms of antimicrobial and anticancer research.
This guide underscores the need for further direct comparative studies to fully elucidate the pharmacological profiles of these isomers. Future research should focus on:
-
Direct Head-to-Head Comparisons: Evaluating both isomers in the same biological assays (e.g., testing the 2,3,4-isomer for antimicrobial activity and the 3,4,5-isomer for direct vasodilator effects).
-
Mechanism of Action Studies: Further investigating the molecular targets and signaling pathways responsible for the observed activities of each isomer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to identify the key structural features that govern their distinct biological activities.
By providing a comprehensive overview and detailed experimental protocols, this guide aims to empower researchers to explore the full therapeutic potential of these fascinating and versatile molecules.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]
-
El-Sayed, W. M., et al. (2023). Antitumor effect of trimetazidine in a model of solid Ehrlich carcinoma is mediated by inhibition of glycolytic pathway and AKT signaling. Chemico-Biological Interactions, 383, 110672. [Link]
-
Kuete, V., et al. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 11(1), 21633. [Link]
-
Nicosia, R. F., & Ottinetti, A. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100788. [Link]
- Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-amino-3,4,5-trimethoxybenzoyl-indoles and -azaindoles as a new class of potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 57(15), 6336-6348.
-
Ito, C., et al. (1981). [Vasodilator action of (+/-)-1-(3,4,5-trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CV-705) in anesthetized dogs (author's transl)]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 78(3), 237-248. [Link]
-
JoVE. (2023). Aortic Ring Assay. [Link]
-
Ciaffoni, S., et al. (2003). Myocardial cytoprotection by trimetazidine against anthracycline-induced cardiotoxicity in anticancer chemotherapy. Cardiovascular Toxicology, 3(2), 117-125. [Link]
-
Al-Kuraishy, H. M., et al. (2023). Insights into the therapeutic outcomes of trimetazidine/doxorubicin combination in Ehrlich solid-phase carcinoma mouse tumor model. Life Sciences, 328, 121896. [Link]
-
European Medicines Agency. (2012). Trimetazidine - referral. [Link]
-
ResearchGate. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. [Link]
-
Sahu, S. K., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(4), 346-361. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
-
Atli, Z., et al. (2021). Trimetazidine alone or in combination with gemcitabine and/or abraxane decreased cell viability, migration and ATP levels and induced apoptosis of human pancreatic cells. Clinical Research in Hepatology and Gastroenterology, 45(6), 101632. [Link]
-
Chan, W. K., et al. (2024). Treatment with trimetazidine dihydrochloride and lung cancer survival: Implications on metabolic re-programming. Lung Cancer, 193, 107996. [Link]
-
Wikipedia. (n.d.). Trimetazidine. [Link]
-
McClellan, K. J., & Plosker, G. L. (1999). Trimetazidine. A review of its use in stable angina pectoris and other coronary conditions. Drugs, 58(4), 651-673. [Link]
-
Chen, J., et al. (2015). Trimetazidine prevents macrophage-mediated septic myocardial dysfunction via activation of the histone deacetylase sirtuin 1. British Journal of Pharmacology, 172(22), 5429-5442. [Link]
-
Toda, N. (1983). Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 227(2), 339-345. [Link]
-
Kovarova, L., et al. (2016). Cardiovascular effects of 1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl) ethanol and possible mechanisms involved. Arzneimittel-Forschung, 36(11), 1633-1638. [Link]
-
CV Pharmacology. (n.d.). Vasodilator Drugs. [Link]
Sources
- 1. Trimetazidine - Wikipedia [en.wikipedia.org]
- 2. Trimetazidine. A review of its use in stable angina pectoris and other coronary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimetazidine prevents macrophage‐mediated septic myocardial dysfunction via activation of the histone deacetylase sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimetazidine in Practice: Review of the Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Vasodilator action of (+/-)-1-(3, 4, 5-trimethoxybenzyl)-6-hydroxy-1, 2, 3, 4-tetrahydroisoquinoline hydrochloride (CV-705) in anesthetized dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effect of trimetazidine in a model of solid Ehrlich carcinoma is mediated by inhibition of glycolytic pathway and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimetazidine alone or in combination with gemcitabine and/or abraxane decreased cell viability, migration and ATP levels and induced apoptosis of human pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. researchgate.net [researchgate.net]
A Spectroscopic Comparison Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine Derivatives for Drug Development Professionals
This guide provides a comprehensive spectroscopic framework for the characterization and comparison of 1-(3,4,5-trimethoxybenzyl)piperazine and its derivatives. As a core scaffold in medicinal chemistry, notably as a key intermediate for the cardiovascular drug Trimetazidine, the ability to unambiguously confirm its structure and differentiate it from related analogues is paramount for quality control, metabolite identification, and new drug discovery.[1][2]
We will explore the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. This multi-technique approach provides orthogonal data points, ensuring a high-confidence structural elucidation. For each technique, we will detail not only the protocol but the scientific rationale underpinning the experimental choices, providing a robust, self-validating system for analysis.
The Core Moiety: Structural & Spectroscopic Fundamentals
The foundational structure of this compound consists of a piperazine ring linked via a methylene bridge to a 3,4,5-trimethoxyphenyl group. Each component of this structure yields a distinct spectroscopic signature. Understanding the baseline spectrum of this parent compound is the critical first step before analyzing novel derivatives.
The molecular formula is C₁₄H₂₂N₂O₃ with a molecular weight of 266.34 g/mol .[2][3][4] The key structural features to identify are:
-
The Symmetrically Substituted Benzene Ring: Gives rise to characteristic aromatic signals.
-
Three Methoxy Groups (-OCH₃): Produce intense, sharp signals in ¹H NMR.
-
The Piperazine Ring: A saturated heterocycle with two distinct nitrogen environments.
-
The Benzyl Methylene Bridge (-CH₂-): Connects the aromatic and aliphatic moieties.
Caption: Chemical structure of the this compound core.
A Multi-Technique Approach to Structural Elucidation
No single technique provides a complete picture. A logical workflow ensures that data from each analysis builds upon the last, leading to an unambiguous structural assignment.
Sources
This guide provides a comprehensive comparison of the in vivo efficacy of 1-(3,4,5-trimethoxybenzyl)piperazine and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to objectively evaluate the therapeutic potential of this chemical scaffold across various pathological conditions. We will delve into the mechanistic underpinnings and present supporting experimental data for their analgesic, cardioprotective, and anticancer activities.
Introduction to the Trimethoxybenzyl-Piperazine Scaffold
The 1-(trimethoxybenzyl)piperazine core represents a versatile scaffold in medicinal chemistry. The substitution pattern of the methoxy groups on the benzyl ring, along with modifications to the piperazine moiety, gives rise to a diverse range of pharmacological activities. This guide will focus on this compound and compare its known biological functions with its well-studied positional isomer, Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine), and other relevant analogs.
Section 1: Comparative Analgesic Efficacy
While direct in vivo analgesic data for this compound is limited, its known mechanism as an N-type calcium channel blocker suggests significant potential in pain management.[1] N-type calcium channels are crucial for neurotransmitter release in pain signaling pathways.[1][2][3] We will compare this mechanistic profile with benzylpiperazine derivatives that have demonstrated robust in vivo antinociceptive effects through a different mechanism involving the sigma-1 (σ1) receptor.
Mechanistic Insights: N-type Calcium Channels vs. Sigma-1 Receptor
Blockade of N-type (CaV2.2) calcium channels at presynaptic terminals in the spinal cord's dorsal horn inhibits the release of neurotransmitters like glutamate and substance P, which are essential for transmitting pain signals.[1][2] This makes N-type channel blockers a prime target for developing new analgesics.
Conversely, the σ1 receptor, a ligand-operated molecular chaperone, modulates various ion channels and receptors involved in pain processing, including NMDA receptors.[4][5] Antagonism of the σ1 receptor has been shown to reduce neuronal hyperexcitability and alleviate neuropathic pain.[4][6]
Signaling Pathway: N-Type Calcium Channel in Nociception
Caption: N-type calcium channel role in pain signaling.
Signaling Pathway: Sigma-1 Receptor in Neuropathic Pain
Caption: Trimetazidine's metabolic modulation in cardiomyocytes.
In Vivo Cardioprotective Data Comparison
The table below presents key findings from in vivo studies on Trimetazidine in models of myocardial ischemia-reperfusion injury.
| Compound/Analog | Therapeutic Target | In Vivo Model | Dosing (Route) | Key Efficacy Results | Reference |
| Trimetazidine | 3-Ketoacyl-CoA Thiolase / AMPK | Myocardial Ischemia-Reperfusion (Rat) | 3-10 mg/kg (i.v. or gavage) | Significant reduction in myocardial infarct size. | [7] |
| Trimetazidine | 3-Ketoacyl-CoA Thiolase / AMPK | Myocardial Ischemia-Reperfusion (Mouse) | 0.5 mg/kg | Significantly decreased myocardial infarction size via AMPK and ERK signaling. | [8] |
Note: While this compound has been noted for its antiarrhythmic properties, quantitative in vivo data comparing its efficacy against Trimetazidine in ischemia models is not currently available.
Section 3: Comparative Anticancer Efficacy
The arylpiperazine scaffold is present in numerous compounds investigated for their anticancer properties. These derivatives have been shown to induce cytotoxic effects in a variety of cancer cell lines. [9][10][11]While specific in vivo anticancer data for this compound is not available, we can draw comparisons from related arylpiperazine derivatives that have been evaluated in preclinical xenograft models.
In Vitro and In Vivo Anticancer Data for Arylpiperazine Derivatives
The following table summarizes the anticancer activity of various arylpiperazine derivatives.
| Compound/Analog | Cancer Model | In Vitro Efficacy (IC₅₀) | In Vivo Model | Key In Vivo Efficacy Results | Reference |
| Arylpiperazine Derivatives | Prostate Cancer Cell Lines (PC-3, LNCaP, DU145) | <10 µM for several derivatives | Not specified | N/A | [12] |
| Quinoxalinyl–piperazine derivatives | Multiple human cancer cell lines (breast, skin, pancreas, cervix) | Potent growth inhibition | Not specified | G2/M cell cycle arrest, inhibition of Bcl-2. | [9] |
| 1-(2-Aryl-2-adamantyl)piperazine derivatives | Melanoma cell lines | Significant cytotoxic activity | Human-to-mouse xenografts | Showed potent anticancer activities. | [13] |
Note: The data presented is for a range of arylpiperazine derivatives and not specifically for this compound. Further studies are required to evaluate its specific anticancer potential in vivo.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed methodologies for key in vivo experiments are provided below.
Protocol 1: The Mouse Formalin Test for Inflammatory Pain
This model assesses a compound's efficacy against both acute and tonic inflammatory pain.
Experimental Workflow: Mouse Formalin Test
Caption: Workflow for the mouse formalin test.
Step-by-Step Methodology:
-
Animal Habituation: Acclimate male CD-1 mice to the transparent observation chambers for at least 60 minutes before testing. [14]2. Drug Administration: Administer the test compound (e.g., benzylpiperazine derivative) or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 3-60 mg/kg). [4]3. Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw. [14]4. Observation and Scoring:
-
Phase I (Acute Pain): Immediately after injection, record the cumulative time (in seconds) the animal spends licking, flinching, or shaking the injected paw for the first 5 minutes. [15][16] * Phase II (Inflammatory Pain): After a quiescent period, record the cumulative time spent on nocifensive behaviors between 20 and 40 minutes post-injection. [15]5. Data Analysis: Calculate the mean licking/flinching time for each treatment group. Determine the percentage of inhibition relative to the vehicle control group and calculate the ED₅₀ value.
-
Protocol 2: The Rat Chronic Constriction Injury (CCI) Model for Neuropathic Pain
This surgical model mimics peripheral nerve damage to study chronic neuropathic pain, characterized by allodynia and hyperalgesia.
Experimental Workflow: CCI Model
Caption: Workflow for the Chronic Constriction Injury model.
Step-by-Step Methodology:
-
Surgery: Anesthetize male Sprague-Dawley rats. Surgically expose the common sciatic nerve at the mid-thigh level. Place four loose ligatures of chromic gut suture around the nerve at approximately 1 mm intervals. [17][18][19][20]The ligatures should be tightened just enough to cause a slight constriction without arresting epineurial blood flow. [19]Close the muscle and skin layers.
-
Post-Operative Recovery: House the animals with additional bedding and allow them to recover for at least 7 days to allow for the development of neuropathic pain behaviors. [17][21]3. Behavioral Testing (Mechanical Allodynia):
-
Place the rats in individual compartments on an elevated mesh floor and allow them to acclimate.
-
Use von Frey filaments or an electronic von Frey anesthesiometer to apply increasing pressure to the mid-plantar surface of the hind paw. [19] * Determine the paw withdrawal threshold (in grams). A significant decrease in the threshold of the injured paw compared to the contralateral paw indicates allodynia.
-
-
Drug Efficacy Evaluation:
-
Establish a baseline withdrawal threshold.
-
Administer the test compound or vehicle.
-
Measure the paw withdrawal threshold at various time points post-administration (e.g., 20, 60, 80 minutes). [4]5. Data Analysis: Compare the post-drug withdrawal thresholds to baseline and to the vehicle-treated group to determine the anti-allodynic effect.
-
Protocol 3: In Vivo Electrophysiology for Arrhythmia Induction
This protocol is used to assess the antiarrhythmic potential of a compound in a live animal model.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat). Insert a multi-electrode catheter into the right atrium and ventricle via the jugular vein. [22]2. Electrophysiological Recordings: Record baseline intracardiac electrograms and surface ECG. [22]3. Programmed Electrical Stimulation (PES):
-
Deliver a train of fixed-interval stimuli (S1) followed by a premature stimulus (S2) at progressively shorter intervals (S1-S2 protocol). [23] * The objective is to determine the ventricular effective refractory period (VERP) and the threshold for inducing ventricular arrhythmias (e.g., ventricular tachycardia). [23][24]4. Drug Administration: Administer the test compound (e.g., this compound) or vehicle intravenously.
-
-
Post-Drug PES: Repeat the PES protocol to assess changes in electrophysiological parameters and arrhythmia inducibility.
-
Data Analysis: Compare the pre- and post-drug VERP and the incidence and duration of induced arrhythmias to evaluate the compound's antiarrhythmic efficacy.
Conclusion and Future Directions
The 1-(trimethoxybenzyl)piperazine scaffold demonstrates significant therapeutic potential across multiple domains, including analgesia, cardioprotection, and oncology.
-
This compound , as a putative N-type calcium channel blocker, is a promising candidate for the development of novel analgesics. [1]However, direct in vivo studies are critically needed to validate its efficacy and establish a dose-response relationship in relevant pain models.
-
Its isomer, Trimetazidine , is a well-characterized cardioprotective agent with a clear mechanism of action involving metabolic modulation via the AMPK pathway. [8][25][26]Its clinical use for angina provides a strong foundation for exploring the cardioprotective potential of other analogs.
-
Other benzylpiperazine and arylpiperazine derivatives show robust in vivo efficacy as analgesics (via σ1 receptor antagonism) and as anticancer agents. [4][9][10]These findings highlight the tunability of the piperazine scaffold to target different biological pathways.
Future research should focus on conducting head-to-head in vivo comparative studies to directly assess the efficacy and safety of this compound against these key analogs. Such studies will be instrumental in elucidating its therapeutic utility and guiding further drug development efforts.
References
-
Bonanno, F., Wilson, L. L., Arena, E., McLaughlin, J. P., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]
-
Bourinet, E., Altier, C., Hildebrand, M. E., et al. (2007). Differential Role of N-Type Calcium Channel Splice Isoforms in Pain. Journal of Neuroscience, 27(24), 6499-6507. [Link]
-
Zamanillo, D., Romero, L., Merlos, M., & Vela, J. M. (2013). Sigma-1 receptor and pain. Frontiers in Pharmacology, 4, 1-13. [Link]
-
Lau, D. H., et al. (2023). A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. American Journal of Physiology-Heart and Circulatory Physiology, 325(6), H1234-H1247. [Link]
-
De la Puente, B., et al. (2020). Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. Pain, 161(9), 2137-2152. [Link]
-
Snutch, T. P. (2005). Targeting chronic and neuropathic pain: the N-type calcium channel comes of age. NeuroRx, 2(4), 662-670. [Link]
-
Liu, X., et al. (2016). The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway. Journal of Translational Medicine, 14, 189. [Link]
-
Liu, X., et al. (2016). The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway. Journal of Translational Medicine, 14, 189. [Link]
-
Lau, D. H., et al. (2023). A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. American Journal of Physiology-Heart and Circulatory Physiology, 325(6), H1234-H1247. [Link]
-
Lu, Y., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1293. [Link]
-
Bonanno, F., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ResearchGate. [Link]
-
Romero, L., et al. (2021). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Open Exploration, 1, 1-15. [Link]
-
Bonanno, F., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]
-
Bonanno, F., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]
-
Snutch, T. P. (2005). Targeting chronic and neuropathic pain: The N-type calcium channel comes of age. NeuroRx, 2(4), 662–670. [Link]
-
Zhang, L., et al. (2021). Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK. Frontiers in Cell and Developmental Biology, 9, 720996. [Link]
-
LabX. (2025). Using Electrophysiology to Study Cardiac Arrhythmias: Tools and Protocols. [Link]
-
Snutch, T. P. (2005). Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. NeuroRx, 2(4), 662–670. [Link]
-
Merlos, M., et al. (2018). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology, 9, 1-16. [Link]
-
Di Cesare Mannelli, L., et al. (2024). Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain. Journal of Neuroinflammation, 21(1), 1-19. [Link]
-
MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. [Link]
-
Tian, Y., et al. (2021). Function and Mechanism of Trimetazidine in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway. Frontiers in Pharmacology, 12, 690892. [Link]
-
Liu, X., et al. (2014). The Cardioprotection of Trimetazidine Against Ischemic Injury is Mediated by AMPK and ERK Signaling Pathway. Circulation, 130(Suppl_2), A12117. [Link]
-
Li, N., & Wehrens, X. H. T. (2024). In Vivo Cardiac Electrophysiology in Mice: Determination of Atrial and Ventricular Arrhythmic Substrates. Current Protocols, 4(1), e949. [Link]
-
Bonanno, F., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]
-
Iovino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(7), 847. [Link]
-
Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. [Link]
-
Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. [Link]
-
Grivas, K., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(10), 4079. [Link]
-
Chen, H., et al. (2022). Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Molecules, 27(1), 22. [Link]
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: a useful technique for evaluating mild analgesics. Journal of Neuroscience Methods, 21(2-3), 107-113. [Link]
-
De-la-puente, B., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), e3787. [Link]
-
De-la-puente, B., et al. (2011). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (50), e2787. [Link]
-
Cobos, E. J., & Portillo-Salido, E. (2013). Formalin Murine Model of Pain. Bio-protocol, 3(19), e905. [Link]
-
Li, N., & Wehrens, X. H. T. (2024). In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates. Current Protocols, 4(1), e949. [Link]
-
Iovino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Kantor, P. F., et al. (2000). The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research, 86(5), 580-588. [Link]
-
Iovino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Kantor, P. F., et al. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circulation Research, 86(5), 580-588. [Link]
-
Wang, Q., et al. (2025). Efficacy of trimetazidine for myocardial ischemia-reperfusion injury in rat models: a systematic review and meta-analysis. PeerJ, 13, e18501. [Link]
-
De-la-Rua-Carrasco, L., et al. (2019). A refinement to the formalin test in mice. F1000Research, 8, 866. [Link]
-
De-la-Rua-Carrasco, L., et al. (2019). A refinement to the formalin test in mice. F1000Research, 8, 866. [Link]
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Targeting chronic and neuropathic pain: the N-type calcium channel comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of trimetazidine for myocardial ischemia-reperfusion injury in rat models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. mdpi.com [mdpi.com]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 21. mdbneuro.com [mdbneuro.com]
- 22. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Using Electrophysiology to Study Cardiac Arrhythmias: Tools and Protocols [labx.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Function and Mechanism of Trimetazidine in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK [frontiersin.org]
A Head-to-Head Comparison of Synthetic Routes for 1-(3,4,5-Trimethoxybenzyl)piperazine: A Guide for Researchers
For chemists and drug development professionals, the efficient synthesis of target molecules is paramount. 1-(3,4,5-Trimethoxybenzyl)piperazine, a key building block in medicinal chemistry and a known impurity of the anti-ischemic drug Trimetazidine, can be synthesized through several pathways.[1][2] This guide provides an in-depth, head-to-head comparison of the two most prevalent synthetic routes: reductive amination and nucleophilic substitution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to inform your choice of synthetic strategy.
At a Glance: Reductive Amination vs. Nucleophilic Substitution
| Metric | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | 3,4,5-Trimethoxybenzaldehyde, Piperazine | 3,4,5-Trimethoxybenzyl halide, Piperazine |
| Key Reagents | Reducing agent (e.g., H₂/Pd/C, NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N, DIPEA) |
| Typical Yield | High (>90% reported for analogous systems) | Moderate (~40%) |
| Byproducts | Primarily water | Halide salts, potential for over-alkylation |
| Process Safety | Avoids lachrymatory and hazardous benzyl halides | Requires handling of potentially hazardous benzyl halides |
| Scalability | Well-suited for industrial scale-up, including flow chemistry | Manageable on a lab scale, but exotherms need control on a larger scale |
| Atom Economy | Generally higher | Lower due to the use of a base and formation of salt byproducts |
Route 1: Reductive Amination - The Efficient & Scalable Pathway
Reductive amination offers a streamlined and high-yielding approach to this compound. This one-pot reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 3,4,5-trimethoxybenzaldehyde and piperazine, which is then immediately reduced to the desired amine. This method is often favored in industrial settings due to its efficiency and the avoidance of hazardous intermediates.[1][3]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the secondary amine of piperazine on the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. This is followed by dehydration to form a transient iminium ion. The reducing agent present in the reaction mixture then reduces this iminium ion to the final tertiary amine product. The choice of reducing agent is critical; catalytic hydrogenation (H₂ with Pd/C) is common for large-scale synthesis, while laboratory-scale preparations might employ milder reducing agents like sodium triacetoxyborohydride (STAB), which is selective for imines over aldehydes.
Figure 1. Workflow for Reductive Amination.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from procedures for the synthesis of the positional isomer, trimetazidine.[1][3][4]
-
Reaction Setup: In a suitable hydrogenation reactor, charge 3,4,5-trimethoxybenzaldehyde (1.0 eq), anhydrous piperazine (2.0-4.0 eq), and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a pressure of 30-50 psi.
-
Reaction Conditions: Heat the mixture to 40-50°C and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product with high purity (>98%).[1]
Route 2: Nucleophilic Substitution - The Classical Laboratory Approach
The nucleophilic substitution pathway, specifically an N-alkylation reaction, is a more traditional method for forming the C-N bond in this compound. This SN2 reaction involves the attack of the nucleophilic piperazine on an electrophilic 3,4,5-trimethoxybenzyl halide.
Mechanistic Rationale
The synthesis begins with the preparation of 3,4,5-trimethoxybenzyl chloride or bromide from the corresponding alcohol using a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[1] The subsequent reaction with piperazine proceeds via a standard SN2 mechanism. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic. The use of an excess of piperazine can also serve this purpose, though this can complicate purification. A common side reaction is the dialkylation of piperazine, which can be minimized by controlling the stoichiometry and reaction temperature.[1]
Figure 2. Workflow for Nucleophilic Substitution.
Experimental Protocol: N-Alkylation
-
Preparation of Benzyl Halide (if not commercially available): To a solution of 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane, add thionyl chloride (1.1 eq) dropwise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with a saturated sodium bicarbonate solution and extract the product.
-
N-Alkylation Reaction: Dissolve 3,4,5-trimethoxybenzyl chloride (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add piperazine (1.2 eq) and a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).[1]
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50°C, monitoring the reaction progress by TLC (e.g., using a hexane:ethyl acetate, 1:2 mobile phase).[1]
-
Work-up: Once the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography to separate the desired product from unreacted starting materials and any dialkylated byproduct.[1]
Comparative Discussion and Conclusion
Reductive Amination stands out as the superior method for the synthesis of this compound, particularly for larger-scale preparations. Its advantages include:
-
Higher Yields: Reports for analogous syntheses show yields often exceeding 90%.[3][4]
-
Fewer Byproducts: The main byproduct is water, simplifying purification.
-
Improved Safety Profile: It avoids the use of lachrymatory and potentially mutagenic benzyl halides.
-
Scalability: The process is amenable to industrial-scale production, including continuous flow processes.[1]
Nucleophilic Substitution , while a valid and straightforward laboratory method, presents several drawbacks:
-
Moderate Yields: The reported yield is around 40%.[1]
-
Potential for Side Reactions: Over-alkylation to form the 1,4-disubstituted piperazine is a common side product that necessitates careful control of reaction conditions and chromatographic purification.
-
Hazardous Reagents: The synthesis and handling of 3,4,5-trimethoxybenzyl chloride require appropriate safety precautions.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis of trimetazidine hydrochloride impurity B by conventional method. Available from: [Link]
-
Abo-Sier AH, Badran MM, Khalifa M. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. Pharmazie. 1977 Mar;32(3):149-50. PMID: 866382. Available from: [Link]
- Google Patents. CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
-
ResearchGate. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Published 2018-10-30. Available from: [Link]
-
Almaghrabi M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University; 2021. Available from: [Link]
-
PubChem. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. Available from: [Link]
- Google Patents. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
- Google Patents. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
- Google Patents. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation.
-
Brough PA, et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J Org Chem. 2010;6:117. doi: 10.3762/bjoc.6.117. Available from: [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 52146-35-7 [smolecule.com]
- 3. CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 4. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]
A Comprehensive Guide to the Characterization of 1-(3,4,5-Trimethoxybenzyl)piperazine as a Reference Standard
Introduction: The Imperative of Well-Characterized Reference Standards
In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone upon which the accuracy and reliability of all analytical data are built. A reference standard is a highly purified and well-characterized compound used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][2] The quality of a reference standard directly impacts the validity of scientific results, ensuring patient safety and regulatory compliance.[3]
This guide provides an in-depth technical framework for the comprehensive characterization of 1-(3,4,5-Trimethoxybenzyl)piperazine. This compound is a significant piperazine derivative, often encountered as an impurity or related compound in the synthesis of Trimetazidine, an anti-anginal agent.[4][5][6][7] As such, a fully validated reference standard is essential for accurate quality control of Trimetazidine drug substances and products.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[8][9][10][11] We will detail the necessary orthogonal analytical techniques required to unequivocally confirm the structure, establish purity, and determine the potency of this compound, thereby qualifying it for its intended use as a reference standard.
The Characterization Workflow: A Multi-Technique Approach
A single analytical technique is insufficient to fully characterize a reference standard. A holistic and scientifically sound characterization relies on a battery of orthogonal methods, each providing a unique piece of evidence. This multi-technique approach ensures a self-validating system where the results from one method corroborate the findings of another.
Caption: Workflow for Reference Standard Characterization.
Part I: Structural Elucidation and Identity Confirmation
The first and most critical step is to confirm that the material is, unequivocally, this compound.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework.[12]
-
¹H NMR: Confirms the number and connectivity of protons. For this compound, we expect to see distinct signals corresponding to the aromatic protons, the methoxy groups, the benzylic protons, and the piperazine ring protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.[13]
Table 1: Representative NMR Data (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic-H | ~6.5 (s, 2H) | ~105.0 |
| Methoxy-H (para) | ~3.85 (s, 3H) | ~60.8 |
| Methoxy-H (meta) | ~3.82 (s, 6H) | ~56.1 |
| Benzylic-CH₂ | ~3.45 (s, 2H) | ~63.5 |
| Piperazine-CH₂ (proximal to N-benzyl) | ~2.45 (t, 4H) | ~53.2 |
| Piperazine-CH₂ (distal to N-benzyl) | ~2.90 (t, 4H) | ~46.0 |
| Piperazine-NH | ~1.8 (br s, 1H) | - |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound with high accuracy.[12] Using a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer, we can determine the exact mass.
-
Expected Mass: The molecular formula is C₁₄H₂₂N₂O₃, with a monoisotopic mass of approximately 266.16 g/mol .[14]
-
Verification: In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 267.17.[5]
Infrared (IR) Spectroscopy & Elemental Analysis
-
IR Spectroscopy: Confirms the presence of key functional groups. Expected peaks include C-H stretching (aromatic and aliphatic), C-O stretching (methoxy groups), and N-H stretching (secondary amine in the piperazine ring).
-
Elemental Analysis: Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values must align with the theoretical values calculated from the molecular formula (C: 63.13%, H: 8.33%, N: 10.52%) within a narrow margin (e.g., ±0.4%) to confirm elemental composition.[5]
Part II: Purity and Potency Assessment
Once identity is confirmed, the next critical phase is to determine the purity and assign a potency (assay) value. This is what distinguishes a mere chemical from a reference standard.
Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating and quantifying organic impurities in pharmaceutical materials.[12]
Table 2: HPLC Method for Purity Assessment
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column providing good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the basic piperazine moiety, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A gradient elution is necessary to elute any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | Wavelength where the trimethoxybenzyl chromophore has significant absorbance. |
| Injection Vol. | 10 µL |
A typical acceptance criterion for a reference standard is a purity of ≥99.5% by area normalization. All individual impurities should be reported.
Profiling of Other Impurities
-
Residual Solvents: The synthesis of this compound may involve solvents like methanol, acetonitrile, or THF.[5] Headspace Gas Chromatography (GC) is the required method to quantify these volatile impurities according to ICH Q3C guidelines.
-
Water Content: Water is a common impurity that can affect the true concentration of the standard. Karl Fischer titration is the definitive method for accurately determining water content.
-
Inorganic Impurities: A test for Residue on Ignition (or Sulphated Ash) is performed to quantify non-volatile inorganic impurities.
Potency Assignment: The Mass Balance Approach
The potency, or assay, is the most critical value on a Certificate of Analysis. It represents the proportion of the pure substance in the bulk material. It is calculated using the mass balance approach, which is considered the most accurate method.
Assay (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Impurities)
Table 3: Example Potency Calculation
| Analysis | Result |
| Purity by HPLC (100% - Sum of Impurities) | 99.80% |
| Water Content (Karl Fischer) | 0.15% |
| Residual Solvents (GC) | 0.05% |
| Residue on Ignition | <0.1% (reported as 0.00%) |
| Calculated Assay (Potency) | 99.6% |
Note: The final assay value is reported on an "as is" basis.
Comparison and Justification
While commercial suppliers like LGC Standards and Sigma-Aldrich offer this compound, establishing an in-house reference standard provides greater control and a more profound understanding of the impurity profile.[15] A commercially purchased standard may come with a Certificate of Analysis, but performing this comprehensive, multi-technique characterization in-house provides an unparalleled level of confidence and traceability, which is paramount for regulatory submissions and critical quality control. The orthogonal methods described are not redundant; they are a requirement for a robust validation package that meets the stringent expectations of global regulatory bodies like the FDA and EMA.[8]
Detailed Experimental Protocols
HPLC Purity Method
-
Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.
-
Analysis: Inject the standard solution and analyze using the conditions in Table 2.
-
Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.
NMR Sample Preparation
-
Accurately weigh approximately 10-15 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 400 MHz or higher.
Conclusion
The characterization of a reference standard is a rigorous, multi-faceted process that forms the bedrock of analytical quality in the pharmaceutical industry. By employing an orthogonal array of analytical techniques—including NMR, MS, HPLC, and GC—we can unequivocally confirm the identity, purity, and potency of this compound. This detailed guide provides a robust framework for establishing a scientifically sound and regulatory-compliant reference standard, ensuring the accuracy and integrity of data in research, development, and quality control.
References
- Source: ResolveMass Laboratories Inc.
- Title: Trimetazidine Impurities and Related Compound Source: Veeprho URL
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL
- Title: USP Reference Standards in Pharmaceutical Analysis Source: SynThink Research Chemicals URL
- Title: 1-(3,4,5-Trimethoxybenzyl)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2)
- Title: Buy 1-(3,4,5-Trimethoxybenzyl)
- Title: Trimetazidine | C14H22N2O3 | CID 21109 Source: PubChem - NIH URL
- Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL
- Title: 1-(3,4,5-Trimethoxybenzyl)
- Title: 1-[(3,4,5-Trimethoxyphenyl)
- Title: How Do You Prepare Reference Standards and Solutions?
- Title: A Guide to Using Analytical Standards Source: Unspecified Source URL
- Title: Trimetazidine- | MedChemExpress (MCE)
- Title: 1-(3,4,5-Trimethoxybenzyl)
- Title: Trimetazidine : Indications, Uses, Dosage, Drugs Interactions, Side effects Source: Unspecified Source URL
- Title: Is Trimetazidine A Safe Performance Enhancing Drug?
- Title: Analytical Methods Source: RSC Publishing URL
- Title: 4-(3,4,5-trimethoxybenzyl)
- Title: 1-(3,4,5-Trimethoxy-benzyl)
- Title: 1-(3,4,5-TRIMETHOXY-BENZYL)
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL
- Title: 1-(3,4,5-Trimethoxybenzyl)
- Title: Piperazine, 1-[(3,4,5-trimethoxyphenyl)
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. database.ich.org [database.ich.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. spectrabase.com [spectrabase.com]
- 14. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | LGC Standards [lgcstandards.com]
A Comparative Guide to the Pharmacokinetic Profiles of Trimethoxybenzylpiperazine Isomers
For researchers and drug development professionals, understanding the subtle yet significant differences between drug isomers is paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of the pharmacokinetic profiles of three trimethoxybenzylpiperazine isomers: 2,3,4-trimethoxybenzylpiperazine (trimetazidine), 3,4,5-trimethoxybenzylpiperazine, and 2,4,5-trimethoxybenzylpiperazine.
While extensive data is available for the clinically used anti-anginal agent trimetazidine, a notable information gap exists for the other two isomers. This guide will thoroughly review the known pharmacokinetics of trimetazidine, serving as a benchmark for comparison, and will underscore the current lack of publicly available data for its 3,4,5- and 2,4,5- counterparts—a critical consideration for any future research or development involving these compounds. We will also provide detailed experimental protocols that can be employed to characterize the pharmacokinetic profiles of these understudied isomers.
Introduction to Trimethoxybenzylpiperazine Isomers and Pharmacokinetic Considerations
The position of the three methoxy groups on the benzyl ring of the trimethoxybenzylpiperazine scaffold gives rise to several positional isomers. These seemingly minor structural variations can lead to profound differences in how the body absorbs, distributes, metabolizes, and excretes (ADME) these compounds. Such differences are crucial in determining a drug's efficacy, safety, and dosing regimen. A comprehensive understanding of these pharmacokinetic distinctions is therefore a foundational element of preclinical and clinical drug development.
Pharmacokinetic Profile of 2,3,4-Trimethoxybenzylpiperazine (Trimetazidine)
Trimetazidine is a well-characterized drug used for the symptomatic treatment of stable angina pectoris. Its pharmacokinetic profile has been extensively studied in humans.
Absorption
Trimetazidine is rapidly and almost completely absorbed following oral administration.[1][2] After oral intake of an immediate-release 20 mg tablet, peak plasma concentrations (Cmax) are typically reached within 2 hours.[3][4] For modified-release formulations (35 mg), the time to reach Cmax (Tmax) is extended to between 2 and 6 hours.[3][5] The bioavailability of trimetazidine is high, and its absorption is not significantly affected by food.[6]
Distribution
Trimetazidine exhibits a large volume of distribution (Vd) of 4.8 L/kg, indicating extensive distribution into tissues.[5][7] It has low plasma protein binding, with only about 16% of the drug being bound to plasma proteins.[1][3][5] This low level of protein binding means that a large fraction of the drug is free to distribute to its sites of action and undergo metabolism and excretion.
Metabolism
Trimetazidine is partially metabolized in the liver, with less than 40% of the administered dose being metabolized.[3][5] The primary metabolic pathways include:
-
Oxidation: Formation of trimetazidine ketopiperazine.[7]
-
N-functionalization: N-formylation, N-acetylation, and N-methylation of the piperazine ring.[7]
-
O-demethylation: Removal of a methyl group from any of the three methoxy positions on the benzyl ring to form 2-, 3-, or 4-desmethyltrimetazidine.[5][7] These demethylated metabolites can then undergo further phase II conjugation reactions, such as sulfation or glucuronidation, prior to excretion.[7][8]
A study identified five minor metabolites in human urine: trimetazidine-N-oxide, N-formyl trimetazidine, desmethyl-trimetazidine O-sulfate, desmethyl-trimetazidine O-glucuronide, and a previously unreported desmethyl-trimetazidine-N-oxide-O-glucuronide.[8]
Excretion
The primary route of elimination for trimetazidine and its metabolites is renal.[1][9] A significant portion of the administered dose, approximately 60% or more, is excreted unchanged in the urine.[3][5][7] The elimination half-life of immediate-release trimetazidine is around 5 to 6 hours, while for modified-release formulations, it is approximately 7 hours.[3][5]
Pharmacokinetic Parameters of Trimetazidine
| Parameter | Value | Source(s) |
| Bioavailability | High | [1][6] |
| Tmax (immediate-release) | < 2 hours | [3][5] |
| Tmax (modified-release) | 2 - 6 hours | [3][5] |
| Plasma Protein Binding | ~16% | [1][3][5] |
| Volume of Distribution (Vd) | 4.8 L/kg | [5][7] |
| Elimination Half-life (t½) | 5 - 7 hours | [3][5] |
| Primary Route of Excretion | Renal (mostly as unchanged drug) | [1][3][5][7][9] |
Pharmacokinetic Profiles of 3,4,5- and 2,4,5-Trimethoxybenzylpiperazine Isomers: A Data Gap
Despite the well-documented pharmacokinetic profile of trimetazidine, there is a significant lack of publicly available experimental or even in-silico ADME data for the 3,4,5- and 2,4,5-trimethoxybenzylpiperazine isomers. This absence of information presents a considerable challenge for researchers interested in these compounds and highlights an area ripe for investigation.
While direct experimental data is unavailable, it is plausible that these isomers would also be absorbed orally and undergo metabolism via similar pathways to trimetazidine, such as O-demethylation and N-oxidation. However, the position of the methoxy groups could influence their susceptibility to different metabolic enzymes, potentially leading to different metabolic profiles and rates of clearance. For instance, the steric hindrance around the methoxy groups could affect their interaction with cytochrome P450 enzymes.
To address this data gap, in vitro and in silico methods can be employed as a first step to predict and assess the pharmacokinetic properties of these isomers.
Experimental Protocols for Determining Pharmacokinetic Properties
To facilitate the investigation of the pharmacokinetic profiles of the 3,4,5- and 2,4,5-trimethoxybenzylpiperazine isomers, this section provides detailed, step-by-step methodologies for key in vitro ADME assays.
In Vitro Intestinal Permeability: Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the gut wall.[8][10]
Objective: To determine the apparent permeability coefficient (Papp) of the trimethoxybenzylpiperazine isomers across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well plates with 1.12 cm² polycarbonate membrane inserts, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
Test compounds (trimethoxybenzylpiperazine isomers) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical) for Efflux Assessment: To assess if the compounds are substrates for efflux transporters, perform the permeability assay in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound may be a substrate for active efflux.
Diagram of Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
In Vitro Metabolism: Liver Microsomal Stability Assay
This assay determines the intrinsic clearance of a compound by liver enzymes, primarily cytochrome P450s.[11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the trimethoxybenzylpiperazine isomers in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard to stop the reaction
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS for analysis
Protocol:
-
Preparation: Prepare working solutions of the test compounds and liver microsomes in phosphate buffer.
-
Incubation:
-
Pre-warm the liver microsome solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Add the test compound to the microsome/NADPH mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to be under Km conditions.
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to another plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Diagram of Liver Microsomal Stability Assay Workflow
Caption: Workflow for the liver microsomal stability assay.
In Vitro Distribution: Plasma Protein Binding by Equilibrium Dialysis
This assay measures the fraction of a drug that is bound to plasma proteins.[13][14]
Objective: To determine the percentage of plasma protein binding of the trimethoxybenzylpiperazine isomers.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., warfarin for high binding, atenolol for low binding)
-
Incubator/shaker
-
LC-MS/MS for analysis
Protocol:
-
Preparation: Prepare a solution of the test compound in human plasma.
-
Dialysis Setup:
-
Load the plasma containing the test compound into the donor chamber of the equilibrium dialysis device.
-
Load PBS into the receiver chamber.
-
-
Incubation: Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).
-
Sampling: After incubation, collect samples from both the plasma (donor) and buffer (receiver) chambers.
-
Sample Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Data Analysis: Calculate the percentage of plasma protein binding using the following equation: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 where C_plasma is the total concentration in the plasma chamber and C_buffer is the free concentration in the buffer chamber at equilibrium.
Conclusion and Future Directions
The pharmacokinetic profile of 2,3,4-trimethoxybenzylpiperazine (trimetazidine) is well-established, characterized by rapid absorption, extensive tissue distribution, low plasma protein binding, partial metabolism, and predominantly renal excretion of the unchanged drug. In stark contrast, a significant knowledge gap exists regarding the ADME properties of its 3,4,5- and 2,4,5-isomers. This guide highlights this disparity and provides robust, validated experimental protocols to enable the scientific community to characterize these understudied compounds.
For drug development professionals, this information is critical. The lack of data for the 3,4,5- and 2,4,5-isomers signifies both a challenge and an opportunity. Future research should focus on performing the described in vitro assays to generate initial pharmacokinetic data for these isomers. Such studies would not only fill a crucial scientific void but also provide valuable insights into the structure-pharmacokinetic relationships within this chemical class, ultimately guiding the design and development of new therapeutic agents.
References
-
PubChem. Trimetazidine. National Center for Biotechnology Information. [Link]
-
PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]
-
Drugs.com. Trimetazidine: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
AxisPharm. Methods for the determination of plasma protein binding. [Link]
-
MIMS. Trimetazidine. [Link]
-
SciELO. Metabolic study of trimetazidine using ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]
-
Wikipedia. Trimetazidine. [Link]
-
JoVE. Methods for Studying Drug Absorption: In vitro. [Link]
-
chemeurope.com. Trimetazidine. [Link]
-
MIMS Philippines. RiteMED Trimetazidine: Dosages and Ingredients | Full Prescribing Info. [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
-
Adis International Limited. Trimetazidine: A Review of its Use in Stable Angina Pectoris and Other Coronary Conditions. [Link]
-
Consensus. In Vitro Drug Absorption Methods. [Link]
-
Gyan Sanchay. Plasma Protein Binding in Drug Discovery and Development. [Link]
-
Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]
-
NIH. Trimetazidine in Practice: Review of the Clinical and Experimental Evidence. [Link]
-
PubMed. In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. [Link]
-
ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
Slideshare. methods of determining drug absorption ppt. [Link]
-
Semantic Scholar. In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. [Link]
-
NIH. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. [Link]
-
Research @ Flinders. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
IntechOpen. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]
-
ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
-
Patsnap Synapse. What is the mechanism of Trimetazidine Hydrochloride? [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
ResearchGate. Trimetazidine in cardiovascular medicine. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Safety Operating Guide
A Guide to the Proper Disposal of 1-(3,4,5-Trimethoxybenzyl)piperazine: Ensuring Safety and Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized compounds like 1-(3,4,5-Trimethoxybenzyl)piperazine necessitates a clear, scientifically-grounded disposal protocol. This guide provides essential, step-by-step instructions for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice. Our aim is to build your trust by providing value that extends beyond the product itself, making this your preferred source for chemical handling information.
Section 1: Hazard Profile and Risk Assessment
Understanding the hazard profile of a chemical is the first step in managing its lifecycle, including disposal. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust risk assessment can be conducted by analyzing its structural components: the piperazine moiety and the trimethoxybenzyl group.
The piperazine ring is known to be corrosive and can cause severe skin burns and eye damage.[1][2] It is also a sensitizer, meaning it can cause allergic skin reactions or asthma-like symptoms upon inhalation.[1][2][3] Derivatives are often classified as irritants for the skin, eyes, and respiratory system.[4][5][6][7][8] Therefore, this compound must be handled as a hazardous substance.
This assessment dictates the stringent requirement for Personal Protective Equipment (PPE) and engineering controls. All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]
Table 1: Hazard and Handling Summary for this compound
| Parameter | Information & Rationale |
| Primary Hazards | Expected to cause skin irritation, serious eye damage, and may cause respiratory irritation.[5][6] May be harmful if swallowed.[6] The piperazine moiety is associated with corrosive properties.[1][2] |
| Personal Protective Equipment (PPE) | Safety Goggles/Face Shield: Protects against splashes and dust.[9][11] Chemical-Resistant Gloves (e.g., Nitrile): Prevents direct skin contact.[9] Lab Coat: Protects skin and personal clothing.[9] Respiratory Protection: Use a certified respirator if dust or aerosols may be generated.[9][12] |
| Storage & Incompatibilities | Store in a cool, dry, well-ventilated area in a tightly sealed container.[13][14] Keep away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[13][15][16] |
Section 2: Regulatory Compliance Overview
The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[17][18] Laboratories are considered waste generators and must comply with regulations regarding waste identification, storage, labeling, and disposal at a licensed facility.[17][19][20]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[21][22] This written plan must include procedures for the safe handling and disposal of chemicals, ensuring employee safety.[10][12][21]
Adherence to the procedures outlined in this guide will help ensure compliance with these foundational regulations.
Section 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to waste management, from the point of generation to readiness for pickup by a licensed disposal service.
Workflow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process for segregating different forms of waste contaminated with this compound.
Caption: Decision workflow for proper waste segregation.
Detailed Procedural Steps:
-
Risk Assessment and Preparation:
-
Waste Collection and Segregation:
-
Solid Waste: Carefully transfer unused or waste this compound powder into a designated solid hazardous waste container.[1][13]
-
Contaminated Consumables: Place all items with trace contamination, such as used gloves, weighing paper, and pipette tips, into a container designated for solid chemical waste.[9]
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).[17] The container should be filled to no more than 90% capacity to allow for expansion.[17]
-
-
Container Labeling:
-
Each waste container must be clearly labeled with the words "Hazardous Waste".[20][23]
-
List all chemical constituents by their full name (no abbreviations) and their approximate concentrations.[18]
-
Include the date when waste was first added to the container and the location (building, room number) of generation.[18]
-
-
Interim Storage:
-
Final Disposal:
Section 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a prepared response is critical to mitigating risk.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work should only be performed by trained emergency responders with appropriate respiratory protection.[1]
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[9][15] Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][4][13] Avoid generating dust.[15]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.[9] All cleaning materials must be disposed of as hazardous waste.[9]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected skin area with large amounts of soap and water. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[13]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY: Piperazine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA FactSheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
-
CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Tennessee, Knoxville - Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet: 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Piperazine, anhydrous. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet: this compound DIHYDROCHLORIDE. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aablocks.com [aablocks.com]
- 6. aablocks.com [aablocks.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 19. epa.gov [epa.gov]
- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 21. osha.gov [osha.gov]
- 22. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 23. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to the Safe Handling of 1-(3,4,5-Trimethoxybenzyl)piperazine
An In-Depth Technical Guide for Laboratory Professionals
The core principle of this guide is to foster a self-validating system of safety, where the rationale behind each procedural step is clearly understood, ensuring a secure and efficient research environment.
Hazard Assessment and Triage: Understanding the Risks
1-(3,4,5-Trimethoxybenzyl)piperazine is a derivative of piperazine, a class of compounds known to have biological activity.[6] Piperazine itself and its derivatives can present several hazards, including skin and eye irritation, and potential for allergic reactions.[7][8][9][10] Therefore, it is prudent to handle this compound with a high degree of caution.
Key Potential Hazards Based on Analogous Compounds:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[7][10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[7][9][10]
-
Allergic Reactions: Some piperazine compounds can cause allergic skin reactions or asthma-like symptoms upon inhalation.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this and any other research chemical. The following table outlines the minimum required PPE, with explanations for the selection of each item.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[7][11] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves.[11] | Provides a barrier against skin contact. The choice of glove material should be based on the solvent used to dissolve the compound, ensuring a sufficient breakthrough time. Always inspect gloves for tears or punctures before use. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[2][3] | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the solid form or when there is a potential for aerosol generation. | Minimizes the risk of inhaling fine particles. A full-face respirator may be necessary for large quantities or in case of a spill. |
| Footwear | Closed-toe shoes.[3] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any known hazards.[2]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][12][13] Keep the container tightly sealed.[5]
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid, use a disposable weigh boat and handle it with care to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
When transferring solutions, use a secondary container to prevent spills.[5]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Containment: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the absorbed material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated absorbent materials, should be collected in a designated, labeled hazardous waste container.[1]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1] Do not dispose of this chemical down the drain.[11]
Emergency Procedures: Preparedness is Key
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][12][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12][13]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Life-Changing Safety Tips for Handling Labor
- Chemical Safety Best Practices in The Lab - Green World Group.
- Handling and Storing Chemicals - Lab Manager.
- Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
- piperazine (C4H10N2) - GazFinder.
- SAFETY D
- PIPERAZINE ANHYDROUS FOR SYNTHESIS - Loba Chemie.
- SAFETY D
- SAFETY D
- Buy this compound | 52146-35-7 - Smolecule.
- SAFETY D
Sources
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. greenwgroup.com [greenwgroup.com]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. Buy this compound | 52146-35-7 [smolecule.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Gas detectors and respiratory protection equipments C4H10N2 (piperazine), CAS number 110-85-0 [en.gazfinder.com]
- 9. lobachemie.com [lobachemie.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
